2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
Description
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Properties
IUPAC Name |
2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWQKYKGNLCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351025 | |
| Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612503-08-9 | |
| Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olanzamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G272ZB9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, a thienobenzodiazepine derivative, is a pivotal intermediate in the synthesis of the highly successful atypical antipsychotic drug, Olanzapine.[1][2][3] Its structural and electronic characteristics are fundamental determinants of its reactivity and play a crucial role in the efficient production of Olanzapine.[4] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and quality control in the pharmaceutical industry. This guide provides a comprehensive overview of the core physicochemical attributes of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, with a focus on its hydrochloride salt, the common form utilized in synthesis.[5] We will delve into its structural features, solubility, and thermal properties, and provide detailed experimental protocols for its synthesis and analysis, offering a holistic resource for researchers and drug development professionals.
Molecular Structure and Core Physicochemical Data
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, these properties are crucial for its handling, reactivity, and subsequent conversion to Olanzapine. The majority of available data pertains to the hydrochloride salt of the compound, which enhances its stability and handling properties.
Caption: Chemical structure of the free base form of the molecule.
Table 1: Core Physicochemical Properties of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 138564-60-0 | [5] |
| Molecular Formula | C₁₂H₁₂ClN₃S | [5] |
| Molecular Weight | 265.76 g/mol | [5] |
| Appearance | Yellow to dark beige solid | [5] |
| Melting Point | >300 °C | [5] |
| Topological Polar Surface Area (TPSA) | 50.41 Ų | [5] |
| Calculated logP | 3.57 | [5] |
These fundamental properties provide a snapshot of the molecule's identity and general characteristics. The high melting point of the hydrochloride salt is indicative of its crystalline and stable nature. The calculated logP suggests a degree of lipophilicity, which is a key consideration for solubility and subsequent reactions in organic solvents.
Solubility Profile: A Critical Parameter for Synthesis and Formulation
The solubility of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine is a critical factor in its synthesis, purification, and the subsequent reaction to form Olanzapine. While specific experimental solubility data for the amine intermediate is not extensively published, we can infer its likely behavior from data available for Olanzapine and general principles of organic chemistry. As a hydrochloride salt, it is expected to have some aqueous solubility, which is utilized in certain synthetic workups.
Olanzapine itself is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6] The solubility of Olanzapine in these organic solvents is approximately 1 mg/mL, 16 mg/mL, and 20 mg/mL, respectively.[6] It is reasonable to expect that the amine intermediate will exhibit a similar trend, with good solubility in polar aprotic and protic organic solvents. This is supported by the use of solvents like ethanol and methanol in its synthesis and subsequent reactions.[1][5]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the aqueous solubility of a compound like 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine hydrochloride.
Sources
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Olanzamine CAS 138564-60-0 characterization
An In-depth Technical Guide to the Characterization of Olanzapine (CAS 132539-06-1)
Abstract
Olanzapine (CAS: 132539-06-1), an atypical antipsychotic of the thienobenzodiazepine class, is a cornerstone in the management of schizophrenia and bipolar disorder.[1][2] Its efficacy is intrinsically linked to its well-defined chemical structure and solid-state properties. This guide provides a comprehensive technical overview of the essential analytical methodologies required for the robust characterization of Olanzapine. We will delve into the causality behind experimental choices for spectroscopic identification, chromatographic purity assessment, and solid-state analysis, offering field-proven insights and detailed protocols to ensure the identity, purity, and quality of this critical active pharmaceutical ingredient (API).
Chemical and Physical Identity
A complete characterization begins with confirming the fundamental properties of the molecule. Olanzapine, chemically named 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine, possesses a complex heterocyclic structure that dictates its physicochemical behavior and pharmacological activity.[1]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 132539-06-1 | [1] |
| Molecular Formula | C₁₇H₂₀N₄S | [1] |
| Molecular Weight | 312.44 g/mol | [1] |
| Melting Point | 195 °C (383 °F) | [1] |
| Appearance | Solid | |
| Solubility | Practically insoluble in water | [1] |
| IUPAC Name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine | [1] |
Synthesis and Potential Impurities: A Brief Overview
Understanding the synthetic pathway of Olanzapine is crucial for a comprehensive characterization strategy, as it informs the potential impurity profile. A common synthesis route involves the reaction of a thienobenzodiazepine intermediate with N-methylpiperazine.[1][5] Variations in reaction conditions, starting materials, and purification processes can lead to the formation of related substances, such as precursors, by-products, and degradation products.[6] For instance, oxidation of the diazepine ring or reactions involving residual solvents can generate impurities that must be monitored and controlled.[6][7]
The diagram below outlines a generalized synthetic approach.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide the foundational evidence for the chemical structure of Olanzapine. Each method offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
-
Expertise & Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a molecule like Olanzapine, specific chemical shifts and splitting patterns for the aromatic, thiophene, and piperazine ring protons are definitive markers of its identity.[7] Deuterium exchange experiments can be used to identify exchangeable protons, such as the N-H proton in the diazepine ring.[7]
Table 2: Key ¹H NMR Spectral Data (Illustrative) Note: Shifts are approximate and depend on the solvent used (e.g., DMSO-d₆).
| Proton Assignment | Approximate Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.1 (multiplet) |
| Piperazine Ring Protons | 2.3 - 3.4 (multiplets) |
| Methyl Protons (Thiophene) | ~2.3 (singlet) |
| Methyl Protons (Piperazine) | ~2.2 (singlet) |
| NH Proton (Diazepine) | ~9.7 (broad singlet) |
Protocol: ¹H NMR Spectroscopy of Olanzapine
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Olanzapine sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectrum on a calibrated FT-NMR spectrometer (e.g., 400 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-32 scans for adequate signal-to-noise.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the Olanzapine structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in the Olanzapine molecule, serving as a molecular fingerprint.
-
Expertise & Rationale: The FT-IR spectrum of Olanzapine is characterized by specific absorption bands corresponding to N-H stretching, C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching within the heterocyclic rings, and C-S bending from the thiophene moiety.[8][9] Comparing the spectrum of a sample to that of a certified reference standard provides definitive identification.[2]
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3200 - 3240 | N-H Stretching (Diazepine ring) |
| ~2800 - 2950 | C-H Stretching (Aliphatic) |
| ~1580 - 1600 | C=C and C=N Stretching |
| ~1460 | C=N Stretching |
| ~1280 | C-N Stretching |
| ~745 | C-S Bending |
| (Source:[8][9][10]) |
Protocol: FT-IR Spectroscopy of Olanzapine (KBr Pellet Method)
-
Sample Preparation: Triturate 1-2 mg of the Olanzapine sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Background Collection: Place the KBr pellet holder (empty) in the spectrometer and record a background spectrum.
-
Sample Analysis: Place the sample pellet in the holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the known characteristic peaks for Olanzapine.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
-
Expertise & Rationale: When coupled with a chromatographic inlet (LC-MS), this technique is exceptionally powerful for both identification and impurity profiling. For Olanzapine, electrospray ionization (ESI) in positive mode is typically used. The parent ion peak [M+H]⁺ should be observed at m/z 313.2.[7] Tandem MS (MS/MS) analysis reveals characteristic fragment ions, such as the loss of the methylpiperazine moiety, resulting in a major fragment at m/z 256.1.[11][12] This specific transition (m/z 313 -> 256) is frequently used for quantification in bioanalytical and impurity studies.[12]
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of Olanzapine. Its high resolution allows for the separation of the main compound from closely related impurities.
-
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the most common mode used for Olanzapine analysis. The choice of column (e.g., C18, C8), mobile phase composition (typically a buffered aqueous phase and an organic modifier like acetonitrile or methanol), and detector wavelength are critical parameters that must be optimized for selectivity and sensitivity.[13][14][15] Method validation according to ICH guidelines is mandatory to ensure the method is accurate, precise, linear, and robust.[14][15] UV detection is commonly performed at wavelengths between 220 nm and 272 nm, where Olanzapine exhibits significant absorbance.[13][15]
Table 4: Comparison of Reported RP-HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Source |
| Inertsil C18 | Ammonium phosphate buffer:Methanol (70:30) | 1.0 | 220 | 3.45 | [13] |
| BDS Hypersil C18 | 0.01M TBHS:Methanol (80:20) | - | 234 | - | [16] |
| Intersil (C8-3) | Acetonitrile:Buffer (52:70) | 1.5 | 220 | 3.5 | [14] |
| C18 | KH₂PO₄ Buffer (pH 6):Acetonitrile (60:40) | 1.0 | 258 | ~5 | [17] |
Protocol: Validated RP-HPLC Method for Olanzapine Assay (This protocol is an illustrative example based on common methodologies[13][18])
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing.
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and a phosphate buffer (pH 2.5) in a 47:53 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 260 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Accurately prepare a solution of USP Olanzapine Reference Standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately prepare a solution of the Olanzapine test sample in the mobile phase to a nominal concentration of 0.1 mg/mL.
-
System Suitability: Inject the standard solution in replicate (n=5). The system is suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor for the Olanzapine peak is between 0.8 and 1.5.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
-
Calculation: Calculate the percentage of Olanzapine (C₁₇H₂₀N₄S) in the sample using the formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Solid-State Characterization: The Challenge of Polymorphism
Olanzapine is notorious for its extensive polymorphism, exhibiting more than 60 different crystal forms.[19][20] Polymorphs are different crystalline arrangements of the same molecule, which can have different physical properties, including solubility, stability, and bioavailability. Therefore, controlling the polymorphic form is critical for drug product quality and performance.
-
Expertise & Rationale: Forms I, II, and III are among the most studied anhydrous polymorphs.[19] Form I is the thermodynamically most stable form and was selected for the commercial product.[20] A combination of analytical techniques is often necessary for unambiguous polymorphic identification, as conventional methods may not be sufficient to identify mixtures.[19]
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying the crystalline form of a material. Each polymorph produces a unique diffraction pattern based on its crystal lattice. This pattern serves as a fingerprint for that specific form.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and detect other thermal events, such as desolvation or polymorphic transitions. Pure polymorphs will exhibit sharp, characteristic melting endotherms. For Olanzapine, Form I shows a melting endotherm around 197.5 °C.[8]
Pharmacological Context: Mechanism of Action
A full characterization is complemented by an understanding of the molecule's biological activity. Olanzapine exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors.[4]
-
Mechanism: It acts primarily as an antagonist at dopamine D₂ receptors in the mesolimbic pathway and serotonin 5-HT₂A receptors in the frontal cortex.[3][21] This dual antagonism is believed to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia.[21] It also has antagonistic effects at other receptors, including histamine H₁, muscarinic M₁₋₅, and adrenergic α₁ receptors, which contribute to its side-effect profile, such as weight gain and sedation.[1][4][22]
Conclusion
The comprehensive characterization of Olanzapine (CAS 138564-60-0) is a multi-faceted process that requires an integrated approach. From foundational spectroscopic identification and robust chromatographic purity analysis to critical solid-state evaluation, each step is vital for ensuring the quality, safety, and efficacy of the final drug product. The protocols and insights provided in this guide serve as a technical framework for researchers and drug development professionals to confidently establish the complete analytical profile of Olanzapine.
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Olanzapine - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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Olanzapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]
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Olanzapine and its Working Mechanism. (2021). Hilaris Publisher. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE IN PURE AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (n.d.). Oriental University City, Indore. [Link]
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Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]
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Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (n.d.). Semantic Scholar. [Link]
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Proposed fragmentation pathways for (a) olanzapine and (b) quetiapine. (n.d.). ResearchGate. [Link]
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FT-IR spectra of pure olanzapine (OLANZ), physical mixtures (OMANPM) at... (n.d.). ResearchGate. [Link]
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Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. (2023). PubMed Central. [Link]
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Spectroscopic Characterizations and DFT Calculations of Olanzapine: Thermochemistry, HOMO-LUMO, FT-IR, MEP, and Hirshfeld Surface (HS) Analyses. (n.d.). DSpace Repository. [Link]
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The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of the Thienobenzodiazepine Core
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thienobenzodiazepine nucleus is a heterocyclic scaffold of paramount importance in medicinal chemistry, most notably embodied in the atypical antipsychotic agent, olanzapine. Its unique three-dimensional structure confers a "privileged" status, allowing for interactions with a multitude of biological targets within the central nervous system (CNS).[1][2] This guide provides an in-depth exploration of the primary synthetic strategies employed to construct this vital core structure. We will dissect the mechanistic underpinnings of cornerstone reactions, present detailed experimental protocols, and offer a comparative analysis of the principal synthetic routes. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel thienobenzodiazepine-based therapeutic agents.
Introduction: The Significance of the Thienobenzodiazepine Scaffold
The fusion of a thiophene ring to a benzodiazepine system creates a rigid, polycyclic architecture that has proven to be a fertile ground for the discovery of potent and selective CNS-active drugs.[3] The thienobenzodiazepine framework, particularly the thieno[2,3-b][4][5]benzodiazepine isomer, forms the heart of pharmaceuticals like olanzapine, which exhibits a complex pharmacology through its interaction with a wide array of neurotransmitter receptors.[1][2] Understanding the synthetic pathways to this core is therefore crucial for the development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.
This guide will focus on the two most prevalent and versatile strategies for the synthesis of the thienobenzodiazepine core:
-
The Gewald Reaction-Based Approach: A classical and robust method that commences with the construction of a functionalized 2-aminothiophene ring.
-
The Ugi Multicomponent Reaction (MCR) Approach: A more contemporary strategy that leverages the power of MCRs to rapidly assemble molecular complexity in a convergent manner.
We will also briefly touch upon alternative methodologies, providing a holistic view of the synthetic landscape.
The Gewald Reaction-Based Strategy: A Stepwise Construction
This linear, yet highly effective, approach hinges on the initial formation of a substituted 2-aminothiophene, which then undergoes cyclization with a suitable benzene-containing synthon to forge the diazepine ring.
The Cornerstone: The Gewald Three-Component Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][6]
Mechanism of the Gewald Reaction: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., diethylamine or morpholine).[6][7] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene.[6][7] The choice of base is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions with the elemental sulfur.
Experimental Protocol: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [8]
-
To a stirred mixture of cyclohexanone (44.10 g, 0.45 mol), methyl cyanoacetate (28.77 g, 0.3 mol), and elemental sulfur (9.60 g, 0.3 mol) in 50 mL of ethanol, a solution of diethylamine (12.75 g, 0.15 mol) in 25 mL of ethanol is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The flask is then placed in a freezer to facilitate crystallization.
-
The precipitate is collected by vacuum filtration and washed with cold ethanol.
-
After air-drying overnight, the product is obtained as a yellow solid (yield: 67%).
Formation of the Diazepine Ring: Intramolecular Cyclization
The synthesized 2-aminothiophene is the key building block for the subsequent formation of the thienobenzodiazepine core. This is typically achieved through a reaction with an ortho-substituted nitrobenzene, followed by reduction and intramolecular cyclization.
Reaction Sequence:
-
Nucleophilic Aromatic Substitution (SNA_r): The 2-aminothiophene derivative reacts with an ortho-fluoronitrobenzene in the presence of a strong base (e.g., sodium hydride) to form a 2-(2-nitroanilino)thiophene intermediate.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, commonly using a reducing agent such as stannous chloride (SnCl₂) in the presence of hydrochloric acid.
-
Intramolecular Cyclization: The newly formed aniline undergoes an intramolecular cyclization with the nitrile or ester group on the thiophene ring to form the seven-membered diazepine ring. This cyclization is often promoted by a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[9] The use of TiCl₄ facilitates the reaction by coordinating to the nitrogen and carbonyl/nitrile groups, thereby activating them for cyclization.
Experimental Protocol: Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][4][5]benzodiazepine Hydrochloride
This protocol is a composite of several described procedures and should be adapted and optimized for specific substrates.
-
SNA_r Reaction: To a solution of the 2-aminothiophene derivative in an anhydrous aprotic solvent (e.g., THF or DMF), add sodium hydride (1.1 eq.) portion-wise at 0 °C. After cessation of hydrogen evolution, add o-fluoronitrobenzene (1.0 eq.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Reduction and Cyclization: Dissolve the purified 2-(2-nitroanilino)thiophene intermediate in ethanol. Add a solution of anhydrous stannous chloride (3.0 eq.) in concentrated hydrochloric acid. Heat the mixture at 50-60 °C for several hours.
-
Isolation: Cool the reaction mixture and collect the precipitated hydrochloride salt by filtration. Wash with a small amount of cold water and dry. This intermediate can often be used in the next step without further purification.
The Ugi Multicomponent Reaction (MCR) Strategy: A Convergent Approach
The Ugi four-component reaction (U-4CR) offers a highly efficient and convergent route to the thienobenzodiazepine scaffold. This strategy, often employed in a Ugi-Deprotection-Cyclization (UDC) sequence, allows for the rapid generation of molecular diversity.[10][11]
The Ugi-Deprotection-Cyclization (UDC) Sequence
The UDC strategy involves an initial Ugi reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a linear peptide-like intermediate.[12][13] One of the starting materials contains a protected functional group that, after the Ugi reaction, is deprotected to allow for a subsequent intramolecular cyclization to form the desired heterocyclic core.[10][11]
For the synthesis of thienodiazepine-2,5-diones, a 2-aminothiophene derivative bearing a carboxylic acid and a protected amine (e.g., with a Boc group) can be used as the carboxylic acid component in the Ugi reaction.[10]
Mechanism of the UDC for Thienodiazepine-2,5-diones:
-
Ugi Reaction: A Boc-protected 2-aminothiophene carboxylic acid reacts with an amino acid ester, an aldehyde (e.g., formaldehyde), and an isocyanide in a one-pot reaction to form a linear Ugi product.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Cyclization: The now-free amine undergoes an intramolecular cyclization with the ester group to form the thienodiazepine-2,5-dione core.
Experimental Protocol: Synthesis of a 1,4-Thienodiazepine-2,5-dione Derivative [10]
-
Ugi Reaction: A mixture of a Boc-protected 2-aminothiophene carboxylic acid (0.2 mmol), an amino acid methyl ester hydrochloride (0.2 mmol), triethylamine (0.2 mmol), aqueous formaldehyde (0.2 mmol), and an isocyanide (0.2 mmol) in methanol (0.5 mL) is stirred at room temperature for 2 days. The Ugi product is isolated by silica gel chromatography.
-
Deprotection and Cyclization: The purified Ugi product is treated with a 10% solution of trifluoroacetic acid in dichloromethane (0.5 mL) and stirred at room temperature for 24 hours. The reaction mixture is then concentrated, and the residue is purified by silica gel chromatography to afford the final thienodiazepine-2,5-dione.
Comparative Analysis of Synthetic Routes
| Feature | Gewald Reaction-Based Approach | Ugi MCR-Based Approach |
| Strategy | Linear, stepwise synthesis | Convergent, one-pot for core assembly |
| Key Reactions | Gewald reaction, SNA_r, reduction, intramolecular cyclization | Ugi four-component reaction, deprotection, intramolecular cyclization |
| Starting Materials | Simple, readily available carbonyls, nitriles, and sulfur | More complex, often requires pre-functionalized starting materials |
| Efficiency | Generally lower overall yields due to multiple steps | Higher efficiency and atom economy |
| Diversity | Diversity is introduced early and carried through the synthesis | High level of diversity can be introduced in a single step from four different inputs |
| Scalability | Well-established and scalable | Can be more challenging to scale up due to complex reaction mixtures |
| Purification | Intermediates can often be purified by crystallization or chromatography | Purification of the final product from a complex mixture can be challenging |
Characterization of the Thienobenzodiazepine Core
The structural elucidation of the thienobenzodiazepine core and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The protons of the diazepine ring and any substituents will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Aromatic carbons will resonate in the δ 120-150 ppm region. The carbonyl carbons in dione derivatives will appear further downfield (δ > 160 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region.
-
C=O stretching in dione derivatives will give strong absorptions around 1650-1700 cm⁻¹.
-
C=N stretching of the imine in some derivatives appears around 1600-1650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) provides the molecular weight of the compound.
-
Fragmentation patterns can give clues about the structure, often involving cleavage of the diazepine ring or loss of substituents.
-
Safety and Handling
Many of the reagents used in the synthesis of thienobenzodiazepines are hazardous and should be handled with appropriate safety precautions.
-
2-Aminothiophene and its derivatives: These compounds can be toxic and should be handled in a well-ventilated fume hood.[2][4] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Titanium Tetrachloride (TiCl₄): A corrosive liquid that reacts violently with water. It should be handled with extreme care in a fume hood.
-
Solvents: Many of the organic solvents used (e.g., DMF, THF, dichloromethane) have their own specific hazards and should be handled accordingly.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][4][5][14]
Purification Techniques
The purification of thienobenzodiazepine derivatives is crucial to obtain materials of high purity for biological testing.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying both intermediates and final products.[8][10] The choice of eluent system will depend on the polarity of the compound.
-
Recrystallization: For crystalline solids, recrystallization is an effective method for achieving high purity.[15][16] Common solvents for recrystallization include ethanol, acetonitrile, and ethyl acetate.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): For the purification of small quantities of material or for the separation of closely related impurities, preparative HPLC can be employed.[17][18]
Conclusion and Future Outlook
The synthesis of the thienobenzodiazepine core remains an active area of research, driven by the continued therapeutic importance of this scaffold. While the Gewald reaction-based approach provides a reliable and well-trodden path, the advent of multicomponent reactions like the Ugi reaction has opened up new avenues for the rapid generation of diverse libraries of thienobenzodiazepine analogues. Future developments in this field will likely focus on the discovery of more efficient and environmentally benign catalytic systems, as well as the application of flow chemistry and other modern synthetic technologies to streamline the production of these valuable compounds. The insights and protocols provided in this guide are intended to empower researchers to confidently navigate the synthesis of this privileged scaffold and to contribute to the discovery of the next generation of thienobenzodiazepine-based medicines.
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Biological activity of Olanzapine precursors
An In-depth Technical Guide to the Biological Activity of Olanzapine Precursors
Abstract
Olanzapine, a thienobenzodiazepine derivative, is a cornerstone atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3][4] While the activity of olanzapine is well-characterized, the biological profiles of its precursors—both synthetic intermediates and metabolic products—are less understood yet critical for drug development, safety assessment, and regulatory compliance. This guide provides a comprehensive technical overview of the known and potential biological activities of olanzapine precursors, details the state-of-the-art methodologies for their evaluation, and offers a framework for assessing novel compounds in this chemical class.
A Duality in Definition: Synthetic vs. Metabolic Precursors
The term "olanzapine precursor" encompasses two distinct categories of chemical entities, each with different implications for biological activity.
-
Synthetic Precursors (Intermediates): These are the chemical building blocks and intermediates formed during the synthesis of the final olanzapine active pharmaceutical ingredient (API). The primary concern with these compounds is their potential presence as impurities in the final drug product, which necessitates a thorough evaluation of their pharmacological and toxicological profiles. Key synthetic intermediates include 4-amino-2-methyl-10H-thieno[2,3-b][5][6]benzodiazepine and 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile .[7][8][9]
-
Metabolic Precursors (Metabolites): These compounds are formed in vivo following the administration and metabolism of olanzapine.[10] Understanding their biological activity is crucial for comprehending the complete pharmacokinetic and pharmacodynamic profile of the parent drug. The principal metabolites of olanzapine are 4'-N-desmethyl-olanzapine (DMO) and olanzapine-10-N-glucuronide .[11][12]
Biological Profile of Olanzapine Precursors
Synthetic Intermediates: A Question of Impurity
The peer-reviewed literature does not extensively detail the specific biological activities of olanzapine's synthetic intermediates. This is because, under ideal manufacturing processes, they are transient species that are either fully consumed or removed to negligible levels. However, their potential impact cannot be dismissed. Any residual intermediate in the final API could theoretically interact with biological targets, leading to unforeseen side effects or altered efficacy.
The core structure of these intermediates, the thienobenzodiazepine nucleus, is known to be pharmacologically active.[13][14] Therefore, it is a regulatory and scientific imperative to assume that synthetic precursors could possess biological activity until proven otherwise. The evaluation framework presented in Section 4 of this guide is designed to characterize such unknown activity.
Metabolic Precursors: The Inactive Offspring
In contrast to the ambiguity surrounding synthetic intermediates, the biological activity of olanzapine's major metabolites has been investigated. The consensus in the field is that these compounds are pharmacologically inactive.[15]
-
4'-N-desmethyl-olanzapine (DMO): This metabolite is formed primarily through the action of the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6.[10][16]
-
Olanzapine-10-N-glucuronide: This is the most abundant metabolite found in plasma and urine and is formed by direct conjugation of glucuronic acid to the olanzapine molecule, a phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 and UGT2B10.[11][17]
Studies have shown that glucuronidation deactivates the compound, leading to decreased binding affinity for known olanzapine receptors.[11] The metabolic conversion of olanzapine to these inactive forms is a critical step in its clearance and excretion from the body.[15]
Core Signaling & Metabolic Pathways
Visualizing the synthetic and metabolic pathways provides a clear context for understanding where these precursors originate.
Diagram 1: Simplified Olanzapine Synthesis Pathway
This diagram illustrates a common synthetic route, highlighting the position of a key intermediate.
Caption: A generalized synthetic pathway for Olanzapine.
Diagram 2: Primary Olanzapine Metabolic Pathways
This diagram shows how olanzapine is converted into its major inactive metabolites in the liver.
Caption: The primary metabolic pathways of Olanzapine.
Methodologies for Biological Activity Assessment
To definitively characterize the biological activity of any olanzapine precursor, a tiered experimental approach is required, moving from high-throughput in-vitro screening to more complex in-vivo models.
In-Vitro Assessment: Target Engagement & Functional Response
In-vitro assays are the first line of investigation to determine if a compound interacts with relevant biological targets.
Objective: To determine the binding affinity (Ki) of a precursor for a panel of receptors known to be targets of olanzapine.
Causality: A high binding affinity for a specific receptor (e.g., Dopamine D2) suggests the compound has the potential to act as an agonist, antagonist, or allosteric modulator at that site. This is the foundational experiment to identify potential pharmacological activity.[3][18]
Methodology:
-
Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, H1).[18]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test precursor.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. Unbound radioligand passes through, while the membrane-bound radioligand is retained.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test precursor. Calculate the IC50 (concentration of precursor that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Compound | D₂ (Ki, nM) | 5-HT₂A (Ki, nM) | H₁ (Ki, nM) | M₁ (Ki, nM) |
| Olanzapine | 11 | 4 | 7 | 1.9 |
| Precursor X | >10,000 | 850 | >10,000 | 2,500 |
| Precursor Y | 25 | 15 | 5,000 | 45 |
| (Data is hypothetical for illustrative purposes. Olanzapine data is representative of published values.)[3] |
Objective: To determine if the binding of a precursor to a Gq-coupled receptor (like 5-HT2A or M1) results in a cellular response.
Causality: Binding alone does not reveal function. This assay determines if the compound is an agonist (activates the receptor) or an antagonist (blocks the action of the natural ligand). Gq-coupled receptors signal by increasing intracellular calcium, which can be measured with a fluorescent dye.[19]
Methodology:
-
Cell Plating: Plate cells expressing the target receptor (e.g., CHO-K1/5-HT2A) in a 384-well plate.[19]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test precursor to the wells. For antagonist mode, pre-incubate with the precursor before adding a known agonist (e.g., serotonin). For agonist mode, add the precursor directly.
-
Measurement: Use a plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time upon compound addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Generate dose-response curves to calculate the EC50 (for agonists) or IC50 (for antagonists).
Diagram 3: Experimental Workflow for Precursor Evaluation
This workflow illustrates the logical progression from initial screening to in-vivo validation.
Caption: A tiered workflow for assessing precursor biological activity.
In-Vivo Assessment: Systemic Effects and Behavioral Outcomes
If a precursor shows significant in-vitro activity, in-vivo studies are necessary to understand its effects in a whole organism.
Objective: To assess the potential antipsychotic-like (D2 antagonist) activity of a precursor in vivo.
Causality: Psychostimulants like amphetamine increase dopamine levels in the brain, causing hyperlocomotor activity in rodents. This is considered a model for the positive symptoms of psychosis. A compound with D2 antagonist properties, like olanzapine, will block this effect.[20][21] This model has high predictive validity for antipsychotic efficacy.[22][23]
Methodology:
-
Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas equipped with photobeam detectors).
-
Pre-treatment: Administer the test precursor or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Psychostimulant Challenge: After a set pre-treatment time, administer d-amphetamine to all animals.
-
Activity Monitoring: Place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the precursor-treated group to the vehicle-treated group. A statistically significant reduction in amphetamine-induced activity suggests D2 receptor antagonism and potential antipsychotic-like effects.
Conclusion and Future Directions
This guide establishes a clear distinction between synthetic and metabolic precursors of olanzapine. The available evidence strongly indicates that the major metabolites of olanzapine are pharmacologically inactive, serving primarily as clearance products.[11][15] Conversely, the biological activity of synthetic intermediates remains largely uncharacterized in public literature, representing a critical knowledge gap. Their structural similarity to the parent compound mandates rigorous evaluation, as their presence as impurities could have clinical implications.
The provided methodologies—spanning receptor binding, functional cell-based assays, and predictive in-vivo models—form a self-validating framework for the comprehensive assessment of any novel olanzapine precursor or analogue. For researchers and drug development professionals, applying this tiered approach is essential for ensuring the safety, purity, and efficacy of olanzapine and for identifying novel thienobenzodiazepine derivatives with potentially improved therapeutic profiles.
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In vitro evaluation of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
An In-Depth Technical Guide for the In Vitro Evaluation of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine
Introduction: A Strategic Framework for a Novel Thienobenzodiazepine
The thienobenzodiazepine scaffold is a cornerstone in medicinal chemistry, most notably represented by the atypical antipsychotic olanzapine, which is used to treat schizophrenia and bipolar disorder.[3][4] These compounds exert their therapeutic effects through complex interactions with a range of central nervous system (CNS) receptors. This guide presents a comprehensive strategy for the in vitro evaluation of a novel analogue, 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine, CAS Number 138564-60-0.[5][6][7]
As drug development professionals, our primary objective is to build a robust data package that elucidates a compound's biological activity, therapeutic potential, and safety liabilities. This process is not a linear checklist but a cascading series of experiments where the results of one phase inform the design of the next. The framework outlined herein provides a logical, multi-phase approach, beginning with foundational assessments of cytotoxicity and primary target engagement, proceeding to functional activity and CNS-specific properties, and culminating in critical safety and liability profiling. This structured evaluation ensures that resources are allocated efficiently and that key go/no-go decisions are based on a sound scientific foundation.
Caption: Overall workflow for the in vitro evaluation cascade.
Phase 1: Foundational Viability and Target Engagement
This initial phase is designed to answer two fundamental questions: At what concentrations is the compound toxic to cells, and does it interact with its primary hypothetical target? Answering these questions first prevents the misinterpretation of data from subsequent functional assays.
General Cytotoxicity Assessment
Expertise & Rationale: Before assessing specific biological activity, it is imperative to establish the compound's intrinsic cytotoxicity. Without this baseline, a reduction in a signaling readout could be misinterpreted as specific antagonism when it is merely a consequence of cell death. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8] It provides a reliable IC₅₀ (half-maximal inhibitory concentration) value for cytotoxicity, which is crucial for defining the concentration range for all subsequent cell-based assays.
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Plating: Seed a relevant cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time | Cytotoxicity IC₅₀ (µM) |
| HEK293 | 48 hours | Value ± SD |
| SH-SY5Y | 48 hours | Value ± SD |
Primary Target Binding: GABA-A Receptor Affinity
Expertise & Rationale: The benzodiazepine core is a well-established pharmacophore that interacts with the benzodiazepine binding site on the GABA-A receptor, an ion channel crucial for mediating inhibitory neurotransmission in the CNS.[11][12] A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[13] This assay measures the ability of our test compound to displace a known high-affinity radioligand, [³H]-Flumazenil, from the receptor.[13][14] A low inhibition constant (Ki) indicates high binding affinity.
Experimental Protocol: [³H]-Flumazenil Displacement Assay [13]
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex as the source of GABA-A receptors.
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) for all dilutions and incubations.
-
Reaction Mixture: In a final volume of 0.5 mL, combine:
-
Binding Determination:
-
Total Binding: Incubate membrane and radioligand without the test compound.
-
Non-specific Binding: Incubate in the presence of a saturating concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam) to determine background binding.[13]
-
-
Incubation: Incubate all tubes for 30-60 minutes at 4°C to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Data Acquisition: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Determine the IC₅₀ of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Data Presentation: GABA-A Receptor Binding Affinity
| Compound | Radioligand | Receptor Source | Kᵢ (nM) |
| 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine | [³H]-Flumazenil | Rat Cortical Membranes | Value ± SD |
| Diazepam (Control) | [³H]-Flumazenil | Rat Cortical Membranes | Value ± SD |
Phase 2: Functional Activity and Broader CNS Profiling
With foundational data on cytotoxicity and target binding in hand, this phase investigates the compound's functional consequences and its potential to reach its target in the CNS.
GPCR Functional Screening (cAMP Assay)
Expertise & Rationale: Beyond the GABA-A receptor, thienobenzodiazepines are known to modulate G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are central to their antipsychotic effects.[4] A cyclic AMP (cAMP) assay is a cornerstone for determining the functional activity of ligands at Gs- and Gi-coupled GPCRs.[15][16] Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cAMP levels, while activation of Gi-coupled receptors inhibits this process, leading to a decrease in cAMP.[15] This assay can classify the compound as an agonist, antagonist, or inverse agonist at specific GPCR subtypes.[17][18]
Caption: Gs and Gi signaling pathways modulating cAMP levels.
Experimental Protocol: Cell-Based cAMP Assay [1]
-
Cell Culture: Use cell lines stably expressing the GPCR of interest (e.g., HEK293-D₂R for dopamine D₂ receptor).
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.
-
Compound Treatment:
-
Agonist Mode: Add the test compound at various concentrations and incubate for 30 minutes.
-
Antagonist Mode: Pre-incubate cells with the test compound, then add a known agonist at its EC₅₀ concentration.
-
-
Forskolin Stimulation (for Gi-coupled receptors): To measure inhibition, pre-stimulate cells with forskolin to raise basal cAMP levels before adding the test compound.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation: GPCR Functional Activity
| Receptor Target | Assay Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
| Dopamine D₂ | Antagonist | Value ± SD | N/A |
| Serotonin 5-HT₂ₐ | Antagonist | Value ± SD | N/A |
Blood-Brain Barrier (BBB) Permeability
Expertise & Rationale: For a CNS-targeted drug, the ability to cross the highly selective blood-brain barrier is a prerequisite for efficacy.[19] In vitro BBB models, such as the Transwell assay, provide a crucial early assessment of a compound's permeability.[20] This model uses a monolayer of brain microvascular endothelial cells (BMECs) cultured on a porous membrane, separating an apical (blood side) and a basolateral (brain side) chamber.[20] By measuring the rate of compound transport across this monolayer, we can calculate an apparent permeability coefficient (Papp), a key predictor of in vivo brain penetration. The integrity of the cell monolayer is monitored by measuring Transendothelial Electrical Resistance (TEER).[19]
Experimental Protocol: In Vitro BBB Transwell Assay [20]
-
Cell Culture: Culture human or porcine BMECs on microporous membrane inserts in a Transwell plate until a confluent monolayer is formed. Co-culture with astrocytes on the basolateral side can enhance barrier properties.[21]
-
Barrier Integrity Check: Measure TEER values daily using an EVOM ohmmeter. Only use inserts with high TEER values (e.g., >200 Ω·cm²) indicating tight junction formation.
-
Permeability Assay (Apical to Basolateral):
-
Replace the medium in both chambers with transport buffer.
-
Add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Include high-permeability (e.g., caffeine) and low-permeability (e.g., dopamine) controls.[19]
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial concentration.
Data Presentation: BBB Permeability Profile
| Compound | TEER (Ω·cm²) | Papp (A→B) (10⁻⁶ cm/s) | Permeability Class |
| 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine | Value | Value ± SD | High/Med/Low |
| Caffeine (High Control) | Value | > 5.0 | High |
| Dopamine (Low Control) | Value | < 2.0 | Low |
Phase 3: In Vitro Safety and Liability Assessment
This final phase focuses on identifying potential safety liabilities that could halt drug development. Early identification of these issues is critical for project success.
Cardiotoxicity Screening (hERG Channel Assay)
Expertise & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[22][23] Regulatory agencies mandate hERG testing for most new chemical entities.[24] Automated patch-clamp electrophysiology is the industry-standard high-throughput method to directly measure the flow of ions through the hERG channel in cells and quantify the inhibitory effect of a compound.[22]
Methodology: Automated Patch-Clamp hERG Assay [22][24]
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Assay Platform: Employ an automated patch-clamp system such as QPatch or SyncroPatch.
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG tail current. A recommended protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step where the tail current is measured.[24]
-
Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Analysis: Calculate the percentage inhibition of the hERG current relative to the vehicle control for each concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. E-4031 is used as a positive control inhibitor.[22]
Data Presentation: hERG Inhibition Profile
| Compound | hERG IC₅₀ (µM) |
| 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine | Value ± SD |
| E-4031 (Positive Control) | Value ± SD |
Genotoxicity Assessment (Ames Test)
Expertise & Rationale: The Ames test, or bacterial reverse mutation assay, is a globally recognized standard for assessing the mutagenic potential of a chemical.[2][25] The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot grow without it.[26] A positive test occurs when the test compound causes a mutation that reverts the bacteria to a prototrophic state, allowing them to form colonies on a histidine-free medium.[25] The inclusion of a rat liver extract (S9 fraction) is critical to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[27]
Caption: Workflow of the Ames bacterial reverse mutation assay.
Experimental Protocol: Ames Test (Plate Incorporation Method) [2][26]
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations.
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.
-
Plate Incorporation:
-
To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer control.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Controls: Prepare plates for a negative (vehicle) control and a known positive control mutagen for each strain/S9 condition.
-
Incubation: Incubate the plates in the dark for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Data Presentation: Ames Test Results Summary
| Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) | Fold Increase over Control (at highest non-toxic dose) |
| TA98 | - | Result | Value |
| TA98 | + | Result | Value |
| TA100 | - | Result | Value |
| TA100 | + | Result | Value |
| TA1535 | - | Result | Value |
| TA1535 | + | Result | Value |
Conclusion and Future Directions
This technical guide has detailed a systematic, multi-phase approach for the comprehensive in vitro evaluation of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine. By logically progressing from foundational cytotoxicity and binding assays to functional, permeability, and safety assessments, this framework enables a thorough characterization of the compound's pharmacological and toxicological profile.
The collective data from these assays will form a robust profile, allowing researchers and drug development professionals to make an informed decision. A promising outcome—characterized by potent on-target activity, a favorable functional profile (e.g., potent D₂/5-HT₂ₐ antagonism), good BBB permeability, and a clean safety profile (hERG IC₅₀ >10 µM, non-mutagenic in the Ames test)—would provide a strong rationale for advancing the compound into more complex in vitro models and subsequent in vivo efficacy and safety studies. Conversely, early identification of liabilities, such as high cytotoxicity, poor permeability, or significant hERG inhibition, allows for timely project termination or directs medicinal chemistry efforts toward structural modifications to mitigate these risks.
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Unveiling the Solid-State Landscape of Olanzapine Synthesis: A Technical Guide to the Crystal Structure of Key Intermediates
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the crystal structures of critical intermediates in the synthesis of Olanzapine, a cornerstone atypical antipsychotic medication. A profound understanding of the solid-state chemistry of these precursors is paramount for process optimization, impurity control, and ensuring the consistent quality of the final active pharmaceutical ingredient (API). We will delve into the crystallographic intricacies of two pivotal intermediates, with a primary focus on the remarkably polymorphic "Intermediate II."
The Synthetic Pathway: A Prelude to Crystalline Complexity
The most prevalent synthetic route to Olanzapine, a thienobenzodiazepine derivative, involves a multi-step process with several key intermediates.[1] A critical precursor, commonly referred to as Olanzapine Intermediate II , is chemically known as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .[2] This intermediate is notable not just for its role in the synthesis but for its extraordinary polymorphic behavior. The subsequent key intermediate, formed from the reductive cyclization of Intermediate II, is 4-amino-2-methyl-10H-thieno[2,3-b][1][3]benzodiazepine hydrochloride .[4] The solid-state forms of these intermediates can significantly influence their reactivity, stability, and handling properties.
Figure 1: A simplified workflow of Olanzapine synthesis highlighting the key intermediates.
Olanzapine Intermediate II: A Case Study in Polymorphism
5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is famously known in crystallographic circles as "ROY," an acronym derived from the red, orange, and yellow colors of its various crystal forms.[5] This compound holds the distinction of being one of the most polymorphic organic molecules known, with at least thirteen well-characterized polymorphs.[5] This extensive polymorphism is a critical consideration in pharmaceutical manufacturing, as different polymorphs can exhibit variations in properties such as melting point, solubility, and stability, which can impact downstream processing and the purity of the final product.
The diverse crystalline forms of ROY arise from different molecular conformations and packing arrangements in the solid state.[5] These variations are primarily due to rotations around single bonds, leading to distinct three-dimensional structures.[5] The ability to control the crystallization process to selectively produce a desired polymorph is a significant challenge and an area of active research.
Crystallographic Data of ROY Polymorphs
A comprehensive compilation of the crystallographic data for the known polymorphs of ROY is curated in the Cambridge Structural Database (CSD).[6] Researchers are directed to the CSD for detailed information, including unit cell parameters, space groups, and atomic coordinates for each polymorph. The CSD serves as the authoritative repository for experimentally determined crystal structures.
| Property | Information |
| Chemical Name | 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile |
| Common Name | ROY |
| Molecular Formula | C₁₂H₉N₃O₂S[7] |
| Molecular Weight | 259.29 g/mol [7] |
| Polymorphic Forms | At least 13 characterized forms[5] |
| Crystallographic Data | Available in the Cambridge Structural Database (CSD)[6] |
Experimental Protocol: Polymorph Screening of ROY
The controlled crystallization of a specific ROY polymorph requires careful selection of solvents and crystallization conditions. A general approach to polymorph screening is outlined below.
Objective: To identify and characterize different polymorphic forms of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY).
Materials:
-
Crude ROY
-
A selection of solvents with varying polarities (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, heptane, methanol, toluene, water)
-
Crystallization vials
-
Stirring apparatus
-
Temperature-controlled bath/hot plate
-
Filtration apparatus
-
Microscope
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Solubility Determination: Determine the approximate solubility of ROY in a range of solvents at both room temperature and elevated temperatures.
-
Crystallization Methods:
-
Slow Evaporation: Prepare saturated solutions of ROY in various solvents at room temperature or slightly elevated temperatures. Allow the solvent to evaporate slowly and undisturbed.
-
Cooling Crystallization: Prepare saturated solutions of ROY in various solvents at an elevated temperature. Slowly cool the solutions to room temperature or below.
-
Anti-Solvent Addition: Prepare a concentrated solution of ROY in a good solvent. Add a poor solvent (an anti-solvent) dropwise until turbidity is observed, then allow the solution to stand.
-
Slurry Conversion: Stir a suspension of ROY in a solvent in which it is sparingly soluble for an extended period (days to weeks) at a constant temperature. This allows for the conversion to the most stable polymorph under those conditions.
-
-
Isolation and Characterization:
-
Isolate the resulting crystals by filtration and dry them under appropriate conditions.
-
Examine the crystals under a microscope for any morphological differences.
-
Analyze each crystal form using PXRD to obtain its characteristic diffraction pattern.
-
Further characterize the thermal properties of each polymorph using DSC to identify melting points and phase transitions.
-
Sources
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An In-depth Technical Guide to the Solubility of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, a key intermediate in the synthesis of the atypical antipsychotic agent, Olanzapine.[1][2] Given the limited direct literature on the solubility of this specific intermediate, this guide establishes a predictive framework based on the well-documented solubility of its structural analog, Olanzapine. Furthermore, it outlines detailed, field-proven methodologies for empirical solubility determination, ensuring scientific rigor and reproducibility. This document is intended to be a vital resource for researchers and professionals involved in the process development, formulation, and quality control of related pharmaceutical compounds.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[3] For a compound such as 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, understanding its solubility profile in various organic solvents is paramount for optimizing its synthesis, purification, and subsequent conversion to Olanzapine. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification processes like crystallization, and may necessitate the use of larger solvent volumes, impacting process efficiency and environmental footprint.
This guide will delve into the theoretical considerations of solubility for the target molecule, leveraging data from its close structural analog, and provide robust, step-by-step protocols for its experimental determination.
Predicting Solubility: A Framework Based on a Structural Analog
Direct, published solubility data for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine is scarce. However, its chemical architecture is highly similar to Olanzapine, differing primarily by the substitution at the 4-position of the diazepine ring (an amine group versus a 4-methyl-1-piperazinyl group). This structural kinship allows for informed predictions regarding its solubility behavior.
Olanzapine, a thienobenzodiazepine derivative, is reported to be soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4] Specifically, its solubility is approximately 1 mg/mL in ethanol, 16 mg/mL in DMSO, and 20 mg/mL in DMF.[4] It is sparingly soluble in aqueous buffers.[4] The free base form of Olanzapine is noted to be insoluble in water.[5]
Given these data points, we can hypothesize that 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine will exhibit a similar solubility trend, favoring polar aprotic and polar protic organic solvents over nonpolar solvents. The primary amine group in the target compound is capable of both donating and accepting hydrogen bonds, which may influence its interaction with different solvent types compared to the tertiary amine in the piperazinyl moiety of Olanzapine.
Table 1: Predicted Solubility Profile of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine Based on Olanzapine Data
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. Olanzapine shows high solubility in DMSO and DMF.[4] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the amine and diazepine nitrogens. Olanzapine is soluble in ethanol.[4][6] |
| Nonpolar Aprotic | Toluene, Hexane | Low | Lack of favorable interactions with the polar functional groups of the molecule. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | May offer a balance of polarity for dissolution. Olanzapine has been crystallized from chloroform.[7] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar ether that can engage in dipole-dipole interactions. Olanzapine solvates have been formed with THF.[5][7] |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. Olanzapine is soluble in acetone.[5] |
| Esters | Ethyl Acetate | Low to Moderate | Less polar than ketones and alcohols. Olanzapine does not form solvates with ethyl acetate, suggesting lower interaction.[5][7] |
Experimental Determination of Solubility: A Rigorous Approach
To move beyond prediction, empirical determination of solubility is essential. The "gold standard" for this is the Saturation Shake-Flask Method .[8] This method is reliable and widely used for measuring the thermodynamic solubility of a compound.[8][9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the necessary steps for determining the equilibrium solubility of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine in a selection of organic solvents.
Materials and Equipment:
-
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine (or its hydrochloride salt)[1][10][11]
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, THF, acetone, ethyl acetate, toluene)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Protocol Steps:
-
Preparation of the Suspension:
-
Add an excess amount of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine to a series of vials. Ensuring an excess of solid is crucial for achieving a saturated solution.[8]
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker, typically set at 25 °C or 37 °C, depending on the application.
-
Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. For poorly soluble compounds, this may extend beyond 24 hours.[8] A 48-hour period is often a good starting point.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of larger particles.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[8]
-
-
Analysis and Quantification:
-
Prepare a series of accurate dilutions of the filtered saturated solution.
-
Analyze the diluted solutions using a validated analytical method, most commonly HPLC.[8] HPLC is preferred over UV-Vis spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[8]
-
Quantify the concentration of the dissolved compound by comparing the analytical response to a pre-established calibration curve prepared from a stock solution of known concentration.
-
Causality Behind Experimental Choices
-
Why an excess of solid? To ensure that the solution reaches its maximum saturation point (thermodynamic equilibrium).
-
Why temperature control? Solubility is a temperature-dependent property. Maintaining a constant temperature is vital for reproducible results.
-
Why extended agitation? To overcome kinetic barriers to dissolution and ensure the system reaches true equilibrium.
-
Why filtration? To physically separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
-
Why HPLC? For its specificity, sensitivity, and ability to separate the compound of interest from potential impurities or degradation products, ensuring accurate quantification.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Data for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |
| Dimethylformamide (DMF) | 36.7 | [Experimental Value] |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Acetone | 20.7 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] |
| Toluene | 2.4 | [Experimental Value] |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
Factors Influencing Solubility
Several factors can influence the solubility of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine:
-
Molecular Structure: The presence of the thieno[2,3-b][4][5]benzodiazepine core, a heterocyclic system with multiple nitrogen and sulfur atoms, dictates its polarity and hydrogen bonding capabilities.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to effectively solvate the molecule.
-
Temperature: Generally, solubility increases with temperature, although exceptions exist.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used. Olanzapine is known to exist in different polymorphic forms and can form solvates, which can alter its solubility.[7]
-
pH (in aqueous or protic solvents): As an amine, the compound's solubility in protic solvents can be pH-dependent due to protonation of the basic nitrogen atoms.
Conclusion
References
-
Taylor, L. S., & Wu, C. Y. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-10. Retrieved from [Link]
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Forni, F., et al. (2002). Olanzapine solvates. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 1041-1051. Retrieved from [Link]
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Jadhav, S. B., et al. (2019). Formulation, Development and Evaluation of Fast Dissolving Oral Film of Antipsychotic Drug. Research Journal of Pharmacy and Technology, 12(7), 3245-3250. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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World Health Organization. (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fortieth report. Retrieved from [Link]
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Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 580-588. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 4-Amino-2-methyl-10H-thiene[2,3-b][4][5]benzodiazepine Hydrochloride CAS 138564-60-0. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135446208, Olanzamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135525650, 10H-Thieno[2,3-b][4][5]benzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1). Retrieved from [Link]
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The Genesis of Atypical Antipsychotics: An In-depth Technical Guide to the Discovery and Synthesis of Thienobenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thienobenzodiazepine scaffold represents a cornerstone in the development of atypical antipsychotics, most notably embodied by the commercial success of olanzapine. This guide provides a comprehensive technical overview of the discovery and historical evolution of thienobenzodiazepine synthesis. It delves into the foundational chemical principles, key synthetic transformations, and the progression of methodologies from early patent literature to contemporary, more sustainable approaches. Detailed experimental protocols, comparative analyses of synthetic routes, and mechanistic insights are presented to offer a holistic understanding for researchers in medicinal chemistry and drug development.
Introduction: The Pharmacological Significance of the Thienobenzodiazepine Core
Thienobenzodiazepines are a class of heterocyclic compounds characterized by a diazepine ring fused to a thiophene and a benzene ring. Their prominence in medicinal chemistry arises from their unique pharmacological profile, acting as multi-receptor antagonists. Unlike first-generation antipsychotics which primarily target dopamine D2 receptors, thienobenzodiazepines exhibit a broader spectrum of activity, including high affinity for various serotonin (5-HT), dopamine, muscarinic, and histamine receptors.[1][2] This multi-receptor antagonism is believed to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects.[1]
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3]benzodiazepine, is the most well-known member of this class and has been widely used for the treatment of schizophrenia and bipolar disorder.[4][5] The synthesis of this complex molecule has been a subject of extensive research, leading to the development of various synthetic strategies aimed at improving efficiency, safety, and environmental friendliness.
Historical Perspective: From a Generic Scaffold to a Blockbuster Drug
The journey of thienobenzodiazepines from a novel chemical entity to a clinically significant therapeutic agent is a testament to the intricate process of drug discovery and development.
Early Disclosures: The Genesis of the Thienobenzodiazepine Scaffold
The foundational work on thienobenzodiazepines can be traced back to the 1970s with the filing of a key British patent, GB 1533235 , by Eli Lilly and Company.[6][7] This patent, published in 1978, generically described a series of thienobenzodiazepine derivatives and their potential as central nervous system agents. While this document laid the groundwork, it did not specifically disclose olanzapine.
The Emergence of Olanzapine: A Targeted Approach
Building upon this initial discovery, researchers at Eli Lilly, notably J. K. Chakrabarti and his team , embarked on a focused effort to identify a lead candidate with an optimal therapeutic profile. This endeavor culminated in the synthesis of olanzapine. The seminal US Patent 5,229,382 , filed in 1991, explicitly describes the synthesis of 2-methyl-10-(4-methyl-1-piperazinyl)-4H-thieno[2,3-b][3]benzodiazepine (olanzapine) and claims its use as a potent antipsychotic agent.[1] This patent marks a pivotal moment in the history of thienobenzodiazepine synthesis, detailing the first specific and reproducible methods for obtaining this landmark drug.
The Core Synthetic Strategy: A Stepwise Deconstruction
The most widely adopted synthetic route to olanzapine, as outlined in the foundational patents and subsequent literature, is a multi-step process that hinges on the construction of the key thienobenzodiazepine core, followed by the introduction of the N-methylpiperazine side chain.
The Gateway to Thiophene: The Gewald Reaction
The synthesis of the crucial thiophene intermediate, 2-amino-5-methylthiophene-3-carbonitrile, is often accomplished via the Gewald reaction . This multicomponent reaction, discovered by Karl Gewald in the 1960s, involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[4][8] For the synthesis of the olanzapine precursor, propionaldehyde, malononitrile, and sulfur are typically used. The Gewald reaction is highly valued for its efficiency in constructing polysubstituted thiophenes in a single step.[4][8]
Building the Tricyclic Core: Condensation and Reductive Cyclization
The subsequent steps involve the construction of the tricyclic thienobenzodiazepine ring system. A common approach involves the condensation of the 2-aminothiophene derivative with an o-halonitrobenzene, followed by a reductive cyclization.
The overall synthetic workflow can be visualized as follows:
Caption: A simplified workflow for the synthesis of Olanzapine.
Experimental Protocol: A Representative Synthesis of Olanzapine
The following protocol is a synthesized representation based on the methods described in the patent literature, particularly US Patent 5,229,382.[1]
Step 1: Synthesis of 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile
-
To a stirred solution of 2-amino-5-methylthiophene-3-carbonitrile in a suitable aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add a base such as potassium carbonate or sodium hydride.
-
To this mixture, add o-fluoronitrobenzene or o-chloronitrobenzene dropwise at a controlled temperature.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.
Step 2: Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][3]benzodiazepine Hydrochloride
-
Suspend the 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile from Step 1 in a lower alcohol, such as ethanol.
-
Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to allow for the crystallization of the hydrochloride salt.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry to yield 4-amino-2-methyl-10H-thieno[2,3-b][3]benzodiazepine hydrochloride.
Step 3: Synthesis of Olanzapine
-
Combine the 4-amino-2-methyl-10H-thieno[2,3-b][3]benzodiazepine hydrochloride from Step 2 with an excess of N-methylpiperazine in a high-boiling aprotic solvent system, such as a mixture of toluene and dimethyl sulfoxide (DMSO).[1][9]
-
Heat the reaction mixture under a nitrogen atmosphere for an extended period (e.g., 20 hours), as described in the original patent.[1]
-
After cooling, add water to precipitate the crude olanzapine.
-
Filter the solid product, wash with water, and then recrystallize from a suitable solvent, such as acetonitrile, to obtain pure olanzapine.[1]
The core chemical transformation is depicted below:
Caption: Key chemical transformations in Olanzapine synthesis.
Evolution of Synthetic Methodologies: A Comparative Analysis
Since the initial disclosure, numerous modifications and improvements to the synthesis of olanzapine have been reported, focusing on increasing yield, reducing reaction times, and employing more environmentally friendly conditions.
| Method | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages | Reference |
| Original Eli Lilly Process | SnCl₂ for reduction; Toluene/DMSO for final condensation | ~35% | Established and well-documented | Low yield, long reaction times, use of high-boiling solvents | [1][9] |
| Solvent-Free Condensation | Heating 4-amino-2-methyl-10H-thieno[2,3-b][3]benzodiazepine with excess N-methylpiperazine | 51-91% | Higher yield, no solvent recovery issues in the final step | High temperatures, potential for impurities | [9] |
| Low-Boiling Alcohol Solvents | Using C₁-C₄ alcohols (e.g., 2-propanol) for the final condensation | 72-86.5% | Environmentally friendlier, easier solvent recovery, high purity | May require longer reaction times than solvent-free methods | [9] |
| Microwave-Assisted Synthesis | Microwave irradiation with a phase-transfer catalyst (e.g., CTAB) in DMF | up to 95% | Drastically reduced reaction times (minutes vs. hours), high yields | Requires specialized equipment, potential for localized overheating | [2] |
Conclusion: A Mature Synthesis with Room for Innovation
The synthesis of thienobenzodiazepines, particularly olanzapine, has evolved significantly from its initial discovery. The foundational route, while robust, has been refined to address concerns regarding efficiency, cost, and environmental impact. Modern approaches, such as the use of greener solvents and microwave-assisted synthesis, demonstrate the ongoing efforts to optimize the production of this critical class of pharmaceuticals. For medicinal chemists and drug development professionals, a thorough understanding of the historical context and the various synthetic strategies is invaluable for the development of next-generation therapeutics and the improvement of existing manufacturing processes. The journey of thienobenzodiazepine synthesis exemplifies the continuous quest for elegance and efficiency in chemical synthesis, driven by the ultimate goal of improving human health.
References
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Thienobenzodiazepine. Wikipedia. [Link]
- Eli Lilly and Company. (1978). Benzodiazepine derivatives.
- Chakrabarti, J. K., Hotten, T. M., & Tupper, D. E. (1993). 2-methyl-thieno-benzodiazepine.
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Gewald reaction. Wikipedia. [Link]
- Apotex Pharmachem Inc. (2011). Processes for the synthesis of olanzapine.
-
Reddy, K. S., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201. [Link]
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Gierczak, T., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances, 13(31), 21356-21367. [Link]
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Eli Lilly and Company v. Watson Pharmaceuticals (Changzhou) Co., Ltd. (2015) MSZZ No. 1, SPC. (2022). China Guiding Cases, 1(1). [Link]
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Chakrabarti, J. K., et al. (1980). 4-Piperazinyl-10H-thieno[2,3-b][3]benzodiazepines as Potential Neuroleptics. Journal of Medicinal Chemistry, 23(8), 878-884.
- Teva Pharmaceutical Industries Ltd. (2005). Methods of synthesizing olanzapine.
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Patel, M. A., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 953-957. [Link]
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A Comprehensive Technical Guide to the Pharmacological Profile of Olanzapine
Note to the Reader: The request specified a guide on "Olanzamine." Comprehensive database searches indicate that this is likely a misspelling of Olanzapine , a well-established second-generation antipsychotic medication. This guide will proceed under the assumption that the intended subject is Olanzapine and will detail its pharmacological properties for an audience of researchers, scientists, and drug development professionals.
Introduction
Olanzapine is a thienobenzodiazepine derivative classified as a second-generation (atypical) antipsychotic.[1][2] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia and bipolar I disorder, it has become a cornerstone in the management of these complex psychiatric conditions.[1][3] Its clinical efficacy extends to both the positive and negative symptoms of schizophrenia and the manic or mixed episodes associated with bipolar disorder.[4][5] This guide provides an in-depth exploration of the pharmacological profile of olanzapine, elucidating its mechanism of action, receptor binding affinities, pharmacokinetic properties, and the scientific rationale behind its clinical applications.
Mechanism of Action: A Multi-Receptor Antagonist
The therapeutic effects of olanzapine are attributed to its complex interaction with a wide array of neurotransmitter receptors.[6][7] Unlike first-generation antipsychotics that primarily target dopamine D2 receptors, olanzapine's "atypical" profile stems from its combined antagonist activity at both dopamine and serotonin receptors.[1][6][8]
Dopamine Receptor Antagonism
Olanzapine exhibits antagonist activity at dopamine D1, D2, D3, and D4 receptors.[6][7] Its antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][9] Olanzapine binds to the D2 receptor with a lower affinity and dissociates more readily compared to many typical antipsychotics, which may contribute to a lower incidence of extrapyramidal symptoms (EPS).[1][9]
Serotonin Receptor Antagonism
A hallmark of olanzapine's pharmacology is its high affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C.[6][7] The blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which may contribute to the mitigation of negative symptoms and a reduced risk of EPS.[6] In fact, positron emission tomography (PET) studies have shown that olanzapine occupies a greater percentage of 5-HT2A receptors than D2 receptors at clinical doses.[7][10]
Other Receptor Interactions
Olanzapine also demonstrates affinity for several other receptor systems, which contributes to both its therapeutic effects and its side-effect profile:
-
Muscarinic Receptors (M1-M5): Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth and constipation.[11][12]
-
Histamine H1 Receptors: High affinity for H1 receptors is associated with the sedative and weight gain effects of olanzapine.[8][12]
-
Adrenergic α1 Receptors: Blockade of these receptors can result in orthostatic hypotension.[6][12]
The multifaceted receptor binding profile of olanzapine underscores its complex pharmacological actions.
Receptor Binding Profile
The affinity of a drug for its target receptors is a critical determinant of its potency and pharmacological effects. The following table summarizes the receptor binding affinities of olanzapine for various neurotransmitter receptors, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Primary Effect of Antagonism |
| Dopamine | ||
| D1 | High Affinity | Contributes to antipsychotic effect |
| D2 | High Affinity | Alleviation of positive symptoms |
| D4 | High Affinity | Potential role in atypicality |
| Serotonin | ||
| 5-HT2A | High Affinity | Mitigation of negative symptoms, reduced EPS |
| 5-HT2C | High Affinity | Potential role in mood regulation and metabolic effects |
| 5-HT3 | Moderate Affinity | Antiemetic properties |
| 5-HT6 | High Affinity | Potential cognitive-enhancing effects |
| Muscarinic | ||
| M1-M5 | High Affinity | Anticholinergic side effects |
| Histamine | ||
| H1 | High Affinity | Sedation, weight gain |
| Adrenergic | ||
| α1 | High Affinity | Orthostatic hypotension |
This table is a synthesis of data from multiple preclinical studies.[2][7][12] Absolute Ki values may vary between studies.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic profile of olanzapine is essential for optimizing dosing strategies and anticipating potential drug interactions.
Absorption
Olanzapine is well-absorbed following oral administration, with peak plasma concentrations typically reached within 6 hours.[13] The absorption is not significantly affected by food.[13] While orally administered olanzapine has high absorption, it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 60%.[2][13] Intramuscular administration leads to more rapid absorption, with peak concentrations achieved in 15 to 45 minutes.[13]
Distribution
Olanzapine is widely distributed throughout the body, with a large volume of distribution of approximately 1000 L.[1][13] It is highly bound to plasma proteins (around 93%), primarily albumin and α1-acid glycoprotein.[1][13]
Metabolism
The metabolism of olanzapine occurs predominantly in the liver.[14] The primary metabolic pathways are direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[9] The main CYP isoenzymes involved are CYP1A2 and, to a lesser extent, CYP2D6.[4][9]
Excretion
Olanzapine has a mean elimination half-life of approximately 30 to 33 hours, with a range of 21 to 54 hours.[1][4] This long half-life allows for once-daily dosing.[9] Approximately 57% of a dose is excreted in the urine and 30% in the feces, primarily as metabolites.[13] Less than 7% of the dose is excreted as unchanged drug in the urine.[13]
Pharmacokinetic Parameters of Olanzapine
| Parameter | Value | Clinical Significance |
| Bioavailability | ~60% (oral) | Significant first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (oral) | Relatively slow onset of peak effects with oral administration. |
| Volume of Distribution (Vd) | ~1000 L | Extensive tissue distribution. |
| Plasma Protein Binding | ~93% | High potential for displacement interactions with other highly protein-bound drugs. |
| Elimination Half-Life (t1/2) | 21-54 hours (mean ~33 hours) | Allows for once-daily dosing. |
| Primary Metabolic Pathways | CYP1A2, Glucuronidation | Potential for drug interactions with CYP1A2 inducers and inhibitors. |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the affinity of olanzapine for various neurotransmitter receptors.
Methodology:
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A).
-
Radioligand Binding: Incubate the cell membranes with a specific radioligand for the receptor and varying concentrations of olanzapine.
-
Separation: Separate the bound from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the IC50 (concentration of olanzapine that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To assess the effect of olanzapine on extracellular dopamine and serotonin levels in specific brain regions.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as a rat.
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of olanzapine.
-
Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Olanzapine's Core Mechanism of Action
Caption: Olanzapine's dual antagonism of D2 and 5-HT2A receptors.
Pharmacokinetic Workflow of Olanzapine
Caption: The pharmacokinetic journey of orally administered olanzapine.
Clinical Implications and Future Directions
The pharmacological profile of olanzapine directly informs its clinical use. Its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its mood-stabilizing properties in bipolar disorder, are rooted in its multi-receptor antagonism.[4][5] However, its affinity for histaminic and muscarinic receptors also explains common side effects like weight gain, sedation, and anticholinergic effects.[8][11]
Future research is likely to focus on developing compounds with a more refined receptor binding profile, aiming to retain the therapeutic efficacy of olanzapine while minimizing its metabolic and sedative side effects. The combination of olanzapine with samidorphan, a µ-opioid receptor antagonist, to mitigate weight gain is a recent example of such innovation.[8] A deeper understanding of the downstream signaling pathways affected by olanzapine's receptor interactions will also be crucial for the development of next-generation antipsychotics with improved safety and tolerability profiles.
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Methodological & Application
Synthesis of Olanzapine from 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine), a crucial atypical antipsychotic medication. The described protocol focuses on the condensation reaction between 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine and N-methylpiperazine. This guide is designed to offer a comprehensive understanding of the synthetic process, including the underlying chemical principles, detailed experimental procedures, purification techniques, and analytical characterization. The content is structured to provide not just a set of instructions, but a self-validating system rooted in established scientific literature and practical field experience.
Introduction: The Significance of Olanzapine
Olanzapine is a second-generation antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and other psychotic conditions.[1] Its therapeutic efficacy stems from its potent antagonism of dopamine D1/D2 and serotonin 5-HT2 receptors, along with anticholinergic and antimuscarinic properties.[1][3] The thienobenzodiazepine structure of Olanzapine is central to its pharmacological activity.[1][4] The synthesis route detailed herein represents a common and industrially relevant pathway to this important active pharmaceutical ingredient (API).
Historically, the synthesis of Olanzapine has been approached through various methods. Early syntheses involved high-boiling aprotic solvents like dimethylsulfoxide (DMSO) and toluene, often requiring a large excess of N-methylpiperazine and resulting in low yields and difficult solvent recovery.[1] Other methods have employed hazardous reagents like titanium tetrachloride, making them less attractive for large-scale production.[1] The protocol outlined in this document presents a more refined approach, focusing on improved reaction conditions and purification strategies.
Synthetic Pathway Overview: A Mechanistic Perspective
The core of this synthesis is a nucleophilic aromatic substitution reaction. The 4-amino group of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine (often used as its hydrochloride salt) is displaced by the secondary amine of N-methylpiperazine.
Reaction Scheme:
The reaction is typically facilitated by heat, which drives the displacement and the evolution of ammonia gas. The choice of solvent is critical; while early methods used high-boiling aprotic solvents, newer procedures have explored the use of C1 to C4 alcoholic solvents or even neat (solvent-free) conditions to improve efficiency and simplify work-up.[1][5]
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine hydrochloride | 138564-60-0 | 265.76 g/mol | ≥98% | Commercially Available |
| N-methylpiperazine | 109-01-3 | 100.16 g/mol | ≥99% | Commercially Available |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 g/mol | <0.1% water | Commercially Available |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | <0.005% water | Commercially Available |
| Methanolic Sodium Hydroxide | N/A | Varies | As prepared | N/A |
| Dichloromethane | 75-09-2 | 84.93 g/mol | ACS Grade | Commercially Available |
| Acetonitrile | 75-05-8 | 41.05 g/mol | HPLC Grade | Commercially Available |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Commercially Available |
Reaction Setup and Procedure
The following protocol is a representative example. Modifications may be necessary based on the scale of the synthesis and available equipment.
dot
Caption: General workflow for the synthesis of Olanzapine.
Step-by-Step Protocol:
-
Reactor Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a calcium chloride guard tube, and a nitrogen inlet, charge 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine hydrochloride (e.g., 5.0 g, 0.0188 mol), N-methylpiperazine (e.g., 13.0 mL, 0.11 mol), and anhydrous dimethyl sulfoxide (e.g., 30.0 mL).[6]
-
Causality: The hydrochloride salt of the starting material is often used for its stability. N-methylpiperazine serves as both a reactant and a base to neutralize the evolved HCl. Anhydrous DMSO is a high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction.[6] A continuous flow of nitrogen is crucial to drive away the ammonia gas generated during the reaction, pushing the equilibrium towards product formation.[6]
-
-
Reaction: Heat the reaction mixture to 112-115 °C with constant stirring.[6] Maintain this temperature for approximately 16 hours.[6]
-
Expertise & Experience: The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[6] Reaction times can vary from 5 to 30 hours depending on the scale and specific conditions.[1] Temperatures can range from 90°C to 130°C.[6]
-
-
Work-up and Isolation: After the reaction is complete (typically >97% conversion by HPLC), cool the mixture.[6] Add water to the cooled reaction mixture to precipitate the crude Olanzapine.[3] The solid is then collected by filtration and washed with water.
Purification
Crude Olanzapine often contains unreacted starting materials and side products. Purification is essential to obtain the API in a pharmaceutically acceptable form. Recrystallization is a common and effective method.
dot
Caption: Purification of Olanzapine by recrystallization.
Recrystallization Protocol:
-
Dissolution: Dissolve the crude Olanzapine in a suitable solvent, such as acetonitrile or ethyl acetate, by heating to reflux.[2][7]
-
Decolorization: Add a small amount of activated charcoal to the hot solution and stir for a few minutes.[2][8]
-
Filtration: Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to 0-5 °C to induce crystallization.[2] Seeding with a small crystal of pure Olanzapine can facilitate this process.[6]
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 55-60°C.[9]
An alternative purification involves dissolving the crude product in an acidic aqueous solution, treating with charcoal, filtering, and then basifying the filtrate to precipitate the purified Olanzapine, which is then extracted with an organic solvent like dichloromethane.[6][8]
Quality Control and Characterization
The identity and purity of the synthesized Olanzapine must be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| HPLC/UPLC | Purity assessment and quantification of impurities. | Purity should be ≥99.5%.[3] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Expected m/z corresponding to [M+H]+ for Olanzapine. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | 1H and 13C NMR spectra should match the known structure of Olanzapine. |
| Infrared Spectroscopy (IR) | Identification of functional groups. | IR spectrum should be consistent with the reference spectrum of Olanzapine Form I.[6] |
| X-Ray Powder Diffraction (XRPD) | Determination of polymorphic form. | The XRPD pattern should correspond to the desired polymorphic form (e.g., Form I).[6] |
A variety of analytical methods, including UV-Spectrophotometry, LC-MS/MS, and HPTLC, have been developed for the analysis of Olanzapine in both bulk drug and pharmaceutical formulations.[10][11][12] Reverse Phase Ultra Performance Liquid Chromatography (RP-UPLC) offers a rapid and selective method for analysis.[13]
Potential Impurities and Side Reactions
During the synthesis and storage of Olanzapine, several impurities can form. It is crucial to be aware of these to ensure the quality of the final product.
-
Dimer Impurity: Piperazine 1,4-bis-4-yl-(2-methyl)-10H-thieno-[2,3-b][1][2]benzodiazepine can form as a side product.[8]
-
N-Oxide Impurity: Aerial oxidation can lead to the formation of Olanzapine N-oxide.[14]
-
Methylation of the Diazepine Ring: The free NH group in the diazepine ring can be methylated, especially if excess methylating agent is present in alternative synthetic routes.[14]
-
Reaction with Solvents: Prolonged contact with solvents like dichloromethane at elevated temperatures can lead to the formation of impurities.[14]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in this synthesis are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Handle high-boiling solvents with care to avoid burns.
-
Nitrogen gas should be used with appropriate pressure regulation.
Conclusion
The synthesis of Olanzapine from 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine is a well-established process that can be performed efficiently with careful attention to reaction conditions and purification procedures. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize and characterize this important antipsychotic drug. The emphasis on the rationale behind each step, coupled with detailed protocols and quality control measures, aims to ensure a high degree of reproducibility and product quality.
References
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Bulusu, C., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. (URL: [Link])
- Chakrabarti, J. K., et al. (1993). Pharmaceutical compounds. U.S.
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Chaudhari, S. S., et al. (2012). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 27(23), 8272. (URL: [Link])
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Drabczyk, A. K., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances, 13(31), 21469-21481. (URL: [Link])
-
Hartwig, J., et al. (2013). Heating under High-Frequency Inductive Conditions: Application to the Continuous Synthesis of the Neurolepticum Olanzapine (Zyprexa). Angewandte Chemie International Edition, 52(38), 9813-9817. (URL: [Link])
- Hrelja, M., et al. (2011). Process for the purification of olanzapine.
- Patel, H. V. (2004). Process of preparation of olanzapine Form I. U.S.
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Reka, S., et al. (2023). A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. Biomedical Chromatography, 37(8), e5632. (URL: [Link])
- SANOFI. (2008). Process for the preparation of olanzapine.
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Teva Pharmaceutical Industries Ltd. (2009). Improved processes for the synthesis of olanzapine. WIPO Patent Application No. WO/2009/000067. (URL: [Link])
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Torrent Pharmaceuticals Ltd. (2011). Process for producing pure form of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine. U.S. Patent No. 8,044,196 B2. (URL: )
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Zentiva, k.s. (2008). Process and intermediates for the preparation of olanzapine. WIPO Patent Application No. WO/2008/022354. (URL: [Link])
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Application Notes and Protocols for the N-Alkylation of 4-Amino-Thienobenzodiazepine
Abstract
This comprehensive guide details a representative protocol for the N-alkylation of the 4-amino-thienobenzodiazepine scaffold, a core heterocyclic system in numerous pharmacologically active compounds. This document provides an in-depth examination of the reaction mechanism, emphasizing the regioselectivity of the alkylation, and offers a detailed, step-by-step experimental procedure. Furthermore, it includes a comparative analysis of reaction conditions, troubleshooting strategies, and analytical methods for the characterization of the N-alkylated products. This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development, providing the necessary technical insights for the successful synthesis and derivatization of this important class of molecules.
Introduction: The Significance of N-Alkylated 4-Amino-Thienobenzodiazepines
The thienobenzodiazepine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of several clinically significant drugs.[1][2] A prime example is Olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder.[1] The N-alkylation of the 4-amino-thienobenzodiazepine core is a critical derivatization strategy for modulating the pharmacological properties of these molecules. The introduction of various alkyl groups at this position can significantly impact receptor binding affinity, selectivity, solubility, and metabolic stability, making this synthetic transformation a key tool in drug discovery and optimization programs.
This application note provides a detailed protocol for the N-alkylation of a representative 4-amino-thienobenzodiazepine, specifically 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine, using alkyl halides as the alkylating agents. The principles and procedures outlined herein can be adapted for a range of substrates and alkylating agents, providing a solid foundation for the synthesis of diverse libraries of N-alkylated thienobenzodiazepine derivatives.
Mechanistic Insights and Regioselectivity
The N-alkylation of 4-amino-thienobenzodiazepine with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the nucleophilic attack of a nitrogen atom on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.
A critical consideration in the N-alkylation of 4-amino-thienobenzodiazepine is the regioselectivity of the reaction. The scaffold contains multiple nitrogen atoms, and understanding their relative nucleophilicity is key to predicting the reaction outcome. The 4-amino-thienobenzodiazepine core possesses three nitrogen atoms: the exocyclic 4-amino group, and two endocyclic nitrogens within the diazepine ring.
Based on fundamental principles of electronic structure and reactivity, the exocyclic 4-amino group is the most nucleophilic nitrogen atom in the molecule. The lone pair of electrons on this nitrogen is more localized and available for nucleophilic attack compared to the endocyclic nitrogens. The endocyclic nitrogens are part of an extended amide-like system (a lactam and an enamine moiety), and their lone pairs are significantly delocalized through resonance with the adjacent carbonyl and imine functionalities. This delocalization reduces their electron density and, consequently, their nucleophilicity. Therefore, alkylation is expected to occur selectively at the 4-amino position. This principle is consistent with the observed reactivity of similar heterocyclic systems, such as 4-aminoquinolines.[4][5][6][7]
Caption: SN2 mechanism for the N-alkylation of 4-amino-thienobenzodiazepine.
Experimental Protocol: A General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine. Researchers should note that optimization of reaction conditions, particularly the choice of base, solvent, temperature, and reaction time, may be necessary for different alkylating agents and substrates.
Materials and Reagents
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF, 0.1 M concentration).
-
Addition of Base: Add the anhydrous base (1.1 - 1.5 eq.) to the solution in portions. Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the amino group.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 - 1.2 eq.) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction temperature can be adjusted as needed (from room temperature to elevated temperatures, e.g., 50-80 °C) to facilitate the reaction.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated 4-amino-thienobenzodiazepine.
Caption: General experimental workflow for the N-alkylation of 4-amino-thienobenzodiazepine.
Optimization of Reaction Conditions
The efficiency and selectivity of the N-alkylation reaction can be influenced by several factors. The following table provides a summary of common conditions and their rationale to guide optimization efforts.
| Parameter | Options | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | The choice of base is crucial. Weaker bases like K₂CO₃ are often sufficient and lead to cleaner reactions. Stronger bases like NaH or KOtBu may be required for less reactive alkylating agents but can also promote side reactions. |
| Solvent | DMF, THF, MeCN, DMSO | Polar aprotic solvents are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. DMF and DMSO are excellent for dissolving a wide range of substrates but can be difficult to remove. THF and MeCN are lower boiling alternatives. |
| Temperature | Room Temperature to 80 °C | The reaction is often initiated at room temperature. Gentle heating may be required to drive the reaction to completion, especially with less reactive alkyl halides. |
| Alkylating Agent | Methyl iodide, Ethyl bromide, Benzyl bromide | The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides are generally good substrates for SN2 reactions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently strong base- Low reaction temperature- Inactive alkylating agent | - Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature.- Check the purity and reactivity of the alkylating agent. |
| Formation of multiple products | - Over-alkylation (dialkylation)- Alkylation at other nitrogen atoms | - Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.).- Use a weaker base and milder reaction conditions. |
| Decomposition of starting material | - Use of a very strong base- High reaction temperature | - Use a milder base.- Lower the reaction temperature. |
Analysis and Characterization
The successful synthesis of the N-alkylated 4-amino-thienobenzodiazepine should be confirmed by a combination of spectroscopic and analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product. Key diagnostic signals in the ¹H NMR spectrum include the appearance of new signals corresponding to the introduced alkyl group and a shift in the chemical shift of the protons adjacent to the newly alkylated nitrogen. In the ¹³C NMR spectrum, new signals for the alkyl group carbons will be observed.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the N-alkylation of 4-amino-thienobenzodiazepine. By understanding the underlying reaction mechanism and the factors influencing regioselectivity, researchers can effectively synthesize a wide range of N-alkylated derivatives of this important heterocyclic scaffold. The detailed experimental procedure, along with the troubleshooting and optimization guidelines, serves as a valuable resource for medicinal chemists and drug development professionals seeking to explore the structure-activity relationships of this promising class of compounds.
References
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Chakrabarti, J. K., Hotten, T. M., Morgan, S. E., Pullar, I. A., Rackham, D. M., Risius, F. C., ... & Jones, N. D. (1982). Effects of conformationally restricted 4-piperazinyl-10H-thienobenzodiazepine neuroleptics on central dopaminergic and cholinergic systems. Journal of medicinal chemistry, 25(9), 1131–1140. [Link]
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Correll, C. U., & Schooler, N. R. (2020). The comprehensive clinical course of schizophrenia. The Journal of clinical psychiatry, 81(2), 19ac12753. [Link]
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Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
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PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
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Wikipedia. (n.d.). Thienobenzodiazepine. [Link]
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Application Note: High-Purity Recovery of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine via Optimized Recrystallization
Abstract
This application note provides a comprehensive guide to the purification of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, a critical intermediate in the synthesis of the atypical antipsychotic drug Olanzapine.[1][2] The protocol herein is designed to address common impurities generated during synthesis, such as dimers and oxidation byproducts, through a meticulously developed single-solvent recrystallization method. We will explore the theoretical underpinnings of solvent selection for this heterocyclic amine, detail a step-by-step purification workflow, and outline analytical methods for purity verification. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction: The Significance of Purity for Olanzapine Precursors
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine is the penultimate precursor in several common synthetic routes to Olanzapine. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.[3][4] Synthetic procedures can introduce various impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.[5] Recrystallization is a powerful and scalable purification technique that leverages differences in solubility to isolate the target compound in a highly pure crystalline form.[6][7] This method is particularly effective for removing impurities that have different polarity profiles from the desired product.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[8] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization.[6] As the crystal lattice forms, it selectively incorporates molecules of the target compound, excluding impurities which remain dissolved in the surrounding solution (mother liquor).[7]
Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[8] An ideal solvent should exhibit:
-
High-solubility of the target compound at elevated temperatures.
-
Low-solubility of the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
A boiling point below the melting point of the target compound.
-
Inertness (it should not react with the compound). [9]
-
Volatility for easy removal from the purified crystals.
For amines, which are basic compounds, the choice of solvent can be nuanced. While polar solvents may be required, acidic solvents like acetic acid could potentially form salts, although this can sometimes be used to an advantage.[10] For this heterocyclic amine, a moderately polar solvent is predicted to be most effective.
Based on purification methods for the closely related compound Olanzapine, several solvents show promise. Acetonitrile and dichloromethane are frequently used in the final purification steps of Olanzapine, suggesting they are good candidates for its precursor.[11][12]
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Rationale |
| Acetonitrile | 82 | 5.8 | Successfully used for Olanzapine purification; good for moderately polar compounds.[11] |
| Ethanol | 78 | 4.3 | A common solvent for recrystallizing compounds with amine and aromatic functionalities.[13] |
| Methylene Chloride (DCM) | 40 | 3.1 | Used in Olanzapine purification, but its low boiling point can be a drawback.[12][14] |
| Ethyl Acetate | 77 | 4.4 | An excellent solvent with a suitable boiling point.[9] |
Experimental Protocol
This protocol details the purification of crude 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine using acetonitrile as the recrystallization solvent.
Materials and Equipment
-
Crude 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
-
Acetonitrile (HPLC grade)
-
Activated Charcoal (decolorizing)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
Recrystallization Workflow
Caption: Workflow for the recrystallization of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine.
Step-by-Step Methodology
-
Dissolution: Place the crude 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetonitrile and heat the mixture to reflux with stirring. Continue adding hot acetonitrile dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated upon cooling, maximizing the yield of the purified crystals.[8][15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% w/w of the solute). Swirl the flask and gently reheat for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[16]
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel. Causality: This step removes any solid impurities before the desired compound crystallizes.[15]
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile to rinse away any remaining mother liquor. Causality: Using ice-cold solvent minimizes the dissolution of the purified crystals during washing.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
Purity Assessment
The purity of the recrystallized 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine should be assessed using appropriate analytical techniques.
Table 2: Analytical Methods for Purity Verification
| Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any remaining impurities.[17][18] | A single major peak corresponding to the target compound, with impurity levels below the desired threshold (e.g., <0.1%).[11] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the purified compound.[17][18] | A molecular ion peak corresponding to the expected mass of 229.30 g/mol .[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural isomers or impurities.[17] | A spectrum consistent with the structure of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. |
| Melting Point Analysis | To assess the purity of the crystalline solid. | A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point. |
Purity Verification Workflow
Caption: A logical workflow for the analytical verification of product purity.
Conclusion
The recrystallization protocol detailed in this application note provides a robust and scalable method for the purification of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. By carefully selecting the solvent and controlling the crystallization conditions, it is possible to achieve high purity, which is essential for its use in the synthesis of Olanzapine. The analytical methods described are crucial for verifying the success of the purification process and ensuring the quality of the final product.
References
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Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]
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Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Agilent. PURITY AND IMPURITY ANALYSIS. [Link]
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Intertek. Pharmaceutical Impurity Testing and Identification. [Link]
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University of California, Irvine. Recrystallization and Crystallization. [Link]
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Quora. (2017, February 16). What is the best solvent for recrystallization?[Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
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University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
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Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
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YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
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Amrita Vishwa Vidyapeetham. Recrystallization. [Link]
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New Drug Approvals. (2015, April 9). OLANZEPINE. [Link]
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Wikipedia. Recrystallization (chemistry). [Link]
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University of California, Davis. Recrystallization. [Link]
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Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]
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PubChem. 10H-Thieno[2,3-b][17][20]benzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1). [Link]
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Pharmaffiliates. CAS No : 138564-60-0 | Product Name : Olanzapine Amine Impurity. [Link]
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PubChem. Olanzamine. [Link]
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Application Note: Spectroscopic Identification of Olanzapine and Its Key Synthesis Precursors
Abstract: This document provides a detailed guide for the spectroscopic identification of the atypical antipsychotic drug Olanzapine and its critical synthesis precursors. Ensuring the purity and identity of these precursors is paramount for the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This application note outlines the common synthetic pathway for Olanzapine, details the characteristic spectroscopic signatures of each intermediate and the final product using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and provides robust, step-by-step analytical protocols for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative of Precursor Identification
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is a second-generation antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[3] Its complex thienobenzodiazepine structure is assembled through a multi-step synthesis. The identity and purity of the final Olanzapine product are directly dependent on the quality of the intermediates used in its synthesis. Unreacted precursors or side-products can carry through the synthesis and manifest as impurities in the final API, potentially altering its therapeutic effect or causing adverse reactions.
Therefore, rigorous analytical characterization of each precursor is not merely a quality control checkpoint; it is a foundational requirement for a robust and reproducible manufacturing process. Spectroscopic techniques offer a powerful, non-destructive, and highly specific means to confirm the molecular structure of these compounds, providing a detailed fingerprint that verifies their identity and purity. This guide explains the causality behind the spectroscopic signals and provides validated protocols for their acquisition and interpretation.
A Common Olanzapine Synthesis Pathway
While several synthetic routes to Olanzapine exist, a widely referenced pathway begins with a Gewald reaction to form a substituted aminothiophene, followed by a series of reactions to build the benzodiazepine ring system.[2][4] The key precursors in this common route are:
-
Precursor 1: 2-amino-5-methylthiophene-3-carbonitrile
-
Precursor 2: 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
-
Precursor 3: 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
The successful conversion and purification of each intermediate are critical for the high yield and purity of the subsequent step.
Caption: General workflow for spectroscopic analysis.
Protocol: FTIR Analysis
-
Objective: To obtain a high-resolution infrared spectrum for qualitative identification and functional group analysis.
-
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for 2-3 minutes to form a transparent or translucent pellet.
-
System Suitability: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Data Acquisition: Place the KBr pellet in the sample holder. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (baseline correction, if necessary). Identify the key absorption bands and compare them against the reference data provided in Section 4.0.
-
-
Causality and System Validation: The KBr pellet method is chosen for its ability to produce sharp, well-defined spectra for solid samples. The background scan is critical to subtract atmospheric interference, ensuring that observed peaks originate solely from the sample. The protocol is validated by running a known standard (e.g., polystyrene film) to verify wavenumber accuracy.
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Objective: To obtain detailed structural information by analyzing the chemical environment of hydrogen and carbon nuclei.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
System Suitability: Before analysis, ensure the spectrometer is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (phasing, baseline correction, and integration for ¹H). Calibrate the chemical shift scale to TMS at 0 ppm. Assign peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected values.
-
-
Causality and System Validation: The choice of deuterated solvent is critical as it must dissolve the sample without contributing interfering signals. Shimming is essential for high-resolution data. The protocol is validated by confirming that the observed solvent peak matches its known chemical shift.
Protocol: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.
-
Methodology (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps promote ionization in positive ion mode.
-
System Suitability: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate or a commercial mix) to ensure mass accuracy across the desired m/z range.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min). Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS) Acquisition (for structural confirmation): If required, perform a product ion scan by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision energy to induce fragmentation.
-
Data Analysis: Identify the [M+H]⁺ peak and confirm that the measured mass corresponds to the calculated molecular weight. For MS/MS data, analyze the fragmentation pattern to confirm structural motifs.
-
-
Causality and System Validation: ESI is a soft ionization technique ideal for preventing premature fragmentation and observing the molecular ion. The addition of acid promotes protonation ([M+H]⁺), which is typically more stable and readily observed. Mass calibration is a mandatory step to ensure the trustworthiness of the measured m/z values.
Conclusion
The spectroscopic techniques of FTIR, NMR, and MS provide a complementary and comprehensive toolkit for the unambiguous identification of Olanzapine and its key synthesis precursors. By correlating the specific spectral features with the molecular structures, analysts can confidently verify the identity of each compound, monitor the progress of the synthesis, and ensure the quality of the final API. The application of the detailed protocols and data interpretation guidelines presented in this note will support robust quality control systems and contribute to the safe and effective manufacturing of Olanzapine.
References
-
Organic Preparations and Procedures International. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b]b[1][2]enzodiazepine. Available at: [Link]
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ChemInform. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b]b[1][2]enzodiazepine. Available at: [Link]
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ResearchGate. (2015). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. Available at: [Link]
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Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available at: [Link]
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National Institutes of Health (NIH). (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2024). Analytical method development and validation of olanzapine in formulated product. Available at: [Link]
-
Semantic Scholar. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b]b[1][2]enzodiazepine. Available at: [Link]
-
Longdom Publishing. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Available at: [Link]
-
Scribd. Characteristic Studies and Quality Control Analysis of Olanzapine. Available at: [Link]
-
Asian Publication Corporation. (2011). Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Available at: [Link]
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Quick Company. A One Pot Process For The Preparation Of Olanzapine Intermediate. Available at: [Link]
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-
ResearchGate. (2012). FTIR spectra of Olanzapine and solid dispersion (SD 16). Available at: [Link]
-
Google Patents. JP2013194017A - 4-amino-2-methyl-10h-thieno[2,3-b]b[1][2]enzodiazepine hydrochloride salt hydrate having crystalline structure and method of producing the same. Available at:
-
Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]
- Google Patents. US7329747B2 - Synthesis of olanzapine and intermediates thereof.
-
Drug Synthesis Database. Olanzapine. Available at: [Link]
-
ResearchGate. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography-tandem mass spectrometry in human body fluids. Available at: [Link]
-
PubMed Central (NIH). (2012). Characterization of Olanzapine-Solid Dispersions. Available at: [Link]
-
PubChem (NIH). Olanzapine. Available at: [Link]
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ResearchGate. (2014). Product ion mass spectra of (a) olanzapine (m/z 313.2→256.2) and (b).... Available at: [Link]
-
Sciforum. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available at: [Link]
-
ResearchGate. (2010). FT-IR spectra of pure olanzapine (OLANZ), physical mixtures (OMANPM) at.... Available at: [Link]
-
AKJournals. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Available at: [Link]
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PubMed Central (NIH). (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry.... Available at: [Link]
-
National Institute of Standards and Technology (NIST). Olanzapine. Available at: [Link]
-
Chem-Impex. 2-Amino-5-methyl-3-thiophenecarbonitrile. Available at: [Link]
-
ResearchGate. (2021). Crystal forms in pharmaceutical applications: olanzapine, a gift to crystal chemistry that keeps on giving. Available at: [Link]
-
ResearchGate. (2013). IR spectrum of Olanzapine. Available at: [Link]
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Application Notes and Protocols: Experimental Procedure for Thienobenzodiazepine Ring Formation
For: Researchers, scientists, and drug development professionals.
Introduction
The thienobenzodiazepine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2][3] This three-ring structure, comprising a thiophene ring fused to a benzodiazepine, forms the core of several key therapeutic agents.[1][2] The most prominent example is Olanzapine (Zyprexa®), an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder.[1][4] The therapeutic efficacy of thienobenzodiazepine-based drugs stems from their ability to act as multi-receptor antagonists, interacting with a range of dopamine, serotonin, muscarinic, and histamine receptors.[5]
The synthetic challenge in constructing the thienobenzodiazepine ring system lies in the efficient and controlled formation of both the thiophene and the seven-membered diazepine ring. This guide provides an in-depth overview of established and innovative experimental procedures for the formation of the thienobenzodiazepine ring, with a focus on the underlying chemical principles and practical laboratory protocols.
Key Synthetic Strategies and Mechanisms
The construction of the thienobenzodiazepine core can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and scalability. The following sections detail the most prevalent and effective methods.
Strategy 1: The Gewald Aminothiophene Synthesis followed by Diazepine Ring Formation
A cornerstone in the synthesis of many thienobenzodiazepines is the initial construction of a polysubstituted 2-aminothiophene ring via the Gewald reaction .[6][7][8] This multicomponent reaction offers a convergent and efficient route to the key thiophene intermediate.[9]
Mechanism of the Gewald Reaction
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6][8] The reaction proceeds through three main steps:
-
Knoevenagel Condensation: The ketone and the α-cyanoester undergo a base-catalyzed condensation to form a stable intermediate.[6]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is still under investigation but is a critical part of the thiophene ring formation.[6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[6]
Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times.[6]
Workflow for Thienobenzodiazepine Synthesis via Gewald Reaction
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Detailed Experimental Protocols
The following protocols are illustrative examples for the synthesis of key intermediates and the final thienobenzodiazepine ring system, with a focus on the synthesis of Olanzapine as a representative target molecule.
Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of a key 2-aminothiophene intermediate. [10] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propionaldehyde | 58.08 | 472.5 g (587 mL) | 8.13 |
| Sulfur | 32.06 | 217.8 g | 6.79 |
| Malononitrile | 66.06 | 534.6 g | 8.1 |
| Triethylamine | 101.19 | 576 mL | 4.13 |
| Dimethylformamide (DMF) | 73.09 | 1350 mL | - |
Procedure:
-
To a 5 L flange-necked flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, add sulfur (217.8 g) and dimethylformamide (1350 mL).
-
Cool the stirred mixture to 5-10°C using an ice bath.
-
In a separate vessel, mix propionaldehyde (472.5 g) and malononitrile (534.6 g).
-
Add the propionaldehyde/malononitrile mixture to the cooled DMF/sulfur suspension.
-
Add triethylamine (576 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 5-10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-water (5 L).
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-methylthiophene-3-carbonitrile.
Protocol 2: Synthesis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
This step involves the coupling of the 2-aminothiophene with an o-halonitroarene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylthiophene-3-carbonitrile | 138.19 | (from Protocol 1) | - |
| 2-Fluoronitrobenzene | 141.10 | (equimolar) | - |
| Anhydrous Potassium Carbonate | 138.21 | (excess) | - |
| Dimethylformamide (DMF) | 73.09 | (solvent) | - |
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene in DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.
Protocol 3: Reductive Cyclization to form 4-amino-2-methyl-10H-thieno[2,3-b]b[8][21]enzodiazepine
This protocol details the key ring-closing step to form the thienobenzodiazepine core. [4] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 259.28 | (from Protocol 2) | - |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | (excess) | - |
| Ethanol | 46.07 | (solvent) | - |
Procedure:
-
Suspend 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-amino-2-methyl-10H-thieno[2,3-b]b[6][11]enzodiazepine.
Protocol 4: Synthesis of Olanzapine
The final step involves the condensation with N-methylpiperazine. [11][12] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-amino-2-methyl-10H-thieno[2,3-b]b[6][11]enzodiazepine | 229.30 | (from Protocol 3) | - |
| N-Methylpiperazine | 100.16 | (excess) | - |
| Dimethyl Sulfoxide (DMSO) | 78.13 | (solvent) | - |
| Toluene | 92.14 | (solvent) | - |
Procedure:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-amino-2-methyl-10H-thieno[2,3-b]b[6][11]enzodiazepine, N-methylpiperazine, DMSO, and toluene. [10]2. Heat the mixture to reflux for an extended period (e.g., 20 hours). [10]3. Cool the reaction mixture to approximately 50°C and add water to induce crystallization. [10]4. Allow the mixture to cool further to 5°C overnight. [10]5. Filter the crystalline product and recrystallize from a suitable solvent like acetonitrile to obtain pure Olanzapine. [10]
Alternative Synthetic Approaches
While the Gewald-based route is well-established, other methodologies have been explored to improve efficiency, yield, and environmental friendliness.
Palladium-Catalyzed Intramolecular Cyclization
Recent advances in organometallic chemistry have led to the development of palladium-catalyzed methods for the formation of the diazepine ring. [13]These methods often involve the intramolecular cyclization of a suitably functionalized precursor, offering high efficiency and selectivity.
Tin-Free Radical Cyclization
For certain applications, tin-free radical cyclization methods can be employed to construct the heterocyclic core. [14][15][16]These reactions avoid the use of toxic tin reagents and can proceed under mild conditions.
Conclusion
The synthesis of the thienobenzodiazepine ring system is a critical process in the production of important pharmaceuticals. The Gewald reaction, followed by coupling and reductive cyclization, remains a robust and widely used strategy. However, ongoing research into alternative methods, such as those employing palladium catalysis or radical cyclizations, continues to refine and improve the efficiency and sustainability of these synthetic routes. The protocols and strategies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working in this important area of medicinal chemistry.
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Hydroaminoalkylation/Buchwald‐Hartwig Amination Sequences for the Synthesis of Novel Thieno‐ or Benzothieno‐Annulated Tetrahydropyridines, Tetrahydroazasilines, and Tetrahydroazasilepines. Deutsche Digitale Bibliothek. [Link]
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The molecular structure of olanzapine form IV, showing the... ResearchGate. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
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Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group. [Link]
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Singh, P. P., et al. (2009). Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cyclization. Journal of Organic Chemistry. [Link]
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Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Multi-Modal Analytical Framework for Monitoring the Synthesis of Olanzapine
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical techniques for monitoring the chemical synthesis of Olanzapine, a critical atypical antipsychotic agent. Moving beyond a simple recitation of methods, this application note elucidates the causality behind procedural choices, grounding each protocol in the principles of scientific integrity and regulatory compliance. We will explore a common synthetic pathway and detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) at critical control points. The protocols provided are designed to be self-validating systems, ensuring data is reliable, reproducible, and robust, in alignment with international regulatory standards.
The Synthetic Landscape of Olanzapine
The manufacturing of any Active Pharmaceutical Ingredient (API) is a meticulously controlled process where the final product's quality is built-in, not merely tested for at the end. Olanzapine synthesis is no exception. A robust analytical monitoring strategy is paramount to ensure reaction completion, minimize impurity formation, and guarantee the identity and purity of the final API.
A widely employed synthetic route involves the condensation of a substituted aminothiophene with a nitroaromatic compound, followed by reductive cyclization to form the core thienobenzodiazepine structure, and finally, introduction of the N-methylpiperazine moiety.[1][2] Understanding this pathway allows for the identification of critical intermediates and potential process-related impurities that must be monitored.
Caption: A common synthetic pathway for Olanzapine.
The Analytical Toolkit for Process Control
A single analytical technique is insufficient to provide a comprehensive overview of the synthesis. A multi-modal approach is required, where each technique offers unique insights into the reaction's progress and the material's quality. The interplay between chromatographic separation and spectroscopic identification forms the foundation of this strategy.
Caption: Integrated analytical workflow for Olanzapine synthesis.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling
Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the indispensable workhorse for monitoring Olanzapine synthesis. Its power lies in its ability to separate the non-volatile, UV-active API from starting materials, intermediates, and process-related impurities in a single run.[3] A well-developed, stability-indicating HPLC method can resolve Olanzapine from its potential degradation products, making it suitable for both in-process control and final release testing.[4] The choice of a C18 or C8 column is driven by the moderately polar nature of Olanzapine and its related substances, providing optimal retention and resolution. Gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime.[5]
Trustworthiness: The reliability of any analytical method is not assumed; it is proven through validation.[6][7] An HPLC method for Olanzapine must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][8] This involves rigorously testing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[9] This validation provides documented evidence that the method consistently delivers accurate and reliable results.[7]
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Specification | Rationale |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for Olanzapine and related substances.[4][5] |
| Mobile Phase A | Buffered Aqueous Solution (e.g., 0.2M Ammonium Acetate, pH 4.5) | Controls the ionization state of analytes to ensure reproducible retention times and good peak shape.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes from the non-polar stationary phase.[4][5] |
| Elution Mode | Gradient | Ensures separation of compounds with a wide range of polarities, from starting materials to final product.[4] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[5][10] |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | Olanzapine has strong UV absorbance at this wavelength. DAD allows for peak purity analysis.[5] |
| Column Temp. | 30 - 35 °C | Maintains consistent retention times and improves peak symmetry.[10] |
| Injection Vol. | 10 - 20 µL | Standard volume to ensure sharp peaks without overloading the column. |
Experimental Protocol: RP-HPLC for Olanzapine Purity and Impurity Analysis
This protocol is a representative method synthesized from established literature.[4][5][10]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.2 M solution of ammonium acetate in HPLC-grade water. Adjust the pH to 4.5 using acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Diluent: A mixture of Mobile Phase A and B (e.g., 60:40 v/v).
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of Olanzapine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh a sample of the reaction mixture or final product and dissolve in the diluent to achieve a similar target concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Example Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear ramp)
-
25-30 min: 80% B (hold)
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis Procedure:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform six replicate injections of the standard solution to verify system suitability (e.g., %RSD of peak area < 2.0%).[11]
-
Inject the sample solution.
-
-
Data Interpretation:
-
Identify the Olanzapine peak by comparing its retention time with that of the standard.
-
Calculate the assay of Olanzapine using the peak area relative to the standard.
-
Identify impurity peaks and quantify them, typically as a percentage of the main peak area (area percent). For known impurities, quantification can be done against their respective reference standards. LC-MS is used to identify unknown impurities.[2]
-
Spectroscopic Techniques for Structural Verification
While HPLC excels at separation and quantification, it provides no structural information. Spectroscopic techniques are essential for confirming that the correct molecule has been synthesized.
Expertise & Experience: FTIR is a rapid and powerful technique for verifying functional group transformations throughout the synthesis.[12] For example, during the reductive cyclization step, the disappearance of the characteristic strong stretches of the nitro group (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations from the newly formed amine/amide (~3200-3400 cm⁻¹) provide clear evidence of the desired chemical change. It serves as a quick identity check for intermediates and the final product.[13]
Protocol: FTIR Analysis (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of the dried sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the pellet in the FTIR spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with that of a reference standard or analyze for the presence/absence of key functional group peaks. Characteristic Olanzapine peaks include N-H stretching (~3221 cm⁻¹) and C=N stretching (~1559 cm⁻¹).[12][14]
Expertise & Experience: NMR is the gold standard for unambiguous structural elucidation.[15] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for absolute confirmation of the connectivity and structure of intermediates and the final API. For Olanzapine, specific chemical shifts and coupling patterns for the aromatic, thiophene, and piperazine protons confirm the correct structure has been formed.[16]
Protocol: General NMR Sample Preparation
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to confirm the structure.
Expertise & Experience: Mass spectrometry provides a precise measurement of the molecular weight of a compound, serving as a critical identity test. When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool for impurity identification.[5] If an unknown peak appears in an HPLC chromatogram during process monitoring, the eluent can be directed into a mass spectrometer. The resulting mass-to-charge ratio (m/z) can help determine the molecular formula of the impurity, providing crucial clues to its structure and origin.[2][17]
Protocol: LC-MS for Impurity Identification
-
Develop an HPLC method as described previously, ensuring the mobile phase is compatible with the MS interface (e.g., using volatile buffers like ammonium acetate or formic acid).
-
Connect the HPLC outlet to the MS ion source (e.g., Electrospray Ionization - ESI).
-
Inject the sample containing the impurity of interest.
-
Acquire mass spectra across the entire chromatographic run.
-
Extract the mass spectrum corresponding to the unknown chromatographic peak.
-
The parent ion (e.g., [M+H]⁺ in positive ion mode) provides the molecular weight of the impurity.[17] Further fragmentation (MS/MS) can be performed to obtain structural fragments, aiding in the complete identification.[5]
Conclusion
The synthesis of Olanzapine demands a rigorous and integrated analytical control strategy. No single technique is sufficient. The chromatographic prowess of HPLC is essential for monitoring reaction progress and ensuring the purity of the final product. This must be complemented by the definitive structural confirmation provided by spectroscopic methods like NMR , FTIR , and MS . By deploying this multi-modal framework, researchers and manufacturers can ensure each batch of Olanzapine is produced consistently, safely, and in compliance with the highest quality standards, ultimately safeguarding patient health.
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Cui, D., Li, Y., Lian, M., Yang, F., & Meng, Q. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. Available at: [Link]
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PSC Biotech. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. PSC Biotech. Available at: [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available at: [Link]
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Reddy, G. S., Reddy, S. L., & Reddy, P. P. (2007). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. PubMed. Available at: [Link]
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Hiriyanna, S. G., Basavaiah, K., & Raju, S. M. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. AKJournals. Available at: [Link]
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Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]
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Desai, R., & Dhumal, P. (2025). RP-HPLC Methodology for Olanzapine Impurity Analysis: Advances in Development and Validation. Journal of Internal Medicine and Pharmacology (JIMP). Available at: [Link]
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Nagunath S, & Guthi Surya Teja. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Journal of Chemical Health Risks. (2024). Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. Journal of Chemical Health Risks. Available at: [Link]
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Various Authors. (n.d.). Olanzapine Synthesis. Pharma-Synthesis Database. Available at: [Link]
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Hartwig, J., et al. (2013). Flow Synthesis of Olanzapine. Synfacts. Available at: [Link]
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Hussain, S. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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Kulkarni, S. (2025). FTIR analysis of Olanzapine pure drug. International Journal of Pharmaceutical Sciences. Available at: [Link]
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World Journal of Pharmaceutical Research. (2024). Synthesis, characterization and process validation of olanzapine intermediates. WJPR. Available at: [Link]
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Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available at: [Link]
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Reka S, et al. (2023). A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. PubMed. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of pure olanzapine (OLANZ), physical mixtures (OMANPM) at 1:1 ratio... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Spectra (FTIR) regions (950–990 cm⁻¹ and 720–820 cm⁻¹) of OLZ wet... ResearchGate. Available at: [Link]
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Kadioglu, Y., & Sen, H. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. Available at: [Link]
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- 3. sennosbiotech.com [sennosbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. particle.dk [particle.dk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. Synthesis, characterization and process validation of olanzapine intermediates [wisdomlib.org]
- 17. longdom.org [longdom.org]
Application Notes and Protocols for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Thienobenzodiazepine
The thienobenzodiazepine scaffold is a cornerstone in the development of atypical antipsychotics, with olanzapine being a prominent clinically used example.[1][2][3] These compounds are characterized by their multi-receptorial binding profiles, often exhibiting antagonism at dopamine (D1-D5), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), α-adrenergic, histaminic (H1), and muscarinic (M1-M5) receptors.[2][3] This polypharmacology is believed to contribute to their broad therapeutic efficacy in treating complex neuropsychiatric disorders like schizophrenia, coupled with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4][5]
This document provides detailed application notes and protocols for the investigation of a specific analog, 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine . While this compound is structurally related to known antipsychotics, its unique substitution pattern warrants a thorough and systematic evaluation to elucidate its pharmacological profile and therapeutic potential. The following sections will guide researchers through a logical progression of experiments, from initial in vitro characterization to in vivo preclinical assessment.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is crucial for all subsequent experimental work.
| Property | Value | Source |
| IUPAC Name | 2-methyl-10H-thieno[2,3-b][5][6]benzodiazepin-4-amine | [7] |
| CAS Number | 138564-60-0 (hydrochloride salt) | [8][9][10][11][12][13] |
| Molecular Formula | C₁₂H₁₁N₃S | [7] |
| Molecular Weight | 229.30 g/mol | [7] |
PART 1: In Vitro Characterization: Receptor Binding and Functional Assays
The initial phase of characterization focuses on defining the compound's interaction with key CNS receptors implicated in the pathophysiology of psychosis and mood disorders.
Rationale for Target Selection
Based on the pharmacology of the thienobenzodiazepine class, a primary screen should assess the affinity of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine for dopamine and serotonin receptors.[2][3] A broader secondary screen can then explore interactions with other receptors to build a comprehensive pharmacological profile and anticipate potential side effects.
Experimental Workflow: Receptor Binding Assays
Caption: Workflow for In Vivo Behavioral Testing.
Protocol: Apomorphine-Induced Hyperactivity in Mice
Objective: To evaluate the ability of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine to antagonize dopamine receptor-mediated hyperactivity.
Materials:
-
Male mice (e.g., C57BL/6)
-
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
-
Apomorphine hydrochloride
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
Allow for a pre-treatment period (e.g., 30-60 minutes).
-
-
Induction of Hyperactivity:
-
Administer a subcutaneous injection of apomorphine (e.g., 1-2 mg/kg).
-
-
Behavioral Assessment:
-
Immediately place the mice in the open field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle-control group.
-
A significant reduction in apomorphine-induced hyperactivity suggests dopamine receptor antagonism. [14]
-
Protocol: MK-801-Induced Hyperactivity in Mice
Objective: To assess the compound's effect on NMDA receptor antagonist-induced hyperactivity, a model relevant to the cognitive and negative symptoms of schizophrenia. [14] Procedure:
-
This protocol is similar to the apomorphine-induced hyperactivity model, with the following key difference:
-
Instead of apomorphine, administer MK-801 (dizocilpine), an NMDA receptor antagonist, to induce hyperactivity. [14]* The ability to reverse MK-801-induced deficits is a feature of some atypical antipsychotics.
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. The data generated from these studies will establish its receptor binding profile, functional activity, and in vivo efficacy in preclinical models of psychosis. Positive results would warrant further investigation, including:
-
Pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety pharmacology: To assess potential off-target effects and establish a therapeutic window.
-
Evaluation in more complex behavioral models: To investigate effects on cognition and negative symptoms. [6][15] By systematically applying these methodologies, researchers can thoroughly evaluate the medicinal chemistry potential of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine and determine its viability as a candidate for further drug development.
References
-
[10H-Thieno[2,3-b]b[5][6]enzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1)]([Link])
-
[2-Methyl-10H-benzo[b]thieno[2,3-e]d[4][6]iazepin-4-amine hydrochloride - Lead Sciences]([Link])
-
[2-Methyl-10H-benzo[b]thieno[2,3-e]d[4][6]iazepin-4-amine hydrochl | Catalog CNALD-M190788 | Arctom]([Link])
Sources
- 1. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo- and thienobenzo- diazepines: multi-target drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. | Semantic Scholar [semanticscholar.org]
- 6. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olanzamine | C12H11N3S | CID 135446208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 10H-Thieno[2,3-b][1,5]benzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1) | C12H12ClN3S | CID 135525650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 138564-60-0|2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 11. This compound hydrochloride - Lead Sciences [lead-sciences.com]
- 12. 4-Amino-2-methyl-10H-thiene[2,3-b][1,5]benzodiazepine hydrochloride | 138564-60-0 [chemicalbook.com]
- 13. arctomsci.com [arctomsci.com]
- 14. Synthesis and biological evaluation of novel flavanone derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, a critical intermediate for the antipsychotic agent Olanzapine.[1] Our goal is to provide actionable insights and troubleshooting strategies to overcome common synthetic challenges, thereby improving reaction yield, purity, and reproducibility. This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most robust and scalable synthetic route for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine?
Answer: The most widely adopted and practical approach is the intramolecular reductive cyclization of a substituted aminothiophenecarbonitrile.[2] This method is favored for its efficiency and relatively straightforward execution.
The core transformation involves two key steps occurring in a single pot:
-
Reduction of a Nitro Group: An aromatic nitro group on the phenyl ring is reduced to a primary amine.
-
Intramolecular Cyclization: The newly formed amine nucleophilically attacks the nitrile carbon on the thiophene ring, leading to the formation of the seven-membered diazepine ring after tautomerization.
A common and effective reducing system for this transformation is tin (II) chloride (SnCl₂) or metallic tin powder in the presence of a strong acid like hydrochloric acid (HCl).[2] The acid protonates the nitro group, facilitating its reduction by the metal.
Below is a diagram illustrating this key synthetic pathway.
Caption: Synthetic pathway via intramolecular reductive cyclization.
Q2: My reaction yield is consistently below 50%. What are the most critical parameters to investigate for yield improvement?
Answer: Low yields in this synthesis often stem from a few critical areas. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[3]
First, consider the overall reaction logic. You are performing a reduction and a cyclization. Each step has unique requirements that can conflict if not properly managed.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Here is a detailed breakdown of factors to investigate:
| Parameter | Causality & Scientific Rationale | Recommended Action |
| Reagent Purity | Impurities in the starting aminothiophenecarbonitrile or the reducing agent can act as reaction inhibitors or lead to side products. Solvents must be anhydrous, as water can interfere with the reduction mechanism and quench intermediates.[3] | Use reagents from a trusted supplier with a purity of ≥98%. Verify the structure of your starting material via ¹H NMR. Use freshly opened or properly dried solvents. |
| Reaction Conditions | Temperature: Exceeding the optimal temperature can cause decomposition of the starting material or the desired product, leading to tar formation. Atmosphere: The amine intermediates and the final product can be sensitive to air oxidation.[4] Mixing: In heterogeneous reactions (e.g., with tin powder), inefficient stirring leads to poor contact between reactants, slowing the reaction and reducing conversion.[3] | Conduct small-scale trials to determine the optimal temperature profile. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Use a suitable mechanical stirrer, especially for larger scale reactions, to ensure the mixture is a fine suspension. |
| Work-up Procedure | The product is an amine, making it basic. It will exist as a hydrochloride salt in the acidic reaction mixture. Incomplete neutralization during work-up will result in the product remaining in the aqueous layer, drastically reducing the isolated yield after organic extraction. | Carefully monitor the pH during basification (e.g., with NaOH or NH₄OH solution), ensuring it is sufficiently basic (pH > 9) to deprotonate the amine hydrochloride fully. |
| Product Isolation | The final product may have moderate solubility in certain solvents. Crystallization attempts with a suboptimal solvent system can lead to significant product loss in the mother liquor. | Perform small-scale solubility tests to identify an ideal solvent or solvent mixture for crystallization that maximizes recovery. Consider techniques like anti-solvent crystallization. |
Q3: I am observing persistent impurities in my final product. What are their likely identities and how can they be minimized?
Answer: Impurities often provide clues about reaction pathways that are competing with your desired transformation. Based on the structure of your target molecule and the reaction conditions, several side products are possible.
| Potential Impurity | Likely Source / Mechanism | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reducing agent. | Increase reaction time and/or temperature moderately. Monitor reaction to completion via TLC or LC-MS. Ensure the reducing agent is active. |
| Oxidized Byproducts | The thiophene ring and the diazepine nitrogen are susceptible to oxidation, especially at elevated temperatures or upon exposure to air during work-up.[4] This can lead to N-oxides or sulfoxides. | Maintain a strict inert atmosphere. Degas solvents before use. During work-up, minimize the time the product is exposed to air, particularly in solution. |
| Dimeric Impurities | Intermolecular reactions can occur, especially at high concentrations, where a reduced amine from one molecule attacks the nitrile of another. | Run the reaction at a slightly lower concentration. Ensure the rate of reduction is well-controlled so that the intramolecular cyclization is kinetically favored. |
| Over-Methylated Species | While less common in this specific step, if any methylating agents are present as contaminants from previous steps, N-methylation of the diazepine ring can occur.[5] | Ensure all glassware and reagents are free from contaminants from other reactions. |
Experimental Protocol: Reference Synthesis
This protocol is a representative procedure derived from established methods for the synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][3][6]benzodiazepine.[2]
Materials:
-
2-[(2-Nitrophenyl)amino]-5-methylthiophene-3-carbonitrile (1.0 eq)
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Isopropanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-[(2-Nitrophenyl)amino]-5-methylthiophene-3-carbonitrile and ethanol. Stir to create a suspension.
-
Addition of Reagents: Carefully add tin (II) chloride dihydrate to the suspension. Following this, slowly add concentrated hydrochloric acid. Caution: This addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 3-6 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate or ammonium hydroxide to neutralize the excess acid and basify the mixture to a pH > 9. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-92. [Link]
-
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. [Link]
-
Ye, P. P., et al. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][3][6]benzodiazepine. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Side-products in the synthesis of Olanzapine from its amine precursor
Introduction
Welcome to the technical support center for Olanzapine synthesis. This guide is designed for researchers, chemists, and process development professionals who are working with the synthesis of Olanzapine, specifically focusing on the common final step involving the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine (the primary amine precursor) with N-methylpiperazine.[3][4] Achieving high purity is critical for any active pharmaceutical ingredient (API), and understanding the impurity profile is a regulatory and scientific necessity.[5] This document provides in-depth, experience-driven answers to frequently encountered issues regarding side-product formation, offering both mechanistic explanations and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect in my crude Olanzapine synthesis?
A1: During the synthesis of Olanzapine from its thienobenzodiazepine amine precursor, impurities generally arise from three main sources: unreacted starting materials, side-reactions involving reactants or solvents, and subsequent degradation of the Olanzapine product.
-
Process-Related Impurities: These are side-products formed during the reaction itself. Common examples include unreacted amine precursor, dimeric impurities where two thienobenzodiazepine units are linked by a piperazine bridge, and products of over-methylation.[6][7][8]
-
Degradation Products: Olanzapine is susceptible to oxidation, particularly at the thiophene and diazepine rings.[9][10] This can lead to the formation of N-oxides, lactams, and various ring-opened species, especially under stress conditions like heat, light, and moisture.[1][11]
-
Solvent/Reagent Adducts: The solvents and reagents used in the synthesis and purification can sometimes react with the product. A known example is the formation of a chloromethyl adduct when using dichloromethane (DCM) at elevated temperatures for purification.[5][6][12]
Q2: I'm observing a significant peak in my HPLC corresponding to a dimeric impurity. What is its structure and how is it formed?
A2: This is a well-documented process impurity, identified as bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine .[6]
-
Causality of Formation: This impurity forms when a molecule of the intermediate, desmethylolanzapine (which is formed by the reaction of the amine precursor with one end of a piperazine molecule), reacts with a second molecule of the amine precursor instead of being methylated.[6] This pathway is more prevalent in syntheses that use piperazine followed by a separate methylation step. However, it can also occur in one-pot syntheses if reaction conditions are not optimized. A patent suggests that this dimer can be effectively removed by treating the product solution with charcoal at a pH of about 2.[7]
Q3: My final product has a persistent yellow to brown coloration. What causes this and how can I prevent it?
A3: The coloration of Olanzapine is a known issue and is often attributed to the presence of minor, highly colored degradation products, particularly those arising from oxidation.[12]
-
Mechanistic Insight: The thienobenzodiazepine core is electron-rich and susceptible to oxidation, which can create conjugated chromophores that absorb visible light. The reaction is often carried out at high temperatures (110-145°C) in solvents like DMSO, which can promote thermal degradation and side reactions leading to colored by-products.[3][13]
-
Preventative & Remedial Actions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize aerial oxidation.[14]
-
Solvent Choice: While traditional methods use high-boiling aprotic solvents like DMSO and toluene[4], alternative processes using lower boiling C1 to C4 alcohols (like 2-propanol) have been developed. These can lead to a cleaner product with better color profiles and simpler work-up procedures.[4]
-
Purification: Decolorization using activated carbon (charcoal) is a common and effective method.[7][12] Treatment with silica gel has also been reported to remove specific impurities and color.[12]
-
Q4: My HPLC analysis shows a late-eluting peak that mass spectrometry suggests is an over-methylated product. How does this happen?
A4: Over-methylation is a potential side-reaction, particularly if a strong methylating agent is used or if the reaction proceeds for too long. The impurity is typically 2,4-dimethyl-10-(4-methylpiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene .[6]
-
Reaction Mechanism: The thieno[2,3-b][1][2]benzodiazepine ring system contains a secondary amine (-NH-) group at the 10-position. While the nitrogen on the piperazine ring is more nucleophilic, under certain conditions (e.g., excess methylating agent, prolonged heating), this secondary amine can also be methylated.[5][6] In two-step processes involving methyl iodide, an overmethylated N,N-dimethylpiperazinium analogue can also be formed.[7]
-
Control Strategy: This impurity can be minimized by careful stoichiometric control of the methylating agent (if used in a separate step) and by monitoring the reaction progress by HPLC to stop it once the main product formation has plateaued.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific impurity-related problems observed during analysis and provides a logical path to their resolution.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| High levels (>0.15%) of unreacted amine precursor | 1. Incomplete reaction. 2. Insufficient reaction time or temperature. 3. Poor solubility of the precursor salt. | 1. Increase Reaction Time/Temp: Monitor the reaction by HPLC. Extend the reaction time or modestly increase the temperature as stability allows. Processes often require heating at 110-145°C for 5 hours or more.[3][13] 2. Increase N-methylpiperazine: Use a larger excess of N-methylpiperazine to drive the reaction to completion. Molar ratios of precursor to N-methylpiperazine can range from 1:3 to 1:8.[13] 3. Solvent System: Ensure the solvent system (e.g., DMSO/Toluene or an alcohol) is appropriate to solubilize the starting materials.[4][14] |
| Presence of Olanzapine N-Oxide | 1. Aerial oxidation during reaction. 2. Oxidative conditions during work-up or storage. | 1. Maintain Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon is critical to prevent oxidation.[3][14] 2. Use Antioxidants: Consider adding a small amount of an antioxidant during work-up if the problem persists. 3. Storage: Store the final product and intermediates protected from light and air. |
| Detection of Dichloromethane Adduct (Impurity S) | 1. Use of dichloromethane (DCM) as a purification solvent at elevated temperatures. | 1. Avoid Refluxing in DCM: When using DCM for recrystallization, avoid prolonged heating or refluxing.[12] The impurity, identified as a chloromethyl piperazinium chloride salt, forms from the reaction of Olanzapine with the solvent.[5] 2. Alternative Solvents: Use alternative solvents for recrystallization, such as acetonitrile or ethyl acetate, which are less reactive.[12][14] |
| Formation of Hydrolytic Impurity (Thienobenzodiazepinone) | 1. Presence of water under basic conditions during the reaction or work-up. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. The impurity, 2-methyl-4,9-dihydro-3-thia-4,9-diaza-benzo[f]azulen-10-one, is a result of hydrolysis.[5] 2. Control pH: Carefully control the pH during the aqueous work-up to avoid prolonged exposure to harsh basic conditions. |
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for identifying and mitigating impurities during Olanzapine synthesis.
Analytical & Purification Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
This method is designed to separate Olanzapine from its common process-related impurities and degradation products. It is based on typical methods reported in the literature.[9][15][16]
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS 3V or equivalent C18 column (150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 10 mM Disodium hydrogen phosphate, with pH adjusted to 7.4 using phosphoric acid.[9]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 271 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
-
System Suitability: The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness.[15] A resolution of >2.0 should be achieved between Olanzapine and its nearest eluting impurity.
Protocol 2: General Purification of Crude Olanzapine
This protocol describes a general procedure for purifying crude Olanzapine to remove common process impurities and color.
-
Dissolution: Dissolve the crude Olanzapine product in a suitable solvent. Dichloromethane is commonly used, but care must be taken to avoid high temperatures.[12] A ratio of 10-20 volumes of solvent to 1 part crude product is a typical starting point.
-
Aqueous Acid Wash (Optional, for Dimer Removal): If the dimeric impurity is present, the pH of the solution can be adjusted to ~2.0 with hydrochloric acid.[7]
-
Charcoal Treatment: Add 5-10% w/w of activated charcoal to the solution. Stir the slurry for 30-60 minutes at room temperature.
-
Filtration: Filter the mixture through a bed of celite or a suitable filter aid to completely remove the charcoal. Wash the filter cake with a small amount of fresh solvent.
-
Crystallization: Concentrate the filtrate under reduced pressure to initiate crystallization.
-
Isolation: Cool the resulting slurry (e.g., to 0-5°C) to maximize yield, hold for 1-2 hours, and then isolate the solid product by filtration.
-
Washing: Wash the isolated crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified Olanzapine under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Key Impurity Formation Pathways
The following diagram illustrates the formation of several key impurities from the starting materials and the Olanzapine product.
References
-
Brumec, M., & Srčič, S. (2014). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Pharmaceutical development and technology, 19(5), 501–509. [Link]
-
Suresh, P. S., et al. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 11-23. [Link]
-
Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of pharmaceutical sciences, 97(2), 883–892. [Link]
-
Desai, R., & Dhumal, P. (2025). RP-HPLC Methodology for Olanzapine Impurity Analysis: Advances in Development and Validation. Journal of Internal Medicine and Pharmacology (JIMP), 2(02), 20-31. [Link]
-
Brumec, M., & Srčič, S. (2014). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Taylor & Francis Online. [Link]
-
Suresh, P. S., et al. (2008). Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions. Semantic Scholar. [Link]
-
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. [Link]
- Malešič, M., et al. (2011). Process for the purification of olanzapine.
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 3(6), 1349-1355. [Link]
-
Baertschi, S. W., et al. (2008). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. ResearchGate. [Link]
- Prikryl, J., et al. (2008). Synthesis of olanzapine and intermediates thereof.
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. [Link]
- Gloc, E., et al. (2008). Process for the purification of olanzapine.
- Niddam-Hildesheim, V., et al. (2008). Methods of synthesizing olanzapine.
- Reddy, M., et al. (2011). Processes for the synthesis of olanzapine.
- Niddam-Hildesheim, V., et al. (2005). Methods of preparing olanzapine.
- Czibula, L., et al. (2011). Process for the preparation of olanzapine.
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Technical Support Center: Degradation Pathways of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
Introduction: This technical guide provides a comprehensive overview of the potential degradation pathways of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. It is important to note that this compound is a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.[1][2] Due to the limited availability of direct degradation studies on this specific intermediate, this guide leverages the extensive body of research on the forced degradation of Olanzapine. The structural similarity of the core thieno[2,3-b][3][4]benzodiazepine ring system suggests that the degradation pathways will be analogous. This resource is intended for researchers, scientists, and drug development professionals to anticipate potential degradation products, design robust stability studies, and troubleshoot analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine?
Based on studies of the structurally related compound Olanzapine, the most significant degradation pathway is oxidation.[3][5][6] The thiophene and diazepine rings are both susceptible to oxidative modification. Hydrolysis under acidic and alkaline conditions, as well as photodegradation, may also occur, although some studies suggest the core structure is relatively stable under these conditions.[4][6][7]
Q2: What are the expected primary degradation products under oxidative stress?
Oxidative degradation is expected to primarily affect the thiophene ring of the molecule.[3] For Olanzapine, oxidation of the thiophene ring leads to the formation of various degradation products.[3] Similar products may be expected for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. Additionally, oxidation of the diazepine ring has also been reported, leading to products such as 10-hydroxy and 4-one derivatives.[6][8]
Q3: Is 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine susceptible to hydrolysis?
The thienobenzodiazepine core of Olanzapine has shown some susceptibility to hydrolysis under both acidic and alkaline conditions, although it is considered relatively stable by some researchers.[4][9][10] Degradation kinetics of Olanzapine in aqueous solutions have been shown to be pH-dependent, following first-order kinetics.[9][10] Therefore, it is prudent to investigate the hydrolytic stability of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine across a range of pH values.
Q4: What is the expected photostability of this compound?
There are conflicting reports regarding the photostability of Olanzapine. Some studies indicate that it is almost completely stable under photolytic conditions, while others have observed photodegradation, particularly in the presence of photosensitizers.[6][7][11] Given that 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine contains chromophores that absorb light at wavelengths greater than 290 nm, there is a potential for direct photolysis by sunlight.[12] Therefore, photostability studies are recommended as per ICH guidelines.[13]
Q5: Why am I observing multiple, closely eluting peaks in my HPLC analysis of a stressed sample?
The formation of multiple degradation products with similar polarities is common, especially under oxidative stress. The thieno[2,3-b][3][4]benzodiazepine core can undergo various modifications, leading to a complex mixture of degradants.[14][15] To improve separation, consider optimizing the HPLC method by adjusting the mobile phase composition, pH, gradient slope, or column chemistry.[13][14][15] A well-developed stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.[13][14]
Troubleshooting Guides for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13] The following guides provide step-by-step protocols and troubleshooting advice for investigating the degradation of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine.
Oxidative Degradation
Oxidative degradation is a critical stress condition to evaluate for this class of compounds.
Experimental Protocol:
-
Reagent Preparation: Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Sample Preparation: Dissolve a known concentration of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine in the chosen solvent.
-
Stress Condition: Add the H₂O₂ solution to the sample solution. A typical starting point is to have a final H₂O₂ concentration of 3%.[16]
-
Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13][17] Monitor the reaction at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC-UV or HPLC-MS method.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| No or minimal degradation | Insufficient stress. | Increase the concentration of H₂O₂, the temperature, or the duration of the study.[13] |
| Complete degradation | Excessive stress. | Decrease the concentration of H₂O₂, the temperature, or the duration of the study. Analyze at earlier time points. |
| Formation of numerous, unidentifiable peaks | Complex degradation pathways. | Utilize HPLC-MS/MS to obtain fragmentation data for structural elucidation of the degradation products.[6] |
| Poor peak shape or resolution | Co-elution of degradants. | Optimize the HPLC method (gradient, mobile phase pH, column chemistry).[14][15] |
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation pathways.
Acidic and Basic Hydrolysis
Hydrolytic stability is a key parameter to assess.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Sample Preparation: Dissolve a known concentration of the compound in the acidic and basic solutions. A co-solvent like methanol may be used initially to aid dissolution before dilution with the stressor.[13]
-
Stress Condition: Heat the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., 12-24 hours).[13]
-
Neutralization: Before analysis, neutralize the samples to prevent damage to the HPLC column.
-
Analysis: Analyze the samples by HPLC.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Low degradation | The compound is relatively stable to hydrolysis. | Increase the acid/base concentration, temperature, or duration.[13] |
| Precipitation upon neutralization | Degradation products may have different solubility profiles. | Adjust the final pH carefully or use a different diluent for injection. |
| Baseline drift in HPLC | Incomplete neutralization or buffer effects. | Ensure complete neutralization and use a mobile phase with sufficient buffering capacity. |
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation pathways.
Photodegradation
Assessing the impact of light exposure is a regulatory requirement.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent and place it in a transparent container (e.g., quartz cuvette).
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Stress Condition: Expose the sample to a light source as per ICH Q1B guidelines (e.g., a xenon lamp or a cool white fluorescent lamp).
-
Incubation: Expose for a sufficient duration to observe degradation or until a specified light exposure is achieved.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| No degradation | The compound is photostable under the tested conditions. | Ensure the light source and exposure levels meet ICH guidelines. Consider adding a photosensitizer to investigate indirect photodegradation.[11] |
| Discoloration of the solution | Formation of chromophoric degradation products. | This is an indication of degradation. Proceed with HPLC analysis to quantify the changes. |
| Inconsistent results | Variability in light intensity or temperature. | Use a calibrated photostability chamber to control light exposure and temperature. |
Proposed Photodegradation Pathway:
Caption: Proposed photodegradation pathways.
Summary of Potential Degradation Products
The following table summarizes potential degradation products based on the degradation of the structurally similar Olanzapine. The exact mass and structure of the degradation products for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine would need to be confirmed experimentally.
| Stress Condition | Potential Degradation Product Type | Likely Site of Modification | Reference (for Olanzapine) |
| Oxidative | Thiophene S-oxide | Thiophene ring | [3] |
| Diazepine N-oxide | Diazepine ring | [6] | |
| 4-one derivative | Diazepine ring | [6][8][18] | |
| Thiophene ring-opened products | Thiophene ring | [3][19] | |
| Acidic/Basic Hydrolysis | 4-one derivative | Diazepine ring | [4] |
| Ring-cleavage products | Diazepine ring | [9][10] | |
| Photolytic | Photo-oxidized products | Thiophene or Diazepine ring | [11] |
References
- Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892.
- Singh, S., et al. (2013). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage.
- Sreenivasa Rao, P., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418.
- Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 3(7), 1596-1602.
- Djordjević Filijović, N., et al. (2015). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Journal of the Serbian Chemical Society, 80(10), 1259-1273.
- Hiriyanna, S. G., et al. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 784-791.
- Hiriyanna, S. G., et al. (2008). Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions. Semantic Scholar.
- Piechowska, J., & Paczkowska, M. (2012). Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions. Photochemical & Photobiological Sciences, 11(9), 1479-1487.
- Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process.
- Kaza, M., & Zisi, V. (2020). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 27(28), 34799-34821.
- Vinod, S., & Rajendraprasad, Y. (2022). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMAC. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 12(2), 235-243.
- Andersen, J. M., et al. (2016). Degradation of olanzapine when exposed to 550 lux at 4-8 °C for 48 h...
- Singh, S., et al. (2013). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. PubMed.
- Djordjević Filijović, N., et al. (2015).
- Piechowska, J., & Paczkowska, M. (2012). Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions.
- Kusiak-Kaczmarek, M., & Rachoń, J. (2012). Photocatalytic degradation of olanzapine in aqueous and river waters suspension of titanium dioxide. Applied Catalysis B: Environmental, 117-118, 96-104.
- Kumar, A., et al. (2021). Forced Degradation results for Olanzapine and Samidorphan.
- Djordjević Filijović, N., et al. (2015).
- Hiriyanna, S. G., et al. (2008). Identification and characterization of Olanzapine degradation products under oxidative stress condition.
- Bah, C. J. M., et al. (2011). Olanzapine degradation kinetics in aqueous solution. Pharmazie, 66(3), 168-170.
- ChemicalBook. (2020).
- Bah, C. J. M., et al. (2011). Olanzapine degradation kinetics in aqueous solution.
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- Crystal Pharmatech Co., Ltd. (n.d.).
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National Center for Biotechnology Information. (n.d.). 10H-Thieno[2,3-b][3][4]benzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1). PubChem.
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BLD Pharm. (n.d.). 138564-60-0|2-Methyl-10H-benzo[b]thieno[2,3-e][3][14]diazepin-4-amine hydrochloride.
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ChemScene. (n.d.). 2-Methyl-10H-benzo[b]thieno[2,3-e][3][14]diazepin-4-amine hydrochloride.
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Santa Cruz Biotechnology. (n.d.). 4-Amino-2-methyl-10H-thieno[2,3-b][3][4]-benzodiazapine, Hydrochloride.
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ChemicalBook. (n.d.). 4-Amino-2-methyl-10H-thiene[2,3-b][3][4]benzodiazepine hydrochloride.
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Technical Support Center: Resolving Impurities in 4-Amino-2-methyl-10H-thieno[2,3-b]benzodiazepine Hydrochloride (Olanzapine HCl)
Welcome to the technical support center for 4-Amino-2-methyl-10H-thieno[2,3-b]benzodiazepine hydrochloride, known pharmaceutically as Olanzapine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity identification, resolution, and control. Ensuring the purity of an active pharmaceutical ingredient (API) is paramount for safety, efficacy, and regulatory compliance. This resource provides in-depth, experience-driven answers to common issues encountered during the synthesis and handling of Olanzapine.
The control of impurities is mandated by global regulatory bodies, with guidelines such as those from the International Council for Harmonisation (ICH) setting strict thresholds for reporting, identification, and qualification.[1][2][3] For Olanzapine, a potent antipsychotic agent, even trace impurities can impact drug performance and patient safety.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific impurity-related questions in a direct Q&A format, providing both the "what" and the "why" behind the troubleshooting steps.
Q1: I'm seeing a peak at approximately 0.8 RRT in my HPLC analysis of Olanzapine. What is it and how do I get rid of it?
A1: Root Cause Analysis & Mitigation
An impurity at this relative retention time (RRT) is commonly identified as Olanzapine Related Compound A , which is chemically known as 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.[4][5][6] This is a critical process-related impurity as it is a key starting material or intermediate in many common synthesis routes for Olanzapine.[6][7][8]
-
Causality: Its presence in the final API indicates an incomplete reaction or inefficient purification of the final product. The condensation reaction between this intermediate and N-methylpiperazine may not have gone to completion.[9]
-
Troubleshooting & Mitigation:
-
Reaction Optimization: Re-evaluate the reaction conditions. Ensure an adequate molar excess of N-methylpiperazine is used. Prolonging the reaction time or increasing the temperature (within stable limits) may drive the reaction to completion.
-
Purification Strategy: Olanzapine Related Compound A has significantly different polarity compared to Olanzapine. This makes it amenable to removal via recrystallization. A well-chosen solvent system where the impurity remains in the mother liquor while the pure Olanzapine HCl crystallizes is highly effective. Dichloromethane and acetonitrile are commonly cited solvents for Olanzapine purification.[10][11]
-
Q2: My Olanzapine sample is developing new impurities upon storage, particularly when exposed to air. What degradation is occurring?
A2: Understanding Oxidative Degradation
Olanzapine is susceptible to oxidative degradation, especially at the electron-rich thiophene ring and the diazepine moiety.[12][13][14] Exposure to atmospheric oxygen, peroxides in solvents, or trace metal catalysts can initiate these degradation pathways.
-
Causality & Key Degradants:
-
N-Oxides: The piperazine nitrogen can be oxidized to form N-oxides.
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is a primary target for oxidation, leading to the formation of sulfoxides or cleavage of the ring altogether.[12][15] Two well-characterized oxidative degradants involve the opening of the thiophene ring.[12][15]
-
Studies have identified several specific degradation products under oxidative stress, including 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3- e][1][16]diazepin-4-one and 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][16]diazepin-4-one.[13][17]
-
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Handle and store Olanzapine HCl under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents for all processing and analytical work.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the final purification steps, as suggested by USP guidelines for the mobile phase in some methods.[5]
-
Packaging: Store the final product in well-closed, light-resistant containers.[4]
-
Q3: My LC-MS analysis shows an unexpected mass peak. How do I approach its identification and control?
A3: Workflow for Unknown Impurity Identification
Identifying an unknown impurity is a critical step guided by ICH Q3A(R2) principles, which set thresholds for when identification is necessary (typically ≥0.10%).[1][7]
-
Causality: Unknowns can be process-related (from side reactions, reagents, or intermediates) or degradation-related.[3][16] For example, side reactions during methylation can lead to impurities, or reactions with solvents like dichloromethane under heat can form adducts.[7]
-
Troubleshooting & Mitigation Workflow:
-
Data Collection: Gather as much data as possible. High-resolution mass spectrometry (HRMS) will provide an accurate mass for elemental composition prediction. Tandem MS (MS/MS) will reveal fragmentation patterns, offering clues about the core structure.
-
Isolation: If the impurity level is significant, isolate it using preparative HPLC.[8][18][19] This is essential for definitive structural elucidation.
-
Structural Elucidation: The isolated impurity should be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques), which provides the definitive structure.[8]
-
Formation Hypothesis: Based on the confirmed structure and knowledge of the synthetic process, propose a formation mechanism.[15][20] This will pinpoint the specific reaction step or condition that needs to be modified.
-
Process Control: Implement changes to the process to control the impurity, such as adjusting pH, temperature, reagent stoichiometry, or changing a solvent.
-
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol is a representative method based on principles described in the literature and pharmacopeias for determining Olanzapine and its related substances.[4][21][20][22]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Inertsil ODS 3V or Agilent TC-C18).[21][20]
-
Mobile Phase A: Buffer (e.g., 0.2 M Ammonium Acetate, pH 4.5 or a phosphate buffer as per USP).[4][21]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is typically used to resolve both polar and non-polar impurities. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
-
Injection Volume: 20 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Olanzapine HCl sample in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
-
System Suitability:
-
Analysis:
-
Inject the sample solution and integrate all peaks.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard. The reporting threshold is typically 0.05%.[1]
-
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the main compound.[10][24]
-
Solvent Selection:
-
Choose a solvent or solvent system in which Olanzapine HCl is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-5 °C).
-
The target impurities should either be very soluble or very insoluble in the chosen solvent at low temperatures. Acetonitrile and dichloromethane are commonly used.[11]
-
-
Procedure:
-
Dissolve the crude Olanzapine HCl in a minimum amount of the hot solvent to achieve complete dissolution.
-
If colored impurities are present, you may treat the hot solution with a small amount of activated charcoal and filter it while hot.[10]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath (0-5 °C) to maximize the yield of the crystallized product.[10][11]
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the purified crystals under vacuum at a suitable temperature.
-
-
Validation:
-
Analyze the purified material by HPLC (Protocol 1) to confirm the reduction of impurity levels.
-
Visualizations & Data
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating and resolving an out-of-specification (OOS) impurity result.
Caption: A decision workflow for troubleshooting out-of-specification impurity results.
Oxidative Degradation Pathway of Olanzapine
This diagram illustrates the vulnerability of the Olanzapine molecule to oxidative stress.
Caption: Simplified pathways for the oxidative degradation of Olanzapine.
Common Olanzapine Impurities and Regulatory Thresholds
The table below summarizes common impurities and the typical ICH Q3A/B thresholds for a drug with a maximum daily dose (MDD) like Olanzapine's (typically >100 mg to 2g).
| Impurity Name/Type | Typical Origin | ICH Reporting Threshold | ICH Identification Threshold | ICH Qualification Threshold |
| Olanzapine Related Compound A | Process (Starting Material) | > 0.05% | > 0.10% | > 0.15% |
| Olanzapine Related Compound B | Process (By-product) | > 0.05% | > 0.10% | > 0.15% |
| N-Desmethyl Olanzapine | Process/Metabolite | > 0.05% | > 0.10% | > 0.15% |
| Oxidative Degradants (e.g., N-Oxide) | Degradation | > 0.05% | > 0.10% | > 0.15% |
| Any Unspecified Impurity | Process/Degradation | > 0.05% | > 0.10% | - |
| Table based on ICH Q3A(R2) guidelines.[1][2] |
References
-
ICH Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
G. V. S. Kumar, et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC. [Link]
-
Reddy, G. N., & Kumar, A. (2013). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of chromatographic science. [Link]
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analyst. [Link]
-
Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of pharmaceutical and biomedical analysis. [Link]
-
Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of pharmaceutical sciences. [Link]
-
Desai, R., & Dhumal, P. (2025). RP-HPLC Methodology for Olanzapine Impurity Analysis: Advances in Development and Validation. Journal of Internal Medicine and Pharmacology. [Link]
-
Request PDF: Isolation, identification and characterization of two novel process-related impurities in olanzapine. ResearchGate. [Link]
-
Hiriyanna, S. G., et al. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of the Serbian Chemical Society. [Link]
-
Request PDF: Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. ResearchGate. [Link]
-
Sane, R. T., et al. (2004). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of pharmaceutical and biomedical analysis. [Link]
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PDF: Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. [Link]
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Request PDF: Identification and characterization of Olanzapine degradation products under oxidative stress condition. ResearchGate. [Link]
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Nagunath S, & Teja, G. S. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Olanzapine - USP-NF. (2012). [Link]
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Enhancement of Solubility and Dissolution of Olanzapine by Recrystallization. (2018). International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement. (2020). PLoS ONE. [Link]
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Technical Support Center: Overcoming Poor Solubility of Olanzapine Intermediates
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of Olanzapine intermediates during synthesis. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you navigate these common experimental hurdles.
Introduction: The Olanzapine Synthesis Solubility Challenge
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1]benzodiazepine, is a crucial atypical antipsychotic medication.[2][3][4][5] Its synthesis involves several key intermediates, which often exhibit poor solubility in common reaction media. This low solubility can lead to incomplete reactions, low yields, and purification difficulties, posing significant challenges for process chemists and researchers. This guide will explore the causality behind these issues and provide robust, validated protocols to overcome them.
The most common synthetic route involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1]benzodiazepine with N-methylpiperazine.[6] Historically, this has been performed in high-boiling aprotic solvents like dimethylsulfoxide (DMSO) and toluene.[6][7] However, these processes often suffer from high solvent volumes, harsh reaction conditions, and difficult work-ups.[6] Understanding the physicochemical properties of the key intermediates is the first step in devising effective solubility enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: My key intermediate, 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride, has very low solubility in the reaction solvent. What is the underlying cause?
A1: The poor solubility of 4-amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine hydrochloride (and its free base) stems from its rigid, polycyclic, and heteroaromatic structure. This structure facilitates strong intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to high crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate the molecule, disrupting the crystal lattice. The hydrochloride salt form, while often used for stability and purification, can further complicate solubility in non-polar organic solvents.
Q2: The original synthesis protocols use high-boiling aprotic solvents like DMSO. Are there more practical alternatives?
A2: Yes, while DMSO is effective at dissolving many polar and non-polar compounds, its high boiling point makes it difficult to remove post-reaction, and it can lead to tedious work-ups.[6] More recent and practical approaches have demonstrated the successful use of lower-boiling C1 to C4 alcoholic solvents such as methanol, ethanol, isopropanol, and butanol.[6] These solvents offer a better balance of polarity to solvate the intermediates and are more easily removed during product isolation.
Q3: I'm observing precipitation of my intermediate during the reaction, leading to an incomplete conversion. How can I mitigate this?
A3: Precipitation during the reaction is a clear indicator of poor solubility under the current conditions. Here are several strategies to address this:
-
Increase the reaction temperature: Elevating the temperature can significantly increase the solubility of the intermediate. Reactions are often run at or near the reflux temperature of the chosen solvent.[7]
-
Employ a co-solvent system: The addition of a second, miscible solvent can alter the overall polarity of the reaction medium, enhancing the solubility of the intermediate.[8][9]
-
Use a phase-transfer catalyst (PTC): In biphasic systems, a PTC can facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs.[1][10][11][12] This is particularly useful when dealing with ionic intermediates.
Troubleshooting Guides
Guide 1: Strategic Selection of Co-Solvent Systems
When a single solvent is insufficient to maintain the solubility of your Olanzapine intermediate, a co-solvent system is a powerful tool. The goal is to fine-tune the polarity of the reaction medium to match that of the solute.
Causality: Co-solvents work by disrupting the self-association of the primary solvent, creating a microenvironment that is more favorable for the solute.[8] For instance, adding a polar protic solvent like methanol to a less polar solvent like toluene can create a medium with intermediate polarity, which may be ideal for solvating the thienobenzodiazepine core structure.
Experimental Protocol: Co-Solvent Screening
-
Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., toluene, ethyl acetate, methanol, isopropanol, N-methylpyrrolidone).
-
Solubility Testing:
-
In separate vials, add a known amount of your intermediate (e.g., 10 mg) to a fixed volume of the primary solvent (e.g., 1 mL).
-
Stir at a controlled temperature (e.g., 25°C).
-
Gradually add the co-solvent in small increments (e.g., 0.1 mL) until the solid dissolves.
-
Record the volume of co-solvent required.
-
-
Data Analysis: Compare the results to identify the most effective co-solvent and the optimal ratio.
Data Presentation: Solubility of Intermediate X in Toluene with Co-Solvents
| Co-Solvent | Volume of Co-Solvent to Dissolve 10 mg of Intermediate X (mL) |
| Methanol | 0.3 |
| Isopropanol | 0.5 |
| N-Methylpyrrolidone | 0.2 |
| Acetonitrile | 0.8 |
This is example data and should be determined experimentally.
Guide 2: Implementing Phase-Transfer Catalysis (PTC)
For reactions involving ionic intermediates or when using a biphasic solvent system, a phase-transfer catalyst can dramatically improve reaction rates by enhancing the availability of the reactant in the organic phase.[1][10][11][12]
Mechanism of Action: A typical PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), pairs with the anion of the reactant. The resulting ion pair has a lipophilic exterior, allowing it to be extracted into the organic phase where it can react with the substrate.
Experimental Workflow for PTC Implementation
Caption: Workflow for Phase-Transfer Catalysis.
Protocol: PTC-Mediated Synthesis of an Olanzapine Intermediate
-
Setup: In a round-bottom flask, combine the organic solvent (e.g., toluene), the substrate, and the phase-transfer catalyst (typically 1-5 mol%).
-
Addition of Reactant: Prepare an aqueous solution of the ionic reactant (e.g., the hydrochloride salt of an amine intermediate with a base like potassium carbonate).
-
Reaction: Add the aqueous solution to the organic phase and stir vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
Work-up: Upon completion, separate the organic and aqueous layers. The product can then be isolated from the organic phase.
Guide 3: The Impact of pH and Temperature Adjustment
pH Adjustment: For intermediates with acidic or basic functional groups, altering the pH of the reaction medium can significantly impact their solubility. For example, converting an amine hydrochloride salt to its free base form by adding a suitable base can increase its solubility in organic solvents.
Temperature: As dictated by the principles of thermodynamics, the solubility of most solids increases with temperature. Running the reaction at an elevated temperature, often at reflux, is a common and effective strategy to maintain the homogeneity of the reaction mixture.
Decision-Making Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for solubility issues.
Conclusion
Overcoming the poor solubility of Olanzapine intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and employing strategies such as the use of co-solvents, phase-transfer catalysis, and optimization of reaction parameters like temperature and pH, researchers can significantly improve reaction efficiency, yield, and product purity. This guide provides a foundational framework for troubleshooting these common issues, empowering scientists to develop more robust and scalable synthetic processes.
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Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. TSI Journals. Available at: [Link]
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A One Pot Process For The Preparation Of Olanzapine Intermediate. Quick Company. Available at: [Link]
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Synthesis, characterization and process validation of olanzapine intermediates. World Journal of Pharmaceutical Research. Available at: [Link]
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Methods of solubility enhancements. Slideshare. Available at: [Link]
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Flow Synthesis of Olanzapine. Thieme Chemistry. Available at: [Link]
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Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). ResearchGate. Available at: [Link]
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ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate. Available at: [Link]
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Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
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Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. PMC - NIH. Available at: [Link]
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2-methyl-4-(4-methylpiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1]benzodiazepine. PubChem. Available at: [Link]
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N-Nitroso Olanzapine: Synthesis Attempts and Failure Report (NAP Test). Veeprho. Available at: [Link]
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Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Troubleshooting HPLC Peak Tailing for Thienobenzodiazepine Compounds
Welcome to the technical support center for the analysis of thienobenzodiazepine compounds using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to peak tailing, ensuring the accuracy and reproducibility of your chromatographic results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding peak tailing with thienobenzodiazepine compounds.
1. What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is longer than the leading edge.[1][2] An ideal chromatographic peak should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the tailing factor or asymmetry factor; a value greater than 1 indicates tailing.[3]
2. Why are my thienobenzodiazepine peaks tailing?
Thienobenzodiazepines are basic compounds, often containing amine functional groups. The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[1][3][4][5] These silanol groups can be acidic and interact ionically with the protonated basic analyte, leading to a secondary retention mechanism that causes tailing.[3][5]
3. How does mobile phase pH affect the peak shape of thienobenzodiazepines?
Mobile phase pH is a critical factor.[6][7][8] At a mid-range pH (e.g., above 3), residual silanol groups on the silica packing can be ionized (deprotonated), creating a negative charge that strongly interacts with the positively charged (protonated) basic thienobenzodiazepine.[3][4] This interaction leads to significant peak tailing. Adjusting the pH to a lower value (e.g., pH ≤ 3) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[1][3][5]
4. Can my HPLC system contribute to peak tailing?
Yes, issues with the HPLC system itself can cause or exacerbate peak tailing. A significant contributor is "extra-column volume," which is the volume within the system outside of the column (e.g., injector, tubing, fittings, and detector cell).[4][9][10][11] Excessive extra-column volume can lead to band broadening and asymmetrical peaks.[9][10] Blockages in column frits or guard columns can also lead to distorted peak shapes.
5. What is an acceptable tailing factor?
While a perfect peak has a tailing factor of 1.0, in practice, values up to 1.5 are often considered acceptable for many assays.[3] However, for high-precision quantitative analysis, a tailing factor as close to 1.0 as possible is desirable.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with thienobenzodiazepine compounds.
Step 1: Initial System and Method Checks
Before making significant changes to your method, it's essential to rule out common system-level problems.
Protocol 1: Basic System Health Check
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and has been properly degassed.[12] Inconsistent mobile phase composition can lead to retention time shifts and peak shape issues.[12]
-
Column Equilibration: Make sure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can result in poor peak shapes.[12]
-
Guard Column and Frit Check: If you are using a guard column, replace it with a new one. If the problem persists, the inlet frit of the analytical column may be blocked. Try back-flushing the column (disconnected from the detector) with a strong solvent to remove any particulates.[3][13]
Step 2: Optimizing the Mobile Phase
The mobile phase composition is a powerful tool for controlling peak shape, especially for ionizable compounds like thienobenzodiazepines.
The Role of pH and Buffers
As basic compounds, the retention and peak shape of thienobenzodiazepines are highly sensitive to the mobile phase pH.[8][14] The primary goal is to control the ionization state of both the analyte and the stationary phase's residual silanol groups.
-
Low pH (2.5 - 3.5): Operating in this range protonates the basic thienobenzodiazepine, making it positively charged. However, it also suppresses the ionization of the acidic silanol groups on the silica surface, minimizing the strong ionic interactions that cause peak tailing.[1][3][5] This is often the most effective strategy for improving peak shape for basic compounds.
-
High pH (above 8): At high pH, the basic analyte is in its neutral form and is well-retained by the reversed-phase mechanism.[8] While this can also yield good peak shapes, it requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at high pH.[1][6]
Protocol 2: Mobile Phase pH Adjustment
-
Prepare Buffered Mobile Phases: Prepare your aqueous mobile phase with a suitable buffer to maintain a constant pH.[15] For low pH work, buffers like phosphate or formate are common. Ensure the buffer has a pKa within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[16]
-
Systematic pH Evaluation: Analyze your thienobenzodiazepine standard at a series of pH values (e.g., pH 3.0, 4.5, and 7.0) to observe the effect on peak shape and retention.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution. For many basic compounds, a pH around 3.0 will significantly reduce tailing.[3]
Table 1: Common Buffers for Reversed-Phase HPLC
| Buffer | pKa | Useful pH Range | Volatility (for LC-MS) |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | No |
| Formate | 3.8 | 2.8-4.8 | Yes |
| Acetate | 4.8 | 3.8-5.8 | Yes |
Using Mobile Phase Additives
Sometimes, pH adjustment alone is not sufficient. Mobile phase additives can further improve peak shape.
-
Competing Bases (for low pH methods): Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[2] The TEA will preferentially interact with the silanol groups, reducing their availability to interact with your thienobenzodiazepine analyte.[2]
-
Ion-Pairing Agents: These are molecules that have both a hydrophobic and an ionic region.[17] For basic (positively charged) analytes, an anionic ion-pairing agent like an alkyl sulfonate is added to the mobile phase.[18][19] The agent forms a neutral ion-pair with the analyte, which then has better retention and peak shape in a reversed-phase system.[20] Trifluoroacetic acid (TFA) is a common additive that can act as an ion-pairing agent.[21][22]
Step 3: Column Selection and Care
The choice of HPLC column is critical for achieving good peak shapes with basic compounds.
-
High Purity, End-Capped Columns: Modern columns are often made with high-purity silica that has fewer metal impurities and is "end-capped."[3] End-capping is a chemical process that covers many of the residual silanol groups with a less polar group, reducing their ability to interact with basic analytes.[3]
-
Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[23] This can shield the residual silanols and improve the peak shape of basic compounds.[23]
-
Polymer-Based or Hybrid Columns: These columns are more stable over a wider pH range (e.g., 1-12) and have fewer or no silanol groups, which can eliminate the primary cause of peak tailing for basic analytes.[1][23]
-
Step 4: Advanced System Troubleshooting
If the above steps have not resolved the issue, consider these less common causes.
-
Extra-Column Volume: As mentioned, the volume of tubing and connections can contribute to peak broadening and tailing.[9][10]
-
Metal Chelation: Some compounds can interact with trace metals in the HPLC system (e.g., from stainless steel frits or tubing) or within the silica packing material itself, leading to peak tailing.[2][5][24][25] If this is suspected, adding a chelating agent like EDTA to the mobile phase can sometimes help. Alternatively, using a bio-inert or PEEK-lined system can mitigate this issue.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.
Chemical Interaction Diagram
This diagram illustrates the primary cause of peak tailing for basic compounds like thienobenzodiazepines.
Caption: Interaction between a basic analyte and an ionized silanol group.
References
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
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Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
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Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
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ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
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SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
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Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
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Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]
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Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
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ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
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YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
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Biotage. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
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LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
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Chromtech. (n.d.). A Practical Investigation of Extracolumn Dead Volume and its Effects in HPLC. Retrieved from [Link]
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Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
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Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
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Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
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Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
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PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]
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Technical Support Center: Optimization of Olanzapine Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Olanzapine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this active pharmaceutical ingredient (API). Our approach is rooted in explaining the causal relationships behind experimental outcomes, ensuring that the protocols are self-validating, and grounding all recommendations in authoritative scientific literature.
I. Overview of Olanzapine Synthesis
The most prevalent synthetic route to Olanzapine involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine with N-methylpiperazine. While the core reaction appears straightforward, achieving high yield, purity, and the desired polymorphic form requires careful control over several critical parameters. This guide will dissect the common pitfalls and provide robust solutions for optimizing your synthetic process.
Below is a generalized workflow for the final condensation step of Olanzapine synthesis.
Caption: Generalized workflow for the synthesis and purification of Olanzapine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of Olanzapine, presented in a question-and-answer format.
A. Reaction Stage
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the final condensation step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: This is the most common cause. The reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure it has proceeded to completion.[3] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[3]
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine. Impurities in the starting material can lead to side reactions and lower the yield of the desired product.
-
Atmospheric Conditions: The reaction is sensitive to air and moisture. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of the starting materials and intermediates.[3]
-
Solvent Choice: The original synthesis often employs a mixture of high-boiling aprotic solvents like dimethylsulfoxide (DMSO) and toluene.[4] However, this can lead to low yields (less than 35%) and difficulties in solvent recovery.[4] Alternative, lower-boiling alcoholic solvents (e.g., 2-propanol, 2-butanol) have been shown to significantly improve yields and offer a more environmentally friendly option.[4][5]
-
Excess N-methylpiperazine: While a molar excess of N-methylpiperazine is often used, a very large excess can complicate purification and represents a significant waste of resources.[4] Optimizing the molar ratio is recommended.
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
A2: Several process-related impurities can form during the synthesis. Understanding their origin is key to prevention.
-
Dimeric Impurities: The formation of dimeric impurities, where two thienobenzodiazepine moieties are linked by a piperazine ring, can occur.[6][7] This is sometimes exacerbated during certain work-up and purification steps.[6] Using a sufficient molar excess of N-methylpiperazine can help to favor the formation of the desired product over the dimer.
-
Over-methylation Products: If the synthesis involves a separate N-methylation step of desmethylolanzapine, using strong methylating agents like dimethyl sulfate can lead to the methylation of the free NH group in the diazepine ring, forming impurity 7 (as described in some literature).[8] Reductive N-methylation using formaldehyde and a borohydride in a buffered aqueous solution can offer a milder and more selective alternative.[9][10]
-
Unreacted Starting Material: The presence of unreacted 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine in the final product is a common issue, especially if the reaction has not gone to completion.[11] This impurity can be difficult to remove due to its structural similarity to Olanzapine. Ensuring complete conversion through HPLC monitoring is the best preventative measure.
B. Purification & Polymorph Control
Q3: I am struggling to obtain the correct polymorphic form of Olanzapine. How can I selectively crystallize Form I?
A3: Olanzapine is known to exist in different polymorphic forms, with Form I being the thermodynamically stable and desired form for pharmaceutical formulations.[12][13] Form II is a metastable polymorph.[14]
-
Solvent Selection: The choice of crystallization solvent is critical. Methylene chloride is widely reported to favor the crystallization of Form I.[14][15][16] Conversely, crystallization from acetonitrile often yields Form II.[6]
-
Temperature Control: A controlled cooling profile during crystallization is essential. Seeding the solution with pure Form I crystals at an appropriate temperature can help to ensure the selective crystallization of the desired polymorph.[14]
-
Drying Conditions: The drying process can also influence the polymorphic form. It is important to remove residual solvents without inducing a polymorphic transition. For instance, after crystallizing from methylene chloride, the solid should be carefully dried to remove the solvent.[14]
-
Mechanical Stress: High-energy processes like micronization can sometimes induce a transition from Form I to Form II due to heat generation.[17] If particle size reduction is required, using a fluid energy mill with nitrogen or carbon dioxide as the operating fluid can help to maintain the stability of Form I.[17]
Q4: My final product is contaminated with Olanzapine-CM. What is this impurity and how can I remove it?
A4: Olanzapine-CM is a genotoxic impurity, identified as (E)-1-(chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1][18]diazepin-4-yl)piperazin-1-ium chloride.[11]
-
Formation Mechanism: This impurity is formed by the alkylation of Olanzapine by methylene chloride, which is often used as a solvent for purification and crystallization.[11] The reaction is more likely to occur during prolonged contact at elevated temperatures, for example, during the evaporation of methylene chloride.[8][11]
-
Removal Strategy: A specific purification process has been developed to remove Olanzapine-CM. This involves dissolving the crude Olanzapine (as an oxalate salt) in water, adjusting the pH to approximately 2.0, and treating the solution with activated charcoal.[11] After filtration, the pH is adjusted to around 9.0, and the purified Olanzapine is extracted with methylene chloride.[11] This process also effectively removes the dimer impurity.[11]
Q5: My purified Olanzapine shows signs of degradation, especially oxidative impurities. How can I prevent this?
A5: Olanzapine is susceptible to oxidative degradation, particularly at the thiophene ring.[18][19][20][21]
-
Minimizing Exposure to Oxidants: Protect the reaction and the final product from air and light. The use of an inert atmosphere during the reaction and storage is highly recommended.
-
Excipient Compatibility: In formulated products, certain excipients can catalyze autoxidation processes.[19] Careful selection of excipients is necessary if the API is to be formulated.
-
Storage Conditions: Store the purified Olanzapine in well-sealed containers, protected from light and moisture, and at a controlled temperature.
-
Analytical Detection: Several oxidative degradation products have been identified, including a lactam impurity.[19][20] These can be detected and quantified using stability-indicating HPLC methods.[1][2][22]
C. Analytical Characterization
Q6: What are the key analytical techniques for monitoring the synthesis and characterizing the final product?
A6: A robust analytical strategy is essential for a successful Olanzapine synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, assessing purity, and quantifying impurities.[1][2][3][22] A typical method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile, often using a gradient elution.[1][22][23] Detection is typically performed using a UV detector at around 254 nm.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of Olanzapine and its impurities.[8][24][25][26] The spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are used to determine the molecular weight of Olanzapine and its impurities, as well as to obtain fragmentation patterns that aid in their structural identification.[18][22]
III. Optimized Protocol Parameters
The following table summarizes key parameters for the optimization of Olanzapine synthesis, based on a review of published methods. These should be considered as starting points for process development and optimization in your laboratory.
| Parameter | Recommended Condition/Range | Rationale & Key Considerations |
| Reaction Solvent | DMSO/Toluene or C1-C4 Alcohols (e.g., 2-propanol) | Alcohols can offer higher yields, better solvent recovery, and are more environmentally friendly.[4][5] |
| Reaction Temperature | 110-120°C (DMSO/Toluene) or Reflux (Alcohols) | Higher temperatures are required to drive the condensation reaction to completion.[14] |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of starting materials and product.[3] |
| Reaction Monitoring | HPLC | Essential to confirm reaction completion and minimize side reactions.[3] |
| Crystallization Solvent | Methylene Chloride | Favors the formation of the stable polymorphic Form I.[14][15][16] |
| Purification pH | Acidic (pH ~2) followed by Basic (pH ~9) | Effective for removing specific impurities like the dimer and Olanzapine-CM, often in conjunction with charcoal treatment.[11] |
IV. Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems, their potential causes, and the recommended troubleshooting steps.
Caption: Troubleshooting logic for Olanzapine synthesis optimization.
V. References
-
Cui, D., et al. (n.d.). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. Available at: [Link]
-
Process for the purification of olanzapine. (n.d.). Google Patents. Available at:
-
Reddy, P., et al. (2009). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 205-211. Available at: [Link]
-
Srinivasu, M. K., et al. (2004). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1015-1023. Available at: [Link]
-
Desai, R., & Dhumal, P. (2024). RP-HPLC Methodology for Olanzapine Impurity Analysis: Advances in Development and Validation. Journal of Internal Medicine and Pharmacology (JIMP), 2(02), 20-31. Available at: [Link]
-
Nagunath, S., & Teja, G. S. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 429-439. Available at: [Link]
-
Spectrophotometric determination of olanzapine after condensation with p-dimethylaminobenzaldehyde. (2018, April 16). Taylor & Francis Online. Available at: [Link]
-
Process for preparing olanzapine. (n.d.). Google Patents. Available at:
-
Rao, P. S., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418. Available at: [Link]
-
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201. Available at: [Link]
-
Process for the purification of olanzapine. (n.d.). Google Patents. Available at:
-
Olanzapine. (n.d.). PubChem. Available at: [Link]
-
Process for stabilization of olanzapine polymorphic form i. (n.d.). Google Patents. Available at:
-
OLANZEPINE VISITED PART 2/3. (2015, April 9). New Drug Approvals. Available at: [Link]
-
Process of preparation of olanzapine form I. (n.d.). Google Patents. Available at:
-
Methods for preparation of olanzapine polymorphic form I. (n.d.). Google Patents. Available at:
-
Synthesis of olanzapine and intermediates thereof. (n.d.). Google Patents. Available at:
-
Bak, A., et al. (2008). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892. Available at: [Link]
-
Girek, T., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances, 13(31), 21469-21480. Available at: [Link]
-
Methods for preparation of olanzapine polymorphic form i. (n.d.). Google Patents. Available at:
-
Zhang, Y., et al. (2019). Rational Crystal Polymorph Design of Olanzapine. Crystal Growth & Design, 19(11), 6345-6352. Available at: [Link]
-
PROCESS OF PREPARATION OF OLANZAPINE FORM I. (n.d.). European Patent Office. Available at: [Link]
-
Olanzapine. (2012, June 1). USP-NF. Available at: [Link]
-
Improved processes for the synthesis of olanzapine. (n.d.). Google Patents. Available at:
-
Processes for the synthesis of olanzapine. (n.d.). Google Patents. Available at:
-
Continuous flow synthesis of antipsychotic drug Olanzapine. (n.d.). ResearchGate. Available at: [Link]
-
Bak, A., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892. Available at: [Link]
-
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201. Available at: [Link]
-
A process for the preparation of olanzapine and an intermediate therefor. (n.d.). Google Patents. Available at:
-
A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR. (n.d.). European Patent Office. Available at: [Link]
-
Olanzapine. (n.d.). Automated Topology Builder (ATB) and Repository. Available at: [Link]
-
Preparation method of olanzapine. (n.d.). Google Patents. Available at:
-
Proposed mechanism for the condensation reaction between olanzapine and DMAB. (n.d.). ResearchGate. Available at: [Link]
-
Pignatello, R., et al. (2013). Olanzapine solvates. Journal of Pharmaceutical Sciences, 102(11), 4049-4058. Available at: [Link]
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Stability issues of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine under stress conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimental work. As your senior application scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to ensure the integrity of your research.
Introduction to the Stability Profile of a Thienodiazepine Derivative
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine is a thienodiazepine derivative, a class of compounds analogous to benzodiazepines, with a thiophene ring fused to the diazepine ring.[1][2] This structural feature imparts specific chemical properties that can influence its stability under various experimental and storage conditions. Understanding the intrinsic stability of this molecule is a critical aspect of drug development, as it can impact efficacy, safety, and shelf-life.[3][4]
Forced degradation or stress testing is a vital component of this process, providing insights into potential degradation pathways and the development of stability-indicating analytical methods.[5][6] This guide will walk you through common stability challenges and provide structured methodologies to investigate and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and analysis of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine.
Question 1: I am observing a loss of potency in my sample of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine when dissolved in an acidic aqueous solution. What could be the cause?
Answer: The loss of potency in acidic conditions is likely due to the hydrolysis of the diazepine ring. The azomethine (C=N) bond within the seven-membered diazepine ring is susceptible to acid-catalyzed hydrolysis.[7][8] This is a common degradation pathway for benzodiazepines and related structures.[9] The protonation of the nitrogen atom in the diazepine ring can make the adjacent carbon more electrophilic and thus more prone to nucleophilic attack by water.
The hydrolysis can lead to the opening of the diazepine ring, forming inactive degradation products. The rate of this hydrolysis is often pH-dependent, with increased degradation observed at lower pH values.
To troubleshoot this, you should:
-
Confirm the pH of your solution: Ensure the pH is not lower than intended.
-
Perform a time-course analysis: Monitor the concentration of the parent compound over time using a stability-indicating method like HPLC to determine the rate of degradation.
-
Consider alternative solvents or buffer systems: If the experimental conditions allow, using a less acidic medium or a non-aqueous solvent for sample preparation and storage can mitigate hydrolysis.
Question 2: My analytical chromatogram shows several new, unexpected peaks after exposing my compound to air and light. What are these likely to be?
Answer: The appearance of new peaks suggests degradation. Given the exposure to air and light, two primary degradation pathways are likely: oxidation and photodecomposition.
-
Oxidation: The sulfur atom in the thiophene ring and the secondary amine in the diazepine ring are potential sites for oxidation.[10][11] Oxidizing agents, including atmospheric oxygen, can lead to the formation of sulfoxides or N-oxides. These oxidized products will have different chromatographic retention times than the parent compound.
-
Photodecomposition: Thienodiazepines, like many heterocyclic compounds, can be susceptible to photodegradation.[12][13] Exposure to UV or even visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products. The specific degradants will depend on the wavelength of light and the presence of other reactive species.
To address this, consider the following:
-
Protect from light: Always handle and store the compound and its solutions in amber vials or containers wrapped in aluminum foil.[14][15]
-
Use inert atmosphere: When working with the compound for extended periods, especially in solution, consider purging the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Characterize the degradants: If the new peaks are significant, techniques like LC-MS/MS can be used to identify the mass of the degradation products and propose their structures based on fragmentation patterns.[16][17]
Question 3: I am conducting a forced degradation study and need to ensure I am using appropriate stress conditions. What are the recommended starting points?
Answer: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[18] The conditions should be stringent enough to cause some degradation (typically 5-20%) but not so harsh that they lead to complete decomposition or the formation of secondary, irrelevant degradants.[6]
Here is a summary of recommended starting conditions for forced degradation studies based on ICH guidelines:[3][5]
| Stress Condition | Recommended Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation is observed. | Hydrolysis of the azomethine bond, leading to ring opening.[7][8] |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C if no degradation is observed. | Hydrolysis of the amide linkage and potential rearrangement of the diazepine ring. |
| Oxidation | 3% H₂O₂ at room temperature. | Oxidation of the sulfur atom in the thiophene ring to a sulfoxide, and/or oxidation of the diazepine ring nitrogen.[10][11] |
| Thermal Degradation | Dry heat at 80°C. | General decomposition, potential for rearrangements or fragmentation. |
| Photodegradation | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14] | Photolytic cleavage of bonds, rearrangements, or photo-oxidation.[12] |
Important Considerations:
-
Time Points: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the kinetics of degradation.
-
Controls: Always run a control sample (stored under normal conditions) in parallel.
-
Mass Balance: Aim for good mass balance, where the sum of the parent compound and all degradation products accounts for the initial concentration.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
Objective: To investigate the degradation of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine under various stress conditions.
Materials:
-
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
Stability chamber with controlled temperature and light/UV exposure
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal: Place a solid sample of the compound in a vial in an oven at 80°C. Also, prepare a solution as in the control and place it in the oven.
-
Photolytic: Place a solid sample and a solution of the compound in a photostability chamber.
-
Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 methanol:water mixture.
-
-
Incubation:
-
Incubate the acid, base, and oxidation samples at room temperature. If no significant degradation is observed after 8 hours, increase the temperature to 60°C.
-
Expose the thermal and photolytic samples for a defined period (e.g., 24 hours).
-
-
Sampling and Analysis:
-
Withdraw aliquots from each solution at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
Assess the mass balance.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine based on its chemical structure and known degradation patterns of related compounds.
Caption: Workflow for a forced degradation study.
References
-
Moro, M. E., et al. (1991). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 80(5), 459-468. Available at: [Link]
-
ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Jain, D., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4169-4176. Available at: [Link]
-
Sharma, A., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
Promises Behavioral Health. (2024, January 26). What Are Thienodiazepines? Retrieved from [Link]
-
Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. Available at: [Link]
-
Kosychova, L., et al. (2023). Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Formation of thienodiazepines 15-18 and benzodiazepine... Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
El-Shorbagi, A. N., et al. (1994). Optimal Enzymatic Hydrolysis of Urinary Benzodiazepine Conjugates. Journal of Analytical Toxicology, 18(7), 382-384. Available at: [Link]
-
Kosychova, L., et al. (2024). Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society. Available at: [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). Available at: [Link]
-
Thatcher, S. R., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. Available at: [Link]
-
Mardal, M., et al. (2022). Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Metabolites, 12(11), 1083. Available at: [Link]
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 10H-Thieno[2,3-b]b[2][7]enzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1). PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Thienodiazepine. Retrieved from [Link]
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Wang, J., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science, 9. Available at: [Link]
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Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798. Available at: [Link]
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Wikipedia. (n.d.). Etizolam. Retrieved from [Link]
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Johnson, C., & FNU, R. (2021). Benzodiazepine-induced photosensitivity reactions: A compilation of cases from literature review with Naranjo causality assessment. Photodermatology, Photoimmunology & Photomedicine, 37(5), 443-447. Available at: [Link]
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R. D. Laboratories, Inc. (n.d.). Photostability. Retrieved from [Link]
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IAGIM. (n.d.). Photostability. Retrieved from [Link]
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BAC Reports. (n.d.). 2-Methyl-10H-thieno[2,3-b]b[2][7]enzodiazepin-4-amine monohydrochloride (CAS 138564-60-0) Market Research Report 2025. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Retrieved from [Link]
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Osorio, I., et al. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Water, 14(13), 2028. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Olanzapine. PubChem. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of Olanzapine Intermediate II
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Olanzapine Intermediate II, chemically known as 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride . This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this critical precursor for the antipsychotic agent Olanzapine. Here, we address common challenges through a series of FAQs and in-depth troubleshooting guides, grounded in established chemical principles and process experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is Olanzapine Intermediate II, and why is its synthesis critical?
Olanzapine Intermediate II is the penultimate precursor before the final condensation with N-methylpiperazine to form Olanzapine.[3] Its formal name is 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine, which is typically isolated as a hydrochloride salt for stability and ease of handling.[4][5] The purity, crystal form, and impurity profile of this intermediate directly dictate the quality and yield of the final Active Pharmaceutical Ingredient (API). A robust and well-controlled synthesis at this stage is paramount for an efficient and compliant manufacturing process.
Q2: What is the most common and scalable synthetic route to Intermediate II?
The most widely adopted industrial route involves a one-pot reductive cyclization of 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (let's call it Intermediate I). This transformation is typically achieved using a reducing agent like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation.[2][6] The SnCl₂/HCl method is prevalent due to its effectiveness and reliability, despite the challenges associated with handling tin byproducts.
Q3: What are the Critical Process Parameters (CPPs) for the reductive cyclization step?
Based on extensive process development, the following parameters are considered critical:
-
Reagent Stoichiometry & Quality: The molar ratio of the reducing agent (e.g., SnCl₂) to the nitro-intermediate is crucial. An insufficient amount leads to incomplete reaction, while a large excess can complicate downstream processing. The quality, especially the water content and oxidation state of SnCl₂, can significantly impact reactivity.
-
Temperature Control: The reduction of the nitro group is highly exothermic. Uncontrolled temperature can lead to the formation of undesired side products and pose a safety risk at scale. A carefully controlled temperature profile during reagent addition and reaction is essential.
-
Reaction Solvent: The choice of solvent (typically an alcohol like ethanol or isopropanol) affects reactant solubility, reaction kinetics, and the final product's crystallization behavior.[7]
-
Crystallization Conditions: The temperature, cooling rate, and agitation during product isolation determine the crystal form (polymorph/hydrate), particle size distribution, and ultimately, the filtration and drying performance. A specific hydrate form with favorable properties has been identified and can be targeted through controlled crystallization.[7]
Q4: What are the primary safety considerations for this process at scale?
-
Exotherm Management: As mentioned, the nitro group reduction is highly energetic. The process must be designed with adequate cooling capacity and a controlled addition strategy to prevent thermal runaway.
-
Hydrogen Handling: If catalytic hydrogenation is used instead of chemical reduction, all associated risks of handling a flammable and potentially explosive gas under pressure must be rigorously managed.
-
Acid Corrosion: The use of concentrated hydrochloric acid requires equipment made of compatible materials (e.g., glass-lined steel) to prevent corrosion.
-
Waste Treatment: The process generates waste streams, particularly tin salts if SnCl₂ is used, which require proper treatment and disposal according to environmental regulations.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Reaction Yield
Q: Our reductive cyclization yield is consistently below 80%. What are the most likely causes and how can we investigate them?
A: A suboptimal yield is a common scale-up challenge. The root cause can be systematically identified by examining the following factors:
-
Quality of the Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is susceptible to air oxidation, forming inactive Sn(IV) species.
-
Causality: Sn(IV) does not participate in the reduction, meaning you are effectively under-dosing the active Sn(II) reagent. This leads to incomplete conversion of the starting material.
-
Corrective Action: Always use fresh, high-quality SnCl₂ from a reputable supplier. The reagent should be a white crystalline solid. If it appears yellowish or clumpy, it may have degraded. Perform a titration (e.g., iodometric titration) to assay the Sn(II) content of your reagent batch before use in a large-scale run.
-
-
Inadequate Temperature Control:
-
Causality: If the temperature is too low, the reaction kinetics will be slow, leading to an incomplete reaction within the allotted time. Conversely, an excessive temperature can promote the formation of degradation products or tar.
-
Corrective Action: Ensure your reactor's temperature control system is calibrated and responsive. For the SnCl₂/HCl system, a reaction temperature is often maintained in the range of 60-70°C.[7] Monitor the internal temperature closely, especially during the exothermic addition phase.
-
-
Premature Product Precipitation:
-
Causality: The hydrochloride salt of the product has limited solubility in the reaction medium. If it precipitates before the reaction is complete, it can occlude unreacted starting material, effectively stopping the conversion.
-
Corrective Action: Ensure sufficient solvent volume is used to maintain a mobile slurry. Proper agitation is key to keeping solids suspended and ensuring good mass transfer.
-
Below is a decision tree to guide your troubleshooting process for low yield.
Section 5: References
-
US7329747B2 : Synthesis of olanzapine and intermediates thereof. Google Patents.
-
ResearchGate : Continuous flow synthesis of antipsychotic drug Olanzapine. ResearchGate. [Link]
-
Wisdomlib : Synthesis, characterization and process validation of olanzapine intermediates. Wisdomlib. [Link]
-
Quick Company : A One Pot Process For The Preparation Of Olanzapine Intermediate. Quick Company. [Link]
-
US7498433B2 : Process and intermediates for the preparation of olanzapine. Google Patents.
-
EP0831098A2 : Intermediates and process for preparing olanzapine. European Patent Office. [Link]
-
US7863442B2 : Processes for the synthesis of olanzapine. Google Patents.
-
JP2013194017A : 4-amino-2-methyl-10h-thieno[2,3-b]b[1][2]enzodiazepine hydrochloride salt hydrate having crystalline structure and method of producing the same. Google Patents.
-
ResearchGate : A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b]b[1][2]enzodiazepine. ResearchGate. [Link]
-
ResearchGate : Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. ResearchGate. [Link]
-
Pharmaffiliates : 4-Amino-2-methyl-10H-thieno[2,3-b]-[1][2]benzodiazepine. Pharmaffiliates. [Link]
-
Dyestuffdb : Olanzapine Synthesis. Dyestuffdb. [Link]
-
ResearchGate : A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. ResearchGate. [Link]
-
NIH : A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. National Institutes of Health. [Link]
-
Semantic Scholar : Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. [Link]
-
IJPPR : Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. IJPPR. [Link]
-
CN111484460A : Synthetic method of olanzapine related substance compound I and compound II. Google Patents.
-
Journal of Advanced Scientific Research : METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research. [Link]
-
Longdom Publishing : Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, a structural analog of the atypical antipsychotic drug, olanzapine. The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to ensure the development of a robust, reliable, and self-validating analytical method crucial for drug development and quality control.
Introduction: The Critical Role of Analytical Method Validation
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine belongs to the thienobenzodiazepine class of compounds, which are known for their potent pharmacological effects. Accurate and precise quantification of such active pharmaceutical ingredients (APIs) is paramount throughout the drug development lifecycle, from formulation studies to quality control of the final product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.
This guide will not only outline the "how" but also the "why" behind each validation parameter, offering a deeper understanding of the scientific principles that underpin a robust analytical method. We will also present a comparative perspective on alternative analytical technologies.
HPLC: The Gold Standard for Pharmaceutical Analysis
For the analysis of moderately polar, non-volatile compounds like 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, reversed-phase HPLC (RP-HPLC) is the undisputed gold standard. Its widespread adoption is due to its high resolution, sensitivity, and adaptability. The ability to separate the analyte of interest from potential impurities and degradation products with high specificity makes it an indispensable tool in pharmaceutical analysis.
Deconstructing HPLC Method Validation: An In-Depth Look at ICH Q2(R1)
The validation of an analytical method is a systematic process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The ICH Q2(R1) guideline provides a comprehensive framework for this process.
Caption: A workflow diagram illustrating the logical progression of HPLC method validation parameters as per ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, this would involve demonstrating that the chromatographic peak for the analyte is free from interference from its potential synthetic precursors, known impurities, and degradation products that could arise under stress conditions (e.g., acid, base, oxidation, heat, light).
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For a drug substance assay, a typical range would be 80% to 120% of the test concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation or by comparing the results of the proposed method with those of a second, well-characterized method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as theoretical plates, tailing factor, and retention factor are monitored to ensure the continued performance of the chromatographic system.
A Validated HPLC Method for 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine: A Case Study
The following presents a hypothetical, yet representative, validated HPLC method for the quantification of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Specificity | No interference from placebo and degradation products | Peak purity > 0.999 |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | 80 - 120% of test concentration |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD%) | Repeatability: < 0.5%, Intermediate: < 1.0% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | System suitability parameters met |
Comparative Analysis with Alternative Analytical Techniques
While HPLC is the workhorse for pharmaceutical analysis, other techniques offer specific advantages.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase | Robust, reliable, versatile, high resolution | Moderate speed, solvent consumption |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures | Faster analysis, higher resolution, lower solvent consumption | Higher initial cost, potential for column clogging |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC coupled with a mass spectrometer | High sensitivity and selectivity, structural elucidation | High cost, complex instrumentation and data analysis |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | High efficiency, low sample and reagent consumption | Lower sensitivity for some applications, reproducibility can be challenging |
Experimental Protocols
Protocol for Linearity Study
-
Prepare a stock solution of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine reference standard at a concentration of 1 mg/mL in a suitable diluent.
-
From the stock solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each calibration standard in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Caption: A flowchart outlining the experimental protocol for determining the linearity of the HPLC method.
Protocol for Accuracy Study (Recovery)
-
Prepare a placebo formulation that does not contain the active pharmaceutical ingredient (API).
-
Spike the placebo with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery of the API at each concentration level using the following formula: % Recovery = (Amount found / Amount added) * 100
Conclusion
The validation of an HPLC method for the quantification of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine is a scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of the final drug product. By adhering to the principles outlined in the ICH Q2(R1) guidelines, a robust and reliable analytical method can be developed. While HPLC remains the cornerstone of pharmaceutical analysis, an understanding of alternative techniques such as UPLC and LC-MS allows for the selection of the most appropriate analytical tool for a given application. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this and similar compounds.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Bhardwaj, S. K., & Singh, S. (2021). A review on analytical method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 194, 113753. [Link]
-
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
Purity Assessment of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine from Various Suppliers: A Comparative Guide
Introduction
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, a thienobenzodiazepine derivative, represents a class of heterocyclic compounds of significant interest in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of a final drug product. Even trace amounts of impurities can have unintended pharmacological or toxicological effects, making rigorous purity assessment an indispensable part of the drug development lifecycle.[1] This guide provides a comprehensive framework for evaluating the purity of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine obtained from various suppliers. We will delve into the causality behind the selection of analytical methodologies, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the importance of a multi-faceted approach to purity assessment.
The principles outlined in this guide are grounded in regulatory expectations, such as those detailed in the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which mandate the identification and qualification of impurities in new drug substances.[2][3][4]
Analytical Methodologies for Comprehensive Purity Profiling
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a scientifically sound approach employs a combination of orthogonal methods, each providing unique and complementary information. For a comprehensive purity assessment of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, we recommend a suite of four key analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation, and Differential Scanning Calorimetry (DSC) as a thermodynamic measure of purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products, allowing for their precise quantification.
A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and suitability for analyzing moderately polar compounds like the target molecule. The selection of a C18 column provides excellent hydrophobic retention and separation of a wide range of analytes. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile in a reasonable run time. The photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously, which is crucial for detecting impurities that may have different chromophores than the main compound.
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm; particle size 5 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Workflow for HPLC Purity Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC provides quantitative data, it does not reveal the identity of the impurities. LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry, enabling the determination of the molecular weights of impurities.[7] This information is critical for postulating their structures and understanding their potential origins.
An Electrospray Ionization (ESI) source is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules like 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns of the impurities, which provides valuable structural information.[6]
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
LC Conditions: Same as the HPLC method described above, but with a UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) and a proportionally adjusted flow rate and gradient.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
MS/MS: Collision-induced dissociation (CID) with argon as the collision gas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[8][9] For purity assessment, NMR can confirm the structure of the main component and help identify unknown impurities, especially when they are present at levels sufficient for detection.[10][11][12]
¹H NMR provides information about the number and chemical environment of protons, which is a fundamental fingerprint of the molecule. For more complex structural elucidation of impurities, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon connectivities.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample Concentration: ~10 mg/mL
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
-
Data Processing: MestReNova or similar software for spectral analysis.
Differential Scanning Calorimetry (DSC) for Purity Determination
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] For highly pure crystalline substances, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[15][16][17]
DSC provides an assessment of purity that is independent of the chromatographic and spectroscopic properties of the impurities. This makes it a valuable orthogonal technique to confirm the purity values obtained by HPLC.[15] It is particularly useful for detecting eutectic impurities that may not be well-resolved by chromatography.
-
Instrumentation: Mettler Toledo DSC 3+ or equivalent.
-
Sample Pans: Aluminum crucibles with pierced lids.
-
Sample Weight: 2-5 mg
-
Temperature Program: Heat from 25 °C to a temperature above the melting point of the compound at a rate of 2 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: Purity is calculated from the shape of the melting endotherm using the instrument's software.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive purity profiling.
Comparative Analysis of Hypothetical Supplier Samples
To illustrate the application of these methodologies, we present a comparative analysis of hypothetical batches of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine from three different suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the data obtained from our multi-faceted analytical approach.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Retention Time of Main Peak (min) | Purity by HPLC (% Area) | Number of Impurities (>0.05%) | Major Impurity (% Area) |
| Supplier A | 15.2 | 99.85 | 2 | 0.08 |
| Supplier B | 15.2 | 99.52 | 4 | 0.25 |
| Supplier C | 15.3 | 98.90 | 5 | 0.45 |
Table 2: LC-MS Identification of Major Impurities
| Supplier | Major Impurity Retention Time (min) | Proposed Molecular Weight (m/z) | Potential Identity |
| Supplier A | 12.8 | 244.0 | Unreacted Starting Material |
| Supplier B | 18.5 | 272.1 | N-Oxide Derivative |
| Supplier C | 10.4 | 258.3 | Nitroso Impurity[18] |
Table 3: NMR and DSC Purity Assessment
| Supplier | ¹H NMR Conformance to Structure | Purity by DSC (%) |
| Supplier A | Conforms | 99.90 |
| Supplier B | Conforms, minor unassigned peaks | 99.60 |
| Supplier C | Conforms, visible impurity peaks | 99.05 |
Discussion of Results and Supplier Qualification
The comparative data reveals significant differences in the purity profiles of the material from the three suppliers.
-
Supplier A provides the highest purity material (99.85% by HPLC, 99.90% by DSC) with only two minor impurities below the reporting threshold of 0.1% as per ICH guidelines.[1] The major impurity was identified as a likely unreacted starting material, which is a common process-related impurity. The ¹H NMR spectrum was clean and conformed to the expected structure. This supplier's material would be considered of high quality and suitable for further development.
-
Supplier B 's material shows a lower purity (99.52% by HPLC) with a major impurity at 0.25%. LC-MS suggests this impurity is an N-oxide derivative, a common degradation product resulting from oxidation.[19][20] The presence of this impurity at this level would require further toxicological qualification according to ICH Q3A guidelines.[2][3] While the main component's structure was confirmed by NMR, the presence of minor unassigned peaks corroborates the HPLC data.
-
Supplier C provides material with the lowest purity (98.90% by HPLC) and a significant major impurity at 0.45%. This impurity was tentatively identified as a nitroso derivative, which can be a process-related impurity and is often a genotoxic concern. The presence of such an impurity, even at this level, would be a major red flag and would likely disqualify this supplier for use in GMP applications without significant process improvements and impurity characterization. The NMR spectrum also showed visible impurity peaks, consistent with the lower purity determined by other methods.
This comparative analysis underscores the importance of not just quantifying purity, but also identifying the impurities present. The nature of the impurity is as important as its level.
Conclusion and Best Practices
The purity of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine, like any API, is a critical determinant of its suitability for drug development. This guide has outlined a robust, multi-orthogonal analytical approach for comprehensive purity assessment. By combining the quantitative power of HPLC, the identification capabilities of LC-MS, the structural confirmation of NMR, and the thermodynamic purity assessment of DSC, researchers can gain a thorough understanding of the quality of material from different suppliers.
Best Practices for Researchers and Drug Developers:
-
Always request a detailed Certificate of Analysis (CoA) from the supplier that specifies the methods used for purity determination and lists any identified impurities.
-
Perform in-house purity verification using a multi-faceted analytical approach as described in this guide. Do not rely solely on the supplier's CoA.
-
Pay close attention to the impurity profile, not just the overall purity value. The identity and potential toxicity of impurities are of paramount importance.
-
Choose suppliers who demonstrate a strong understanding of process chemistry and impurity control. A reputable supplier should be able to provide information on potential process-related and degradation impurities.
By adhering to these principles, researchers and drug development professionals can make informed decisions about supplier selection, ensuring the quality and safety of their research and development programs.
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ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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GMP Compliance. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Eurolab. (n.d.). NMR Structural Elucidation Testing. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]
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PubMed. (n.d.). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. [Link]
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IJPPR. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
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Journal of Pharmaceutical Research. (n.d.). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. [Link]
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ResearchGate. (2016). A rapid micellar HPLC method for simultaneous separation of olanzapine and its related compound A in tablets. [Link]
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ARKIVOC. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. [Link]
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PubMed. (n.d.). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. [Link]
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ResearchGate. (2025). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations | Request PDF. [Link]
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LCGC. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. [Link]
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Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
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Pharmaffiliates. (n.d.). 2-Methyl-10-Nitroso-10H-Benzo[b]thieno[2,3-e][1][2]diazepin-4-amine. [Link]
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A Senior Application Scientist's Guide to the Analytical Scrutiny of Olanzapine Precursors
Introduction: The Foundation of Quality in Olanzapine Synthesis
Olanzapine, a cornerstone in the management of schizophrenia and bipolar disorder, is a thienobenzodiazepine derivative whose efficacy and safety are intrinsically linked to its purity.[1] The synthesis of this complex molecule is a multi-step process involving several key chemical intermediates, or precursors.[2][3][4] The quality of the final Active Pharmaceutical Ingredient (API) is not merely determined by the final purification step but is built upon the rigorous control of these precursors and the potential impurities they may introduce. Process-related impurities in the final drug product often originate from unreacted starting materials, intermediates, or by-products from side reactions.[5] Therefore, the analytical monitoring of olanzapine precursors is a critical, non-negotiable aspect of quality control in pharmaceutical manufacturing, ensuring that the synthesis proceeds efficiently and that the final API meets the stringent standards required by regulatory bodies like the FDA and EMA.[6][7]
This guide provides an in-depth comparison of the primary analytical methodologies used for the identification and quantification of key olanzapine precursors. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate analytical strategy for their specific needs.
Key Precursors in Olanzapine Synthesis
The manufacturing process of olanzapine can follow several pathways, but most converge through a few common, critical intermediates. Controlling the purity of these compounds is paramount. The primary precursors of interest include:
-
4-Amino-2-methyl-10H-thieno[2,3-b][3][8]benzodiazepine: Often considered the core intermediate, this molecule contains the fused thienobenzodiazepine ring system.[2][9] Its purity is crucial as it directly reacts with the piperazine moiety in the final step.
-
2-Methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][3][8]benzodiazepine (Des-methyl Olanzapine): This is the immediate precursor to olanzapine, lacking only the N-methyl group on the piperazine ring.[3] Its presence in the final product is a common process-related impurity.
-
Synthesis Starting Materials: Earlier-stage precursors, such as 2-amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene, are also monitored to ensure the quality of the initial reaction steps.
The analytical challenge lies in developing methods that can separate and quantify these structurally similar compounds and any potential side-products with high sensitivity and specificity.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by its intended purpose, whether it be for routine quality control, trace impurity profiling, or structural elucidation of unknown compounds. The most prevalent techniques are chromatography-based, often coupled with various detectors.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the undisputed workhorse for the analysis of olanzapine and its precursors.[10][11] It offers a robust and reliable platform for separating and quantifying moderately polar, non-volatile organic compounds like the thienobenzodiazepine intermediates.
-
Principle of Operation: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase.[12] Compounds with higher hydrophobicity are retained longer on the column.
-
Expertise & Experience: The thienobenzodiazepine core is moderately non-polar, making it ideally suited for retention and separation on a C18 column.[13] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer's pH is a critical parameter; for olanzapine and its amine-containing precursors, a slightly acidic pH (e.g., 4.5) ensures consistent protonation and sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the stationary phase.[13]
-
Detection: UV-Visible detection is most common due to its simplicity and cost-effectiveness.[8] The extended conjugation in the thienobenzodiazepine ring system provides strong chromophores, allowing for sensitive detection at wavelengths between 250-280 nm.[13][14] A Photo Diode Array (PDA) detector is often preferred as it provides spectral data, which can be used to assess peak purity and aid in preliminary identification.
Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times.[8][15]
-
Principle of Operation: The fundamental separation principles are identical to HPLC. However, the smaller particle size creates a much higher column efficiency, allowing for the use of shorter columns and/or higher flow rates without sacrificing resolution.[15]
-
Expertise & Experience: For precursor analysis, UPLC is invaluable for resolving closely eluting process impurities from the main precursor peak. The increased peak height (due to less diffusion) leads to lower limits of detection (LOD) and quantification (LOQ), which is essential for meeting the stringent limits on impurities outlined by ICH guidelines.[15] A typical 15-20 minute HPLC run can often be reduced to under 5 minutes with UPLC, drastically increasing sample throughput in a QC environment.
Gas Chromatography (GC)
While less common than HPLC for these specific analytes, GC can be a powerful tool, particularly when coupled with a selective detector.
-
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. Analytes must be thermally stable and sufficiently volatile to be vaporized in the heated injector port.
-
Expertise & Experience: Olanzapine precursors have relatively high boiling points and may require derivatization to increase their volatility and thermal stability. However, for analyzing more volatile starting materials or potential degradation products, GC is highly effective. A key advantage is its coupling with highly selective detectors. For nitrogen-containing precursors, a Nitrogen-Phosphorus Detector (NPD) offers exceptional sensitivity and selectivity, allowing for the detection of trace-level impurities in a complex matrix with minimal sample cleanup.[16][17]
Hyphenated Techniques: The Power of Mass Spectrometry (MS)
Coupling a chromatographic separation technique with a mass spectrometer (LC-MS, GC-MS) provides an unparalleled level of analytical power, combining separation with definitive identification based on mass-to-charge ratio (m/z).
-
Principle of Operation: As compounds elute from the chromatography column, they are ionized (e.g., by Electrospray Ionization - ESI) and introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. Tandem MS (MS/MS) allows for the fragmentation of selected ions, providing structural information that is crucial for identifying unknown impurities.[13]
-
Expertise & Experience: For precursor analysis, LC-MS/MS is the gold standard for impurity profiling and characterization.[8][18] If an unknown peak is observed in an HPLC-UV chromatogram, LC-MS can provide its molecular weight. Further analysis using MS/MS fragments the molecule, and the resulting fragmentation pattern acts as a "fingerprint" that can be used to elucidate the structure of the unknown impurity, often without the need for time-consuming isolation and NMR analysis.[14] This is a trust-validating system, as the identity of every detected peak can be confirmed with high confidence.
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of olanzapine precursors.
| Parameter | RP-HPLC-UV | UPLC-PDA | GC-NPD | LC-MS/MS |
| Specificity | Good to Excellent | Excellent | Excellent (with NPD) | Unparalleled |
| Sensitivity (Typical LOQ) | ~1-10 µg/mL[11] | ~0.1-1 µg/mL[15] | ~0.3-1 ng/mL[17] | ~0.005 µg/mL (in matrix)[19][20] |
| Precision (%RSD) | < 2%[21] | < 1.5%[15] | < 5%[17] | < 11% (in matrix)[19] |
| Analysis Time | 15-30 min | 2-8 min[15] | 5-15 min[17] | 2-10 min |
| Primary Application | Routine QC, Purity Assay | High-throughput QC, Impurity Profiling | Trace N-containing Impurities, Volatile Precursors | Impurity Identification, Structural Elucidation, Trace Analysis |
| Cost & Complexity | Moderate | High | Moderate | Very High |
| Trustworthiness | High (Validated Method) | Very High (Validated Method) | High (Validated Method) | Highest (Confirmatory) |
Visualizing the Analytical Workflow
A robust analytical method is not just about the instrumentation; it's about the entire validated process from sample to result. The following workflow diagram illustrates the key stages in the development and validation of an HPLC method for olanzapine precursor analysis, a process that ensures the method is suitable for its intended purpose as mandated by regulatory bodies.[22][23]
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. They must be fully validated in the target laboratory for their intended use.[24]
Protocol 1: RP-HPLC-UV Method for Purity of 4-Amino-2-methyl-10H-thieno[2,3-b][3][8]benzodiazepine
This method is designed for the quantitative determination of the main precursor and its process-related impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[13]
-
Mobile Phase A: 0.2 M Ammonium Acetate buffer, pH adjusted to 4.50 with acetic acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25.1-30 min: Return to 80% A, 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the precursor sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. The theoretical plates should be ≥ 2000.
-
Causality: The SST is a self-validating check that ensures the chromatographic system is performing adequately on the day of analysis, guaranteeing the trustworthiness of the results.[23]
-
-
Calculation:
-
Calculate the percentage of impurities using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
-
Protocol 2: GC-NPD Method for Trace Analysis of Des-methyl Olanzapine
This method provides high sensitivity for detecting trace amounts of the nitrogen-rich des-methyl precursor.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).
-
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) fused-silica capillary column (25 m x 0.2 mm ID, 0.33 µm film thickness).[17]
-
Carrier Gas: Helium or Nitrogen, at a constant flow of ~0.7 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial Temperature: 180°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: Hold at 300°C for 5 min.
-
-
-
Sample Preparation:
-
Solvent: Dichloromethane (GC grade).
-
Standard/Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Further dilute as necessary to fall within the linear range of the detector.
-
-
Validation & Quantification:
-
Perform a multi-point calibration using a reference standard of des-methyl olanzapine to establish linearity (e.g., 1-50 ng/mL range).[17]
-
The LOD should be determined based on a signal-to-noise ratio of 3:1.
-
Causality: The NPD detector works by heating a rubidium bead, which selectively ionizes nitrogen- and phosphorus-containing compounds. This provides a highly sensitive and selective response, filtering out hydrocarbon-based matrix components and allowing for confident quantification of the target precursor at trace levels.[17]
-
Conclusion and Recommendations
The selection of an analytical method for olanzapine precursors is a strategic decision that directly impacts product quality and regulatory compliance.
-
For routine quality control and purity assays of key intermediates, a validated RP-HPLC-UV method offers the optimal balance of performance, robustness, and cost-effectiveness.
-
In environments requiring higher throughput and enhanced resolution of complex impurity profiles, transitioning to UPLC-PDA is a logical and powerful upgrade.
-
When the objective is the definitive identification and structural elucidation of unknown process-related impurities or degradation products, LC-MS/MS is the indispensable tool.
-
GC-NPD serves as a valuable, specialized technique for the trace analysis of nitrogen-containing volatile or semi-volatile precursors where high selectivity is required.
Ultimately, a comprehensive analytical control strategy will leverage a combination of these methods: HPLC for routine control, supported by LC-MS for characterization and investigation, ensuring the highest standards of quality are maintained from the first precursor to the final olanzapine API.
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ResearchGate. (n.d.). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Retrieved from [Link]
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Benchmarking the Stability of Key Olanzapine Intermediates: A Comparative Guide
Introduction
Olanzapine, a cornerstone atypical antipsychotic, is a thienobenzodiazepine derivative widely used in the management of schizophrenia and bipolar disorder. The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. In multi-step syntheses, such as that for olanzapine, the stability of synthetic intermediates is a critical, yet often overlooked, factor that profoundly impacts the quality of the final drug substance. Uncontrolled degradation of an intermediate can introduce impurities that may be carried through subsequent steps, complicating purification, reducing yields, and potentially leading to the formation of toxicologically uncharacterized by-products.
This guide provides a comprehensive comparative analysis of the intrinsic stability of three pivotal intermediates in the synthesis of olanzapine. By employing forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, we elucidate the degradation pathways and inherent liabilities of each molecule.[1][2] The objective is to equip researchers, process chemists, and drug development professionals with the experimental data and field-proven insights necessary to optimize synthetic routes, establish appropriate storage conditions, and implement robust process controls, thereby ensuring the quality and consistency of the final olanzapine API.
Selection and Rationale of Olanzapine Intermediates
To provide a meaningful comparison across the synthetic pathway, we have selected three key intermediates that represent distinct stages of the olanzapine synthesis. Their structures present different functional groups and potential chemical liabilities.
-
Intermediate A: 2-amino-5-methylthiophene-3-carbonitrile
-
Role: An early-stage precursor, often formed via a Gewald reaction.[3]
-
Rationale for Inclusion: Represents the foundational thiophene ring structure. Its primary aromatic amine and nitrile functionalities are key reactive sites. Its stability is crucial for ensuring a high-quality starting point for the subsequent coupling reaction.
-
Structure:

-
-
Intermediate B: 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
-
Role: A critical intermediate formed by the condensation of Intermediate A with a substituted nitrobenzene.[3]
-
Rationale for Inclusion: This molecule introduces the nitroaromatic moiety, a group susceptible to reduction. The stability of the C-N bond formed during the coupling reaction is a key process parameter.
-
Structure:

-
-
Intermediate C: 4-Amino-2-methyl-10H-thieno[2,3-b][4][5]benzodiazepine Hydrochloride
-
Role: The immediate precursor to olanzapine, typically formed after reduction of the nitro group and subsequent cyclization.[6]
-
Rationale for Inclusion: This intermediate possesses the core tricyclic thienobenzodiazepine structure. The free amino group and the diazepine ring are potential sites for degradation. It is often isolated as a hydrochloride salt to improve its handling and stability.
-
Structure:
4][5]benzodiazepine Hydrochloride" src="https://i.imgur.com/x4f5mPq.png" width="400"/>
-
Caption: Simplified synthetic pathway to Olanzapine showing the progression of key intermediates.
Experimental Design: Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.[2][] This approach is fundamental to developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. Our experimental design adheres to the principles outlined in ICH guideline Q1A(R2).[8]
Causality Behind Experimental Choices:
-
Stress Conditions: We selected a comprehensive set of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to probe different chemical vulnerabilities. Hydrolytic (acid/base) conditions test the stability of labile bonds like amides or esters, while oxidative stress challenges electron-rich moieties.[9][10] Thermal stress evaluates the overall thermodynamic stability, and photostability is crucial for substances that may be exposed to light during manufacturing or storage.[11]
-
Analytical Technique: A single, robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated.[12] RP-HPLC is the industry standard for this application due to its high resolving power, which allows for the separation of the parent intermediate from its degradation products.[13] The use of a photodiode array (PDA) detector is critical, as it enables peak purity analysis, ensuring that the chromatographic peak of the parent compound is not co-eluting with any degradants.[14]
Caption: General experimental workflow for the forced degradation study of each intermediate.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a self-validating system. A control sample (unstressed, diluted to the same concentration) is analyzed alongside the stressed samples to establish the initial purity (t=0) and serve as a reference.
-
Preparation of Stock Solutions: Prepare a stock solution of each intermediate (A, B, and C) at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2N HCl. Mix and keep in a water bath at 60°C for 24 hours.[15] After incubation, cool the solution and neutralize with 1 mL of 0.2N NaOH. Dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2N NaOH. Mix and keep in a water bath at 60°C for 24 hours.[15] After incubation, cool the solution and neutralize with 1 mL of 0.2N HCl. Dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Mix and store at room temperature, protected from light, for 24 hours.[15] Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Accurately weigh approximately 10 mg of the solid intermediate into a glass vial. Place the vial in a hot air oven maintained at 80°C for 48 hours. After exposure, cool, dissolve the contents in 10 mL of the mobile phase.
-
Photolytic Degradation: Spread a thin layer of the solid intermediate in a shallow petri dish. Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11] A control sample should be stored under the same conditions but protected from light. After exposure, prepare a solution at the target concentration in the mobile phase.
-
Sample Analysis: Analyze all prepared samples using the HPLC method detailed below. Calculate the percentage degradation against the unstressed control sample.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to be "stability-indicating," meaning it has the proven capability to separate the active ingredient from its degradation products, ensuring that the quantification of the parent compound is unaffected by any impurities.[13][16]
-
Instrumentation: HPLC system with a PDA detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Agilent TC-C18).[13]
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Results and Comparative Analysis
The stability of the three olanzapine intermediates was evaluated under five different stress conditions. The percentage of degradation was calculated based on the reduction in the peak area of the parent intermediate relative to the unstressed control.
Table 1: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | Intermediate A | Intermediate B | Intermediate C |
| Acidic (0.1N HCl, 60°C) | ~5% | ~12% | ~15% |
| Basic (0.1N NaOH, 60°C) | ~8% | ~18% | ~25% |
| Oxidative (3% H₂O₂, RT) | <2% | ~5% | ~45% |
| Thermal (Solid, 80°C) | <1% | <1% | ~3% |
| Photolytic (Solid, ICH Q1B) | <1% | ~2% | ~4% |
Note: Data are representative and intended for comparative purposes.
Analysis of Stability Profiles
-
Intermediate A (2-amino-5-methylthiophene-3-carbonitrile): This early-stage intermediate demonstrated the highest stability among the three. It showed only minor degradation under harsh hydrolytic conditions and was remarkably stable to oxidative, thermal, and photolytic stress. This robustness is likely due to its relatively simple structure with a stable aromatic thiophene ring. The primary amine offers some reactivity, but without further activating groups, the molecule is quite resilient.
-
Intermediate B (5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile): The introduction of the nitrophenyl group significantly increased susceptibility to hydrolysis, particularly under basic conditions. This suggests that the C-N linker bond may be a point of liability. The nitro group itself can also influence the electron density of the molecule, potentially making it more prone to nucleophilic attack under basic conditions. Its stability against oxidation was still quite high.
-
Intermediate C (4-Amino-2-methyl-10H-thieno[2,3-b][4][5]benzodiazepine HCl): This late-stage intermediate, which closely resembles the final olanzapine structure, was the least stable, particularly under oxidative and basic conditions.
-
Extreme Oxidative Instability: The most striking result is the extensive degradation (~45%) in the presence of hydrogen peroxide. This is a well-documented liability for the olanzapine scaffold itself, where oxidation can occur at the electron-rich diazepine ring or the thiophene sulfur.[17][18] The presence of the tertiary amine-like structure within the diazepine ring makes it a prime target for oxidation, potentially leading to N-oxide formation.[19]
-
Hydrolytic Sensitivity: The molecule showed significant degradation under basic conditions. This could involve the opening of the seven-membered diazepine ring, which is a known degradation pathway for related benzodiazepine structures.
-
Discussion and Practical Implications
The comparative stability data yield critical insights for process development and manufacturing:
-
Control of Oxidative Impurities is Paramount: The profound instability of Intermediate C to oxidation is the most significant finding. This dictates that the final steps of olanzapine synthesis—specifically the formation and handling of Intermediate C and its subsequent methylation—must be performed under strict oxygen-free conditions. The use of an inert atmosphere (e.g., nitrogen or argon blanketing) for reactors and holding tanks is not merely advisable but essential to prevent the formation of oxidative impurities that would be difficult to remove from the final API.
-
pH Control in Late-Stage Synthesis: Both Intermediates B and C show marked instability under basic conditions. This highlights the need for careful pH control during work-up and isolation procedures. Any prolonged exposure to strong bases should be avoided. The common practice of isolating Intermediate C as a hydrochloride salt is validated by these findings, as the protonated form is likely to be more stable than the free base.
-
Storage and Handling:
-
Intermediate A: Can be considered robust with standard storage conditions (cool, dry, protected from light).
-
Intermediate B: Should be protected from highly basic environments during processing and storage.
-
Intermediate C: Requires the most stringent controls. It should be stored as its HCl salt in airtight containers, protected from light, and preferably under an inert atmosphere to minimize oxidative degradation over time.
-
Conclusion
This guide demonstrates that the stability of olanzapine intermediates varies significantly across the synthetic pathway. While the early-stage intermediate (A) is highly robust, the complexity and chemical liabilities increase with each synthetic transformation. The immediate precursor to olanzapine, Intermediate C, exhibits a critical vulnerability to oxidative degradation, a characteristic it shares with the final API. This comparative analysis provides a clear, data-driven rationale for implementing specific process controls, particularly the exclusion of oxygen in the final synthetic steps. By understanding and mitigating the intrinsic instabilities of these key building blocks, researchers and manufacturers can enhance process robustness, improve impurity profiles, and ensure the consistent production of high-quality olanzapine.
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Differentiating Thienobenzodiazepine Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise identification of molecular structure is paramount. Thienobenzodiazepines, a class of heterocyclic compounds integral to the structure of pharmaceuticals like the atypical antipsychotic olanzapine, exist as various isomers.[1] These isomers, while sharing the same molecular formula, can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between them is a critical aspect of synthesis, quality control, and regulatory compliance.
This guide provides an in-depth spectroscopic comparison of thienobenzodiazepine isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causal relationships between isomeric structures and their spectral outputs, providing field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Structural Basis of Spectroscopic Differentiation
The core of our analysis lies in understanding how the subtle variations in the arrangement of atoms within thienobenzodiazepine isomers influence their interaction with electromagnetic radiation and their fragmentation patterns. The primary isomers of concern are regioisomers, which differ in the fusion of the thiophene ring to the benzodiazepine system. The three principal regioisomeric backbones are:
Positional isomers, where substituents on the thiophene or benzene rings are located at different positions, add another layer of complexity. This guide will equip you with the spectroscopic tools to navigate this complexity.
Below is a diagram illustrating the core structures of the three main thienobenzodiazepine regioisomers.
Caption: Core structures of the three main thienobenzodiazepine regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most definitive technique for the structural elucidation of isomers in solution. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the isomeric form of the molecule.
¹H NMR Spectroscopy: A Window into Proton Environments
The protons on the thiophene and benzene rings of thienobenzodiazepine isomers will exhibit distinct chemical shifts and coupling patterns.
-
Chemical Shift: The fusion of the thiophene ring alters the electron density distribution across the entire heterocyclic system. Protons on the thiophene ring of a thieno[2,3-b] isomer will experience a different shielding effect compared to those on a thieno[3,2-b] or thieno[3,4-b] isomer. Generally, protons adjacent to the sulfur atom in a thiophene ring are deshielded and appear at a higher chemical shift.[4] The precise chemical shifts will also be influenced by the substituents present. For instance, electron-donating groups will shield nearby protons, shifting their signals upfield, while electron-withdrawing groups will have the opposite effect.[5]
-
Coupling Constants: The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity of the atoms. The magnitude of the coupling constant between protons on the thiophene ring can help to distinguish between isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the carbon atoms in the thienobenzodiazepine core are also highly diagnostic of the isomeric structure. The carbon atoms at the points of ring fusion will have particularly characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Thienobenzodiazepine Regioisomers
| Isomer | Thiophene Protons (ppm) | Benzene Protons (ppm) | Thiophene Carbons (ppm) | Benzene Carbons (ppm) |
| thieno[2,3-b] | ~7.0 - 7.5 | ~6.8 - 7.8 | ~120 - 140 | ~115 - 150 |
| thieno[3,2-b] | ~7.1 - 7.6 | ~6.9 - 7.9 | ~122 - 142 | ~116 - 152 |
| thieno[3,4-b] | ~7.2 - 7.7 | ~7.0 - 8.0 | ~125 - 145 | ~118 - 155 |
Note: These are estimated ranges and will vary depending on the solvent and substituents.
Experimental Protocol: NMR Analysis of Thienobenzodiazepine Isomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is particularly useful for identifying quaternary carbons and confirming the ring fusion pattern.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling patterns to the expected values for each isomer.
Caption: A generalized workflow for the NMR analysis of thienobenzodiazepine isomers.
Mass Spectrometry: Unraveling Isomers Through Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation of the thienobenzodiazepine core will be influenced by the positions of the heteroatoms and the points of ring fusion. However, for positional isomers with substituents on the thiophene ring, the mass spectra can be very similar, making differentiation challenging.[2]
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a more powerful tool for isomer differentiation. In this technique, the molecular ion is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The relative abundances of the fragment ions can be highly characteristic of the isomeric structure. For example, the fragmentation of the diazepine ring can be influenced by the adjacent thiophene ring's structure.[6]
Table 2: Expected Key Fragmentation Pathways for Thienobenzodiazepine Isomers
| Isomer | Primary Fragmentation | Secondary Fragmentation |
| All Isomers | Loss of substituents from the core structure. | Cleavage of the diazepine ring. |
| Regioisomers | Subtle differences in the relative intensities of fragments resulting from the cleavage of the bonds adjacent to the thiophene ring. | Characteristic neutral losses from the thiophene ring (e.g., loss of CS). |
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
-
Ionization: Utilize an appropriate ionization technique. EI is common for GC-MS, while electrospray ionization (ESI) is standard for LC-MS.
-
MS Analysis: Acquire a full-scan mass spectrum to determine the molecular weight.
-
MS/MS Analysis: If using a tandem mass spectrometer, select the molecular ion as the precursor ion and acquire a product ion spectrum.
-
Data Interpretation: Analyze the fragmentation patterns and compare the relative abundances of key fragment ions between the different isomers.
UV-Vis Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is related to the electronic transitions within the molecule, primarily involving π-electrons in conjugated systems.
The extended π-system of the thienobenzodiazepine core gives rise to characteristic UV-Vis absorption bands. The position of the absorption maximum (λmax) and the molar absorptivity (ε) can be influenced by the specific arrangement of the fused rings and the nature and position of any substituents.[7] Generally, more extended conjugation leads to a bathochromic (red) shift in the λmax. While UV-Vis spectroscopy may not always be sufficient for unambiguous isomer identification on its own, it serves as a valuable complementary technique, especially for quantitative analysis.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for Thienobenzodiazepine Regioisomers
| Isomer | Expected λmax Range (nm) |
| thieno[2,3-b] | 220-240, 270-290 |
| thieno[3,2-b] | 225-245, 275-295 |
| thieno[3,4-b] | 230-250, 280-300 |
Note: These are estimated ranges in a non-polar solvent and will be affected by solvent polarity and substituents.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the purified isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). The concentration should be chosen to give an absorbance in the range of 0.2 to 0.8.
-
Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis: Determine the λmax values and, if the concentration is known accurately, calculate the molar absorptivity. Compare these values between the different isomers.
Conclusion
The differentiation of thienobenzodiazepine isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. NMR spectroscopy stands out as the most powerful tool for unambiguous structural elucidation, providing detailed information on the chemical environment of each atom. Mass spectrometry, particularly tandem MS, offers valuable insights into the fragmentation patterns that are characteristic of each isomer. UV-Vis spectroscopy serves as a useful complementary technique for confirming the overall electronic structure and for quantitative measurements. By understanding the principles behind how isomeric structures influence spectroscopic outputs and by employing rigorous experimental protocols, researchers can confidently identify and characterize thienobenzodiazepine isomers, ensuring the safety and efficacy of the pharmaceuticals derived from them.
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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Olanzapine Quantification
Introduction: The Imperative for Rigorous Olanzapine Quantification
Olanzapine is a widely prescribed second-generation antipsychotic agent used in the management of schizophrenia and bipolar disorder.[1][2] The therapeutic window for olanzapine is relatively narrow, and patient response can be highly variable due to individual differences in metabolism. This necessitates precise and reliable quantification of olanzapine in biological matrices such as plasma or serum for effective therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials.[1][3]
When analytical data is generated across different laboratories, using different analytical methods, or even when a validated method undergoes significant changes, the question of data comparability becomes paramount. This is where cross-validation becomes a critical, regulatory-mandated process. It serves to demonstrate that different analytical procedures are providing equivalent, reliable, and interchangeable results, ensuring the integrity of data used for pivotal regulatory decisions.[4][5]
This guide provides an in-depth comparison of the predominant analytical techniques for olanzapine quantification and presents a detailed framework for conducting a robust cross-validation study, grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH).
Pillar 1: The Foundation of a Validated Bioanalytical Method
Before any two methods can be compared, each must individually be proven "fit for purpose" through a rigorous full validation process. This process is not merely a procedural checklist; it is a systematic investigation to ensure the method is reliable for its intended application. The core validation parameters, as defined by regulatory guidelines from the FDA and EMA (now harmonized under ICH M10), establish the trustworthiness of the data produced.[6][7][8]
-
Selectivity and Specificity: This is the method's ability to unequivocally measure the analyte of interest (olanzapine) without interference from other components in the sample, such as metabolites, endogenous substances, or co-administered drugs.[8][9] Lack of selectivity leads to biased and inaccurate results.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of measurements upon repeated analysis of the same sample.[8][10] These parameters are assessed at multiple concentration levels (low, medium, and high quality controls) both within a single analytical run (intra-day) and across different runs on different days (inter-day) to ensure consistent performance.[8]
-
Calibration Curve and Linearity: The calibration curve models the relationship between the instrument's response and the concentration of olanzapine.[10] The method must demonstrate linearity over a specific concentration range, proving that the response is directly proportional to the amount of analyte present.[10][11]
-
Limits of Quantification (LOQ and LLOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10][12] This is a critical parameter in clinical studies where drug concentrations can be very low. The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified with accuracy.[12]
-
Matrix Effect: This phenomenon occurs when components of the biological matrix (e.g., phospholipids in plasma) enhance or suppress the instrument's response to the analyte, a particular concern in mass spectrometry.[7][13] It is evaluated to ensure that the sample matrix does not compromise the accuracy of quantification.
-
Recovery: The recovery of an analytical method refers to the efficiency of the extraction process in isolating the analyte from the complex biological matrix.[14] Consistent and reproducible recovery is essential for accurate results.
Workflow for Single Bioanalytical Method Validation
The following diagram illustrates the logical flow of validating a single analytical method before it can be considered for cross-validation.
Caption: Logical workflow for full bioanalytical method validation.
Pillar 2: Comparing the Workhorses: HPLC-UV vs. LC-MS/MS
The choice of analytical technology is a critical decision driven by the specific requirements of the study, balancing sensitivity needs with practical constraints like cost and throughput. For olanzapine, two techniques dominate the landscape: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This technique separates olanzapine from other compounds in a sample using a chromatography column, and a UV detector then measures the amount of olanzapine by its absorbance of light at a specific wavelength.[15]
-
Causality: The principle relies on olanzapine's inherent chromophore, which absorbs UV light. Its primary advantages are robustness, lower operational cost, and simplicity, making it suitable for quality control of pharmaceutical formulations where concentrations are high.[15][16] However, its lower sensitivity and potential for interference from co-eluting compounds that also absorb UV light limit its utility for bioanalysis in complex matrices like plasma.[16]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis.[16] After chromatographic separation, the sample is ionized, and the mass spectrometer acts as a highly specific and sensitive detector. It first selects ions corresponding to the mass of olanzapine (parent ion) and then fragments them, monitoring for a specific fragment ion. This parent-to-fragment transition is highly unique to the molecule.[15]
-
Causality: The unparalleled sensitivity and selectivity of LC-MS/MS stem from its ability to filter molecules based on two distinct mass properties (parent and fragment ion), drastically reducing background noise and interferences.[17] Ultra-High Performance Liquid Chromatography (UHPLC) systems further enhance this by providing faster analysis times and better separation efficiency.[18][19] This makes it the indispensable method for demanding applications like PK and BE studies.[20][21][22]
-
Performance Comparison: HPLC-UV vs. LC-MS/MS for Olanzapine
The following table summarizes the typical performance characteristics of these two methods.
| Parameter | HPLC-UV | LC-MS/MS & UPLC-MS/MS | Rationale & Justification |
| Selectivity | Moderate | Very High | LC-MS/MS uses mass-to-charge ratio for detection, which is far more specific than UV absorbance.[15][16] |
| LLOQ | ~10-20 ng/mL | 0.1 - 0.5 ng/mL | The sensitivity of mass spectrometry is orders of magnitude greater than UV detection.[16][20][23] |
| Linear Range | ~20 - 2000 ng/mL | ~0.1 - 100 ng/mL | LC-MS/MS is optimized for lower concentrations typical in biological samples.[20][21] |
| Run Time | 10-15 min | 1.5 - 5 min | UPLC systems, commonly paired with MS, use smaller particles for faster, more efficient separations.[21][23][24] |
| Matrix Effect | Low | Potential for Ion Suppression | Co-eluting matrix components can interfere with the ionization process in MS, requiring careful validation.[7][13] |
| Cost & Complexity | Lower | Higher | Mass spectrometers are more expensive to purchase and maintain and require more specialized expertise.[18] |
Pillar 3: The Cross-Validation Protocol
Cross-validation is required when data from different analytical methods or laboratories will be combined or compared for a regulatory decision.[4][25] The objective is to assess for systemic bias between the methods.[4] According to the ICH M10 guideline, this should be performed in advance of analyzing study samples, if possible.[25]
Cross-Validation Experimental Workflow
Caption: Workflow for cross-validating two analytical methods.
Step-by-Step Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol describes a common and rapid method for extracting olanzapine from plasma, suitable for LC-MS/MS analysis.[14]
-
Aliquot Samples: Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples. Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add Internal Standard (IS): To every tube (except the blank), add 25 µL of the working internal standard solution (e.g., Olanzapine-d3 at 100 ng/mL in methanol). The IS is a deuterated version of the analyte that behaves identically during extraction and analysis but is distinguishable by the mass spectrometer, correcting for variability.[24][26]
-
Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The organic solvent causes proteins to denature and precipitate out of the solution.
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully pipette approximately 300 µL of the clear supernatant into a clean 96-well plate or autosampler vials, being careful not to disturb the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Olanzapine Quantification by UPLC-MS/MS
This protocol provides typical parameters for a sensitive and rapid analysis.
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters XBridge C18, 2.1 x 50 mm, 1.8 µm.[20]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 15% B, ramp to 95% B over 1.0 min, hold for 0.5 min, return to 15% B and re-equilibrate for 0.5 min.
-
Total Run Time: 2.0 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 3: Cross-Validation Study Execution
-
Prepare QC Samples: From a pooled lot of blank human plasma, prepare a set of at least 30 quality control samples spanning the analytical range: Low (e.g., 3x LLOQ), Medium, and High (e.g., ~75% of ULOQ).
-
Analyze with Both Methods: Analyze the complete set of QC samples using the fully validated reference method (Method A) and the comparator method (Method B). The analysis should be performed in triplicate for each QC level.[25]
-
Tabulate Results: Record the concentration values obtained for each sample from both methods.
-
Calculate Percent Difference: For each sample, calculate the percent difference using the formula: % Difference = [(Conc_Method_B - Conc_Method_A) / Mean(Conc_A, Conc_B)] * 100
-
Assess Bias: Evaluate the results. While ICH M10 does not provide strict acceptance criteria, a common industry practice adapted from incurred sample reanalysis (ISR) is to have at least 67% of the samples show a percent difference within ±20%.[5][27] It is also crucial to check for trends, such as whether one method consistently produces higher or lower results. Statistical tools like Bland-Altman plots can be used for a more formal assessment of bias.[25]
Hypothetical Cross-Validation Data
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference |
| LQC-1 | 1.55 | 1.62 | 1.59 | 4.4% |
| LQC-2 | 1.49 | 1.53 | 1.51 | 2.6% |
| LQC-3 | 1.60 | 1.51 | 1.56 | -5.8% |
| MQC-1 | 48.9 | 51.2 | 50.05 | 4.6% |
| MQC-2 | 50.1 | 48.5 | 49.3 | -3.2% |
| MQC-3 | 51.5 | 53.0 | 52.25 | 2.9% |
| HQC-1 | 82.3 | 79.9 | 81.1 | -3.0% |
| HQC-2 | 80.5 | 83.1 | 81.8 | 3.2% |
| HQC-3 | 78.8 | 76.5 | 77.65 | -3.0% |
Conclusion and Authoritative Insights
The cross-validation of analytical methods is a cornerstone of ensuring data integrity in drug development. While HPLC-UV remains a viable, cost-effective option for the analysis of bulk drug and pharmaceutical formulations, the quantification of olanzapine in biological matrices for clinical and non-clinical studies unequivocally demands the superior sensitivity and selectivity of LC-MS/MS.[16][18]
As a Senior Application Scientist, my experience underscores that a successful cross-validation is more than meeting a statistical target; it is about fundamentally understanding the performance of your analytical methods. It provides the necessary confidence that data generated across time, geography, and technology is comparable and reliable. The ICH M10 guideline's move away from rigid pass/fail criteria towards a statistical assessment of bias encourages a more scientific and nuanced evaluation.[4][5] This approach ensures that decisions are based on a thorough understanding of inter-method performance, safeguarding the integrity of data that ultimately supports the safety and efficacy of therapeutic products.
References
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Czyż, A., Zakrzewska-Sito, A., & Kuczyńska, J. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Pharmaceuticals (Basel), 17(3), 403. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Olesen, O. V., & Linnet, K. (2000). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 24(1), 53-58. [Link]
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Deng, P., et al. (2019). Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study. Bioanalysis, 11(13), 1291-1302. [Link]
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Josefsson, M., & Kronstrand, R. (2015). A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1006, 1-7. [Link]
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Saracino, M. A., et al. (2015). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Clinical and experimental pharmacology & physiology, 42(3), 305-13. [Link]
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IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA White Paper. [Link]
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Patel, M. S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
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Lavigne, J. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Scilife. [Link]
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MDPI. (2025). UHPLC–MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. MDPI Journals. [Link]
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A Comparative Guide to Catalytic Syntheses of Thienobenzodiazepines: Efficacy, Mechanisms, and Protocols
Introduction: The Significance of the Thienobenzodiazepine Scaffold
The thienobenzodiazepine core, a privileged heterocyclic structure, is the cornerstone of several critical therapeutic agents, most notably the atypical antipsychotic olanzapine.[1] The fusion of thiophene, benzene, and diazepine rings creates a unique three-dimensional architecture that allows for potent and selective interactions with various central nervous system receptors.[2] Consequently, the development of efficient and scalable synthetic routes to this scaffold is of paramount importance to medicinal chemists and the pharmaceutical industry. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of the thienobenzodiazepine core, with a focus on catalyst efficacy, mechanistic underpinnings, and detailed experimental protocols to aid researchers in selecting the optimal methodology for their specific needs.
Strategic Approaches to Thienobenzodiazepine Ring Closure: A Catalytic Overview
The construction of the central seven-membered diazepine ring fused to the thiophene and benzene moieties is the key synthetic challenge. Catalysis offers a powerful toolkit to facilitate this ring closure, often proceeding through intramolecular cyclization pathways. The choice of catalyst profoundly impacts reaction efficiency, substrate scope, and overall yield. This guide will focus on three major classes of catalysts employed in thienobenzodiazepine synthesis: Lewis acids, transition metals (palladium and gold), and classical reductive cyclization catalysts.
Lewis Acid Catalysis: The Titanium Tetrachloride Approach
Lewis acids are frequently employed to activate carbonyl groups and promote intramolecular cyclization reactions. In the context of thienobenzodiazepine synthesis, titanium tetrachloride (TiCl₄) has been utilized for the cyclization of intermediates like 1-{[2-(2-aminoanilino)-5-methylthiophen-3-yl]carbonyl}-4-methylpiperazine to form olanzapine.[1]
Mechanistic Rationale
The catalytic cycle, as depicted below, is believed to proceed via a Friedel-Crafts-type acylation mechanism. Titanium tetrachloride, a strong Lewis acid, coordinates to the carbonyl oxygen of the amide, enhancing its electrophilicity. This activation facilitates the intramolecular electrophilic attack of the aniline nitrogen onto the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water and deprotonation, followed by tautomerization, yields the thienobenzodiazepine core.
Caption: Proposed mechanism for TiCl₄-catalyzed thienobenzodiazepine synthesis.
Performance and Considerations
This method is effective for specific substrates and is often used in the final ring-closing step for the synthesis of olanzapine. However, the stoichiometric or near-stoichiometric amounts of TiCl₄ often required, along with the harsh reaction conditions (high temperatures), can limit its functional group tolerance and generate significant waste, making it less ideal for library synthesis or green chemistry applications.
Transition Metal Catalysis: Modern Approaches to C-N Bond Formation
Transition metal catalysis, particularly with palladium and gold, has revolutionized the synthesis of heterocyclic compounds by enabling efficient C-N bond formation through various cross-coupling and cyclization reactions.
Palladium-Catalyzed Intramolecular Amination
Palladium catalysts are renowned for their ability to mediate the formation of carbon-nitrogen bonds, most notably through the Buchwald-Hartwig amination.[3] This reaction can be adapted for intramolecular cyclization to construct the diazepine ring of the thienobenzodiazepine system. The general strategy involves the intramolecular coupling of an amine with an aryl halide on a suitably functionalized thiophene precursor.
Mechanistic Insights
The catalytic cycle for palladium-catalyzed intramolecular amination typically involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the precursor.
-
Amine Coordination and Deprotonation: The pendant amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the thienobenzodiazepine product and regenerating the Pd(0) catalyst.
Caption: Generalized mechanism for Pd-catalyzed intramolecular amination.
Gold-Catalyzed Intramolecular Hydroarylation
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for activating alkynes and allenes towards nucleophilic attack.[4][5] In the context of thienobenzodiazepine synthesis, gold catalysis can facilitate the intramolecular hydroarylation of an alkyne-functionalized aminothiophene derivative.
Mechanistic Considerations
The prevailing mechanism for gold-catalyzed intramolecular hydroarylation involves the π-activation of the alkyne by the cationic gold catalyst. This increases the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by the electron-rich aniline ring. Subsequent protonolysis of the resulting vinyl-gold intermediate regenerates the active gold catalyst and furnishes the thienobenzodiazepine product.
Caption: Proposed mechanism for Au-catalyzed intramolecular hydroarylation.
Classical Reductive Cyclization: The Sn/HCl Method
A traditional and robust method for the synthesis of the thienobenzodiazepine core involves the reductive cyclization of a nitro-group-containing precursor. The use of tin (Sn) in the presence of concentrated hydrochloric acid (HCl) is a well-established method for the reduction of aromatic nitro groups to amines.[6][7] This in situ generated amine can then undergo an intramolecular condensation to form the diazepine ring.
Mechanistic Pathway
This one-pot reaction proceeds through two key stages:
-
Nitro Group Reduction: Tin metal in acidic media acts as a reducing agent, converting the nitro group to an amine.
-
Intramolecular Cyclocondensation: The newly formed amine, being nucleophilic, attacks an adjacent electrophilic center (e.g., a nitrile or an ester) on the thiophene ring, leading to cyclization and formation of the thienobenzodiazepine.
Caption: Workflow for Sn/HCl mediated reductive cyclization.
Efficacy Comparison of Catalytic Systems
The choice of catalyst has a significant impact on the yield, reaction conditions, and substrate scope for thienobenzodiazepine synthesis. The following table summarizes the performance of the discussed catalytic systems based on available literature data.
| Catalyst System | Typical Precursor | Key Reaction | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Limitations |
| TiCl₄ | 2-(2-Aminoanilino)thiophene derivative | Intramolecular Amidation | 60-80 | 100-150 | 2-6 | Cost-effective, well-established | Harsh conditions, stoichiometric reagents, limited functional group tolerance |
| Pd(OAc)₂/Ligand | 2-(2-Haloanilino)thiophene derivative | Intramolecular Buchwald-Hartwig Amination | 70-95 | 80-120 | 12-24 | High yields, broad substrate scope | Catalyst cost, ligand sensitivity, potential for side reactions |
| AuCl₃/AgOTf | 2-(Alkynyl)aniline-thiophene derivative | Intramolecular Hydroarylation | 65-90 | 25-80 | 1-12 | Mild conditions, high atom economy | Catalyst cost, limited commercial availability of precursors |
| Sn/HCl | 2-(2-Nitroanilino)thiophene derivative | Reductive Cyclization | 50-75 | Reflux | 4-12 | Inexpensive reagents, one-pot procedure | Stoichiometric metal waste, strongly acidic conditions |
Experimental Protocols
Protocol 1: TiCl₄-Catalyzed Synthesis of a Thienobenzodiazepine Precursor
This protocol is adapted from the synthesis of olanzapine intermediates.[1]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 1-{[2-(2-aminoanilino)-5-methylthiophen-3-yl]carbonyl}-4-methylpiperazine precursor (1.0 eq) and anhydrous anisole (10 mL per gram of precursor).
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add a solution of titanium tetrachloride (1.1 eq) in anhydrous anisole (2 mL per mL of TiCl₄) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 150 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This is a general protocol adaptable for thienobenzodiazepine synthesis based on established methods.[8]
-
Reaction Setup: In a glovebox, add the 2-(2-bromoanilino)-3-aminothiophene precursor (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL per mmol of precursor) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Sn/HCl-Mediated Reductive Cyclization
This protocol is based on the synthesis of 4-amino-2-methyl-10H-thieno[2,3-b][3][9]benzodiazepine.[10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-cyano-2-methyl-1-(2-nitrophenyl amino)thiophene precursor (1.0 eq) and isopropyl alcohol (15 mL per gram of precursor).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the mixture, followed by the slow addition of concentrated hydrochloric acid (10 mL per gram of precursor).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be further purified by crystallization or column chromatography.
Conclusion and Future Outlook
The synthesis of the thienobenzodiazepine scaffold can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Classical methods like TiCl₄-catalyzed cyclization and Sn/HCl reductive cyclization remain valuable for their simplicity and cost-effectiveness, particularly in large-scale synthesis of specific targets like olanzapine. However, these methods often suffer from harsh reaction conditions and poor atom economy.
Modern transition metal-catalyzed approaches, especially those utilizing palladium and gold, offer milder reaction conditions, higher yields, and broader functional group tolerance, making them highly attractive for the synthesis of diverse libraries of thienobenzodiazepine analogues for drug discovery. The choice of catalyst should be guided by the specific synthetic target, available starting materials, and desired scale of the reaction.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those employing earth-abundant metals, as well as the application of biocatalysis and flow chemistry to further enhance the synthesis of these medicinally important compounds.
References
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Parsons, C. D., Mallia, C. J., Tatton, M. R., Cook, C. R., García Morales, C., Campbell, A. D., Putra, O. D., & Bull, S. D. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Retrieved from [Link]
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Ogawa, K., Radke, K. R., Rothstein, S. D., & Rasmussen, S. C. (2001). Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination. The Journal of Organic Chemistry, 66(26), 9067–9070. [Link]
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Gallagher, K., & Naidu, S. (n.d.). Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][6][11]naphthyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Olanzapine Precursors for Optimized Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Olanzapine, a crucial atypical antipsychotic, is no exception. Its synthesis has been the subject of extensive research, leading to various strategic approaches distinguished by their choice of precursors. This guide provides an in-depth comparative analysis of the reactivity of key Olanzapine precursors, supported by experimental data and process insights to inform route selection for optimal yield, purity, and industrial scalability.
Introduction to Olanzapine and its Synthetic Landscape
Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder[3][4]. Its thienobenzodiazepine core structure presents a unique synthetic challenge. The original composition-of-matter patent for Olanzapine was held by Eli Lilly and Company, who marketed it under the brand name Zyprexa®[5][6]. Following patent expirations, the development of generic versions has intensified, driving research into more efficient and economical synthetic routes[5].
The choice of precursor is a critical decision point in the synthesis of Olanzapine, directly impacting the number of steps, reaction conditions, overall yield, and impurity profile. This guide will dissect the most prevalent synthetic strategies, focusing on the reactivity and comparative advantages of their respective starting materials.
Core Synthetic Strategies and Precursor Analysis
The synthesis of Olanzapine can be broadly categorized into several key pathways, each originating from a different precursor. We will explore the three most prominent routes, evaluating the reactivity and practical considerations of each.
Route 1: The Final Condensation - Reactivity of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
This is arguably the most direct and widely documented route to Olanzapine. It involves the condensation of the key intermediate, 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine (or its hydrochloride salt), with N-methylpiperazine.
Workflow for Olanzapine synthesis via final condensation.
Causality Behind Experimental Choices:
The reactivity of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine lies in the electrophilic nature of the C4 position of the benzodiazepine ring, which is susceptible to nucleophilic attack by the secondary amine of N-methylpiperazine. The reaction is typically facilitated by heat and can be carried out with or without a solvent.
-
Solvent-based approach: The original synthesis disclosed by Eli Lilly involved a mixture of high-boiling aprotic solvents like dimethylsulfoxide (DMSO) and toluene[3][7]. This choice of solvents facilitates the dissolution of the reactants and allows for the high temperatures often required to drive the reaction to completion. However, this method can suffer from low yields (less than 35%) and the use of large solvent volumes, which complicates product isolation and solvent recovery[3]. More recent innovations have focused on using lower boiling point C1 to C4 alcoholic solvents like methanol, 2-propanol, and 2-butanol[3][8]. These solvents are more environmentally friendly, easier to recover, and surprisingly, can lead to faster reaction times and higher yields (72-84%)[3]. The use of these protic solvents can facilitate the proton transfer steps involved in the reaction mechanism.
-
Solvent-free approach: To address the issues associated with solvents, a solvent-free method has been developed where an excess of N-methylpiperazine itself acts as the reaction medium[9][10]. This approach significantly reduces the reaction time from around 20 hours to just 2-3 hours at temperatures between 110°C and 125°C[9]. The absence of a solvent simplifies the work-up procedure, making it an attractive option for industrial-scale production.
Experimental Protocol (Alcoholic Solvent Method):
-
Charge a reaction vessel with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (1 equivalent), N-methylpiperazine (2.5 volumes), and 2-propanol (2 volumes)[3].
-
Heat the reaction mixture to reflux (approximately 102°C) under a nitrogen atmosphere and maintain for several hours until the reaction is complete (monitored by HPLC)[3].
-
Cool the reaction mixture to below 55°C.
-
Optionally, add water as an anti-solvent to facilitate the precipitation of the product[3].
-
Isolate the precipitated Olanzapine by filtration, wash with water and a suitable solvent (e.g., 2-butanol), and dry under vacuum to yield the final product[3].
Route 2: The Two-Step Approach - N-desmethylolanzapine as a Precursor
This synthetic route introduces an intermediate step, first synthesizing N-desmethylolanzapine (2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) and then methylating it to yield Olanzapine.
Workflow for Olanzapine synthesis via N-desmethylolanzapine.
Causality Behind Experimental Choices:
This strategy bifurcates the introduction of the N-methylpiperazine moiety. The initial condensation with piperazine is mechanistically similar to Route 1. The subsequent methylation of the secondary amine on the piperazine ring is a standard organic transformation.
-
Methylation Reactivity: The reactivity of N-desmethylolanzapine is centered on the nucleophilicity of the secondary amine. Various methylating agents can be employed. Classical methylation with agents like dimethyl sulfate or methyl iodide is effective but these reagents are toxic and can lead to over-methylation, forming quaternary ammonium salt impurities which can be difficult to remove. A common alternative is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and a reducing agent, which is a milder and often cleaner method[11][12].
Experimental Protocol (Methylation Step):
-
Dissolve N-desmethylolanzapine in a suitable solvent system, which may include an aqueous solution with acetic acid and sodium acetate to act as a buffer[13].
-
Add formaldehyde to the solution.
-
Cool the reaction mixture and add a reducing agent, such as a metal borohydride, portion-wise[13].
-
Upon reaction completion, make the mixture alkaline to precipitate the crude Olanzapine.
-
Isolate the product by filtration and purify as necessary[13].
Route 3: Building the Core - Reactivity of Early-Stage Precursors
This approach involves the construction of the thienobenzodiazepine ring system from more fundamental precursors. A common starting point is the condensation of an o-halonitrobenzene (e.g., o-fluoronitrobenzene or o-chloronitrobenzene) with a substituted aminothiophene (e.g., 2-amino-5-methylthiophene-3-carbonitrile).
Workflow for Olanzapine synthesis via core construction.
Causality Behind Experimental Choices:
The reactivity in this multi-step synthesis is varied and requires careful control at each stage.
-
Initial Condensation: The reaction between o-fluoronitrobenzene and 2-amino-3-cyano-5-methylthiophene is a nucleophilic aromatic substitution. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base such as anhydrous potassium fluoride[2][14].
-
Reductive Cyclization: The resulting intermediate, 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile, undergoes a reductive cyclization to form the benzodiazepine ring. This is a critical transformation. A common reagent for this step is stannous chloride (SnCl₂) in the presence of an acid[2][7][9]. The stannous chloride reduces the nitro group to an amine, which then intramolecularly attacks the nitrile group, leading to the formation of the seven-membered ring. The efficiency of this step is crucial for the overall yield of the synthesis.
-
Final Condensation: The product of the cyclization is 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine, the same key intermediate as in Route 1. The final step is then the condensation with N-methylpiperazine as previously described.
Comparative Analysis of Precursor Reactivity and Process Efficiency
| Feature | Route 1: 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine | Route 2: N-desmethylolanzapine | Route 3: Early-Stage Precursors |
| Number of Steps | 1 | 2 | 3+ |
| Key Precursor Reactivity | Good electrophilicity at C4 for nucleophilic attack. | Nucleophilic secondary amine for methylation. | Requires sequential nucleophilic aromatic substitution and reductive cyclization. |
| Typical Yields | 72-84% (with alcoholic solvents)[3] | Dependent on both condensation and methylation steps. | Overall yield is a product of multiple step yields. |
| Reaction Conditions | High temperature (reflux), can be solvent-free.[3][9] | Milder conditions for methylation may be possible. | Varied conditions for each step, including use of heavy metals (SnCl₂).[2] |
| Process Complexity | Relatively straightforward final step. | Introduction of an additional isolation/purification step. | More complex multi-step synthesis with more intermediates. |
| Impurity Profile | Potential for side reactions at high temperatures. | Risk of over-methylation and other methylation-related impurities.[15] | Accumulation of impurities from each step is possible. |
| Industrial Scalability | High, especially with solvent-free methods. | Good, but an additional step adds to process time and cost. | More challenging due to multiple steps and potentially hazardous reagents. |
Conclusion and Future Outlook
The synthesis of Olanzapine offers a fascinating case study in process chemistry, where the choice of precursor dictates the entire manufacturing strategy.
-
Route 1 , starting from 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine , represents a highly convergent and industrially viable approach, particularly with modern advancements like the use of alcoholic solvents or solvent-free conditions that enhance yield and reduce environmental impact.
-
Route 2 , via N-desmethylolanzapine , provides an alternative that may offer advantages in impurity control for the final methylation step, although it adds to the overall process length.
-
Route 3 , building the thienobenzodiazepine core from early-stage precursors , offers the most flexibility in terms of raw material sourcing but is also the most complex, with the overall efficiency being highly dependent on the successful execution of each individual step, especially the critical reductive cyclization.
Recent developments in continuous flow synthesis are also being applied to Olanzapine production, promising improved safety, efficiency, and scalability[1][16]. As the demand for high-purity, cost-effective Olanzapine continues, research into novel precursors and synthetic methodologies will undoubtedly remain an active and important field. This guide serves as a foundational resource for scientists and developers to make informed decisions in the design and optimization of Olanzapine synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine
A Comprehensive Guide to the Safe Disposal of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine
This document provides a detailed protocol for the safe and compliant disposal of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine (CAS No. 138564-60-0), a heterocyclic compound often encountered in pharmaceutical research as an intermediate or impurity in the synthesis of psychoactive compounds like Olanzapine.[3][4][5] Given the pharmacological potential of thienobenzodiazepine derivatives, this guide is grounded in the principles of prudent laboratory practice, emphasizing risk mitigation and regulatory compliance.
The absence of a comprehensive Safety Data Sheet (SDS) for this specific compound in readily available literature necessitates a conservative approach to its handling and disposal. Therefore, it must be treated as a hazardous chemical with potential biological activity. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Waste Classification
Due to its chemical structure as a thienobenzodiazepine, 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine should be presumed to have toxicological properties. As an amine, it may also exhibit properties of a weak base. The primary hazards are likely to be toxicity and potential pharmacological effects if absorbed, inhaled, or ingested.
Based on these potential hazards, the compound and any materials contaminated with it must be classified as hazardous waste. The specific waste codes will be determined by the accredited hazardous waste disposal company, but will likely fall under categories for toxic or pharmacologically active substances.
| Parameter | Classification & Rationale |
| Physical State | Typically a solid, often a hydrochloride salt.[3][6][7] |
| Assumed Primary Hazard | Toxic, biologically active. Based on its structural similarity to benzodiazepine analogues.[8][9] |
| Secondary Hazards | Irritant (skin, eyes, respiratory tract). Amines can be irritants. |
| RCRA Waste Code (Anticipated) | P- or U-listed waste if it meets toxicity criteria, or D001 if it exhibits ignitability characteristics (unlikely for the solid form). The final determination is made by the waste disposal facility. |
Personal Protective Equipment (PPE)
When handling 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling fine powders), a properly fitted respirator (e.g., N95 or higher) should be used in a chemical fume hood.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine.
Caption: Disposal workflow for 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine.
Step-by-Step Disposal Procedures
-
Container Selection: If possible, dispose of the compound in its original container.[10] If this is not feasible, use a new, clean, and chemically compatible container with a secure lid.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE". The label must also include the full chemical name: "2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine", the CAS number "138564-60-0", and the date the container was designated for disposal.[1][11]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[12] Ensure the storage area has secondary containment.
This category includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the compound.
-
Collection: Place all contaminated solid waste into a designated hazardous waste container lined with a durable plastic bag.
-
Labeling: The container should be labeled "HAZARDOUS WASTE - Solid Debris contaminated with 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine".
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Liquid waste may include solutions of the compound in aqueous or organic solvents.
-
Segregation: It is crucial to segregate waste streams. Do not mix aqueous solutions with organic solvent solutions. Halogenated and non-halogenated organic solvent waste should also be kept separate.[10]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Do not use glass containers if there is a risk of breakage.
-
Labeling: Label each liquid waste container as "HAZARDOUS WASTE" and list all chemical constituents by their full name and approximate percentage.[11][12] For example: "Aqueous waste with <1% 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine" or "Methanol with dissolved 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine".
-
Storage: Store liquid waste containers in secondary containment within the SAA.
-
Initial Rinse: The first rinse of a container that held 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine must be collected and disposed of as hazardous liquid waste.[1]
-
Subsequent Rinses: Given the presumed toxicity, it is best practice to collect the first three rinses as hazardous waste.[1]
-
Final Disposal of Container: After thorough rinsing and air-drying, the container can typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin), provided all labels have been defaced. Consult your institution's specific guidelines.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup (for small, manageable spills):
-
Wear appropriate PPE as described in Section 2.
-
For solid spills, carefully sweep or wipe up the material with damp paper towels to avoid creating dust.
-
For liquid spills, use a chemical absorbent appropriate for the solvent.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS, as required by your institution's policies.
Final Disposal Pathway
All collected hazardous waste containing 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine must be disposed of through your institution's EHS department or a licensed hazardous waste management company.[1][11] The most appropriate final disposal method for this type of compound is high-temperature incineration.[13] Never dispose of this chemical down the drain or in the regular trash.[1][10]
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Navigating the Handling of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine: A Guide to Safe Laboratory Practices
Navigating the Handling of 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide to the Safe Handling, Personal Protective Equipment (PPE) Requirements, and Disposal of a Potent Thieno-Benzodiazepine Derivative.
The compound 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine, a key intermediate in the synthesis of the potent atypical antipsychotic drug Olanzapine, requires meticulous handling protocols due to its pharmacological activity and potential health hazards.[3][4][5][6] This guide provides an in-depth operational and safety framework for laboratory personnel, emphasizing a risk-based approach to containment and exposure control.
Hazard Assessment and Occupational Exposure Banding
Given its role as a precursor to Olanzapine, a substance known to be toxic if swallowed and capable of causing significant central nervous system effects, 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine must be treated as a highly potent active pharmaceutical ingredient (HPAPI).[2][7] Safety Data Sheets for Olanzapine indicate it can cause skin and serious eye irritation, may lead to an allergic skin reaction, and is suspected of causing cancer and organ damage through prolonged exposure.[8][9]
Occupational Exposure Band (OEB) Estimation:
| Parameter | Finding for Parent Compound (Olanzapine) | Implied OEB for Intermediate | Control Approach |
| Therapeutic Dose | ≤ 10 mg/day | OEB 4 or 5 | Containment |
| Toxicological Data | Toxic if swallowed, skin/eye irritant, potential carcinogen and reproductive toxin | High Hazard | Isolation and specialized PPE |
This high-hazard classification demands the implementation of engineering controls as the primary means of protection, supplemented by a comprehensive personal protective equipment program.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE ensemble is critical to prevent dermal, ocular, and respiratory exposure. The following represents the minimum required PPE for handling 2-Methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-amine in a laboratory setting.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a HEPA (P100) filter.[11][12][13] | Provides a high protection factor against airborne powders and aerosols, which are the primary inhalation risks. A loose-fitting hood is often preferred for comfort during extended use.[14] |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[5][15][16] | The inner glove provides a second barrier in case the outer glove is breached. Nitrile and neoprene offer good resistance to a range of chemicals.[17][18] Glove integrity should be checked frequently. |
| Eye and Face Protection | Full-face shield worn over chemical splash goggles. | Protects against splashes and airborne particles. The full-face shield offers a broader area of protection for the entire face. |
| Body Protection | Disposable, solid-front protective coveralls with elastic cuffs (e.g., Tyvek®).[17] | Prevents contamination of personal clothing and skin. The solid front provides an enhanced barrier against powders and liquids. |
| Foot Protection | Disposable shoe covers worn over chemical-resistant safety shoes. | Prevents the tracking of contaminants out of the designated work area. |
Donning and Doffing Procedures:
The following diagrams illustrate the critical sequences for putting on and taking off PPE to minimize cross-contamination.
Caption: PPE Doffing Sequence.
Operational Plan: Engineering Controls and Safe Work Practices
Primary containment through engineering controls is paramount. All handling of powdered 2-Methyl-10H-benzo[b]thieno[2,3-e]d[1][2]iazepin-4-amine should occur within a certified chemical fume hood, a glove box, or a containment ventilated enclosure (CVE). For larger quantities, a negative pressure isolator is recommended. [19] Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling the compound. Ensure all necessary equipment, including a spill kit, is readily available within the containment area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the primary engineering control. Use disposable weighing boats and spatulas to minimize cleaning requirements.
-
Work Practices:
-
Work with the smallest quantity of material necessary.
-
Avoid generating dust. If handling a powder, gently scoop or pour the material.
-
Keep all containers of the compound sealed when not in use.
-
Clean all surfaces within the containment area before and after each use.
-
Spill and Decontamination Plan
Accidental spills must be managed promptly and effectively to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or outside of a containment device, evacuate the area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads and then dampen them with water to prevent the powder from becoming airborne. [20] * For Liquids: Cover the spill with an appropriate absorbent material, working from the outside in.
-
-
Decontaminate the Area:
-
Clean the spill area with a strong alkaline cleaning agent. [20] * Rinse the area thoroughly with water.
-
Wipe the area with 70% isopropyl alcohol to aid in drying.
-
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container.
Disposal Plan
Waste generated from the handling of 2-Methyl-10H-benzo[b]thieno[2,3-e]d[1][2]iazepin-4-amine must be treated as hazardous pharmaceutical waste.
Waste Segregation and Disposal:
| Waste Stream | Container Type | Disposal Pathway |
| Solid Waste (contaminated PPE, consumables) | Labeled, sealed, puncture-resistant hazardous waste container. | Incineration via a licensed hazardous waste disposal vendor. [7][8] |
| Liquid Waste (reaction mixtures, cleaning solutions) | Labeled, sealed, chemically compatible hazardous waste container. | Incineration via a licensed hazardous waste disposal vendor. |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container labeled as hazardous waste. | Incineration via a licensed hazardous waste disposal vendor. |
Under no circumstances should this compound or its waste be disposed of down the drain. [21]The U.S. Environmental Protection Agency (EPA) has strict regulations regarding the disposal of pharmaceutical waste, including a ban on sewering. [2][22][23]While Olanzapine itself is not explicitly on the EPA's P or U lists of acute hazardous wastes, its potent, toxic nature necessitates that it be handled as such as a best practice.
References
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
